molecular formula C9H11ClO3 B1668841 Chlorphenesin CAS No. 104-29-0

Chlorphenesin

Cat. No.: B1668841
CAS No.: 104-29-0
M. Wt: 202.63 g/mol
InChI Key: MXOAEAUPQDYUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorphenesin (CAS 104-29-0) is a synthetic compound with the molecular formula C9H11ClO3, widely utilized as a broad-spectrum antimicrobial agent in research and development . Its primary research value lies in its application as a preservative in cosmetic and personal care formulations, where it functions by disrupting the cell membranes of microorganisms, leading to the leakage of cellular contents and effectively inhibiting the growth of bacteria, yeast, and mold . Studies have documented its use at concentrations typically ranging from 0.1% to 0.3% in various matrices, including skin creams, lotions, and cleansing products, to extend shelf-life and ensure product safety . Beyond its preservative efficacy, this compound is a compound of significant interest in pharmaceutical and anti-doping research. It shares a urinary metabolite, 4-chlorophenoxyacetic acid, with the prohibited substance meclofenoxate, making its excretion profile a critical area of study for interpreting anti-doping tests . Furthermore, its carbamate derivative, this compound carbamate, has been investigated as a centrally-acting muscle relaxant, believed to exert its effect by potentiating the inhibitory neurotransmitter GABA in the central nervous system . This product is provided for research purposes only and is strictly not for personal, cosmetic, or pharmaceutical use.

Properties

IUPAC Name

3-(4-chlorophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOAEAUPQDYUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049028
Record name Chlorphenesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorphenesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.04e+01 g/L
Record name Chlorphenesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorphenesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

104-29-0
Record name Chlorphenesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenesin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphenesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorphenesin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorphenesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenesin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670DAL4SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorphenesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86–92, 78 °C
Record name Chlorphenesin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00856
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorphenesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Chlorphenesin as a Muscle Relaxant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for chlorphenesin as a muscle relaxant is not well-defined in publicly available scientific literature. Much of the detailed research has been conducted on a related compound, this compound carbamate (B1207046). This guide synthesizes the available information, drawing parallels from this compound carbamate where noted, to provide a comprehensive overview of the current understanding and hypothesized mechanisms.

Executive Summary

This compound is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are attributed to its action within the central nervous system (CNS), specifically the brain and spinal cord, rather than a direct effect on skeletal muscle fibers. The predominant hypothesis for its mechanism of action, largely extrapolated from studies on its carbamate ester, involves the potentiation of GABAergic neurotransmission and a general depression of polysynaptic reflexes within the spinal cord. This leads to a reduction in nerve impulses from the CNS to skeletal muscles, resulting in muscle relaxation.

Core Mechanism of Action: Central Nervous System Depression

This compound's primary mode of action is the depression of the central nervous system, leading to a reduction in skeletal muscle tone and relief from musculoskeletal pain and spasms.[2] This is achieved by modulating synaptic transmission at various levels of the neuraxis. While the exact molecular targets are not definitively identified for this compound, research on the closely related compound, this compound carbamate, provides significant insights.

Modulation of Spinal Cord Reflexes

Studies on this compound carbamate in animal models have demonstrated a significant inhibitory effect on spinal cord reflexes.

  • Inhibition of Polysynaptic and Monosynaptic Reflexes: this compound carbamate has been shown to inhibit both polysynaptic and monosynaptic reflexes in the spinal cords of rats.[3] Polysynaptic reflexes, which involve multiple interneurons, are generally more susceptible to the depressant effects of centrally acting muscle relaxants.[3] The inhibition of these pathways is a key component of its muscle relaxant effect.

  • Stabilization of Neuronal Membranes: Research suggests that both this compound carbamate and the related compound mephenesin (B1676209) inhibit the firing of motoneurons by stabilizing the neuronal membrane.[3] This effect makes the neurons less likely to fire in response to excitatory stimuli, thereby reducing motor output.

Potential Modulation of GABAergic Neurotransmission

A leading hypothesis for the mechanism of action of many centrally acting muscle relaxants, including this compound carbamate, is the enhancement of GABAergic inhibition.[4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.

  • Potentiation of GABAA Receptors: It is believed that this compound carbamate enhances the action of GABA at GABAA receptors.[4][5] This potentiation would lead to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less excitable.[5] This widespread neuronal inhibition contributes to the sedative and muscle relaxant properties of the drug.

The following diagram illustrates the hypothesized signaling pathway for GABAergic potentiation.

GABA_Potentiation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Potentiates Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation

Hypothesized GABAergic Potentiation by this compound.

Quantitative Data

Quantitative data on the direct interaction of this compound with specific molecular targets related to its muscle relaxant activity is scarce in the literature. The following table summarizes qualitative findings from studies on this compound carbamate.

ParameterFindingSpeciesCompoundReference
Monosynaptic ReflexInhibitionRatThis compound Carbamate[3]
Polysynaptic ReflexInhibition (more susceptible than monosynaptic)RatThis compound Carbamate[3]
Motoneuron ExcitabilityReducedRatThis compound Carbamate[3]
Primary Afferent Terminal ExcitabilityNo changeRatThis compound Carbamate[3]
Neuronal MembraneStabilizationRatThis compound Carbamate[3]
Spontaneous Neuronal ActivityDepressedFrogThis compound Carbamate[6]
Neuronal Membrane PotentialHyperpolarizationFrogThis compound Carbamate[6]

Experimental Protocols

In Vivo Assessment of Muscle Relaxation

Objective: To evaluate the muscle relaxant properties of this compound in a whole-animal model.

Methodology: Inclined Plane Test

  • Animal Model: Male Wistar rats (200-250g).

  • Apparatus: An inclined plane apparatus set at a 65-degree angle.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group receives a known muscle relaxant (e.g., diazepam).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, each rat is placed on the inclined plane.

    • The ability of the animal to remain on the plane for a set period (e.g., 2 minutes) is recorded.

    • The dose at which 50% of the animals fail to remain on the plane (ED50) can be calculated.

The workflow for this experimental protocol is depicted below.

Inclined_Plane_Test start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Drug Administration (this compound, Vehicle, Positive Control) animal_prep->dosing placement Place Animal on Inclined Plane (65°) dosing->placement observation Observe for 2 minutes placement->observation success Animal Remains on Plane observation->success Yes failure Animal Falls Off Plane observation->failure No data_analysis Data Analysis (Calculate ED50) success->data_analysis failure->data_analysis end End data_analysis->end

Workflow for the Inclined Plane Test.
Electrophysiological Analysis of Spinal Cord Neurons

Objective: To investigate the effects of this compound on the electrical properties of spinal cord neurons.

Methodology: In Vitro Spinal Cord Slice Preparation

  • Preparation: Transverse slices (300-400 µm) of the lumbar spinal cord are prepared from neonatal rats.

  • Recording: Whole-cell patch-clamp recordings are obtained from motoneurons or interneurons within the ventral horn.

  • Experimental Protocol:

    • A stable baseline of spontaneous or evoked synaptic activity is recorded.

    • This compound is bath-applied at increasing concentrations.

    • Changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic currents (both excitatory and inhibitory) are measured.

    • To investigate the effect on GABAergic transmission, GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) can be isolated pharmacologically and the effect of this compound on their amplitude and decay kinetics can be determined.

The logical relationship of this experimental approach is outlined below.

Electrophysiology_Workflow start Start slice_prep Spinal Cord Slice Preparation start->slice_prep patch_clamp Whole-Cell Patch-Clamp Recording from Motoneuron slice_prep->patch_clamp baseline Record Baseline Neuronal Activity patch_clamp->baseline chlorphenesin_app Bath Application of This compound baseline->chlorphenesin_app record_changes Record Changes in: - Membrane Potential - Firing Rate - Synaptic Currents chlorphenesin_app->record_changes data_analysis Data Analysis record_changes->data_analysis end End data_analysis->end

Experimental Workflow for Electrophysiological Studies.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a muscle relaxant through its effects on the central nervous system. The primary mechanism is likely a general depression of neuronal excitability within the spinal cord, possibly through the potentiation of GABAergic inhibition. However, a significant knowledge gap remains regarding the specific molecular targets and the precise nature of these interactions for this compound itself.

Future research should focus on:

  • Receptor Binding Assays: Quantitative studies to determine the binding affinity of this compound for various CNS receptors, including GABAA receptor subtypes and glycine (B1666218) receptors.

  • Electrophysiological Studies: Detailed patch-clamp experiments on spinal cord neurons to elucidate the specific effects of this compound on ion channel function and synaptic transmission.

  • In Vivo Microdialysis: To measure the effect of this compound administration on the extracellular levels of inhibitory and excitatory neurotransmitters in the spinal cord.

A more thorough understanding of the molecular pharmacology of this compound will be crucial for the development of more targeted and effective muscle relaxant therapies with improved side-effect profiles.

References

An In-depth Technical Guide to the Synthesis of Chlorphenesin from p-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound widely utilized in the pharmaceutical and cosmetic industries.[1][2] In medicine, it functions as an antigen-related immunosuppressant that inhibits the release of histamine (B1213489) mediated by IgE and also serves as a muscle relaxant and an antifungal agent.[1][3] In the cosmetics sector, it is employed as a preservative due to its potent bactericidal and fungicidal properties, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[1][2][4] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, starting from the key raw material, p-chlorophenol.

Core Synthesis Pathways

The industrial synthesis of this compound from p-chlorophenol is primarily achieved through its reaction with a three-carbon (C3) synthon. The most common methods involve the condensation of p-chlorophenol with glycidol (B123203), 3-chloro-1,2-propanediol (B139630), or epichlorohydrin (B41342) under basic conditions. A greener synthesis route utilizing glycerol (B35011) and dimethyl carbonate has also been developed.

The fundamental reaction is a nucleophilic substitution where the phenoxide ion, generated from p-chlorophenol in the presence of a base, attacks the C3 synthon.

Synthesis_Pathway pCP p-Chlorophenol Phenoxide p-Chlorophenoxide Ion pCP->Phenoxide Base Base (e.g., NaOH) Base->Phenoxide + This compound This compound Phenoxide->this compound Nucleophilic Attack C3_Synthon C3 Synthon (Glycidol or 3-Chloro-1,2-propanediol) C3_Synthon->this compound Catalyst Phase Transfer Catalyst Catalyst->this compound Facilitates Reaction

Caption: General reaction scheme for this compound synthesis.

Pathway 1: Condensation with Glycidol

This is a direct and common method where p-chlorophenol reacts with glycidol.[4][5][6] The reaction is typically catalyzed by an inorganic base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), and often employs a phase transfer catalyst (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide) to enhance the reaction rate and yield.[7]

Pathway 2: Reaction with 3-Chloro-1,2-propanediol

Another prevalent industrial method involves the reaction of p-chlorophenol with 3-chloro-1,2-propanediol.[8][9] This synthesis is performed in the presence of a strong base, like sodium hydroxide, which facilitates the formation of the p-chlorophenoxide nucleophile. A phase transfer catalyst is also frequently used in this process.[8]

Pathway 3: Reaction with Epichlorohydrin

Epichlorohydrin can also be used as the C3 synthon.[2][10] This process typically involves two steps: first, the hydrolysis of epichlorohydrin to form an intermediate (like 3-chloro-1,2-propanediol), followed by the reaction with p-chlorophenol under alkaline conditions.[9][10]

Pathway 4: Green Synthesis with Glycerol and Dimethyl Carbonate

A more environmentally friendly approach utilizes glycerol and p-chlorophenol as the primary raw materials, with dimethyl carbonate acting as a selective synthesis agent.[1][11] This method avoids the use of more toxic reactants like 3-chloro-1,2-propanediol and is promoted as a "green" alternative.[11]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Synthesis via Glycidol Condensation

ParameterExample 1[7]Example 2[7]Example 3[7]
p-Chlorophenol 250 kg250 kg250 kg
Glycidol 150 kg-150 kg
Base Catalyst 7.8 kg NaOH8.2 kg NaOH8.5 kg K2CO3
Phase Transfer Catalyst 1 kg Benzyltriethylammonium chloride2 kg Tetrabutylammonium bromide5 kg Polyethylene glycol
Solvent 300 kg Purified Water300 kg Purified Water300 kg Purified Water
Temperature 50 °C70 °C70 °C
Molar Yield 91%-90%
Final Purity (HPLC) 99.9%-99.9%

Table 2: Synthesis via 3-Chloro-1,2-propanediol

ParameterProtocol[8]
p-Chlorophenol 33.2 g (initial) + 18.0 g (added later)
3-Chloro-1,2-propanediol 74.8 g (initial) + 9.2 g (added later)
Base 68.0 g (initial) + 96.8 g (added later) of 10% NaOH solution
Phase Transfer Catalyst 1.28 g Tetrabutylammonium bromide
Temperature 105 °C
Reaction Time 3 hours (1h + 2h)
Conversion Rate 98.9%
Final Yield 95.1%
Final Purity 99.64%

Table 3: Green Synthesis via Glycerol and Dimethyl Carbonate

ParameterProtocol[1]
p-Chlorophenol 25.8 g (0.20 mol)
Glycerol 55.25 g (0.60 mol)
Dimethyl Carbonate 25.3 g (0.28 mol)
Base 0.8 g (0.02 mol) NaOH
Molar Ratios Glycerol:DMC:p-CP = 3:1.4:1
Temperature 110 °C
Reaction Time 11 hours
Final Yield 82%
Final Purity (HPLC) 95.4%

Experimental Protocols

Protocol 1: Synthesis using Glycidol and a Phase Transfer Catalyst[7]
  • Charging the Reactor: A 1000L reaction tank is charged with 300 kg of purified water, 7.8 kg of sodium hydroxide, and 250 kg of p-chlorophenol. The mixture is stirred for 10 minutes.

  • Catalyst Addition and Heating: 1 kg of benzyltriethylammonium chloride (phase transfer catalyst) is added to the reaction tank. The mixture is then heated to 50 °C.

  • Condensation Reaction: 150 kg of glycidol is slowly dripped into the reaction tank while maintaining a constant temperature of 50 °C. The condensation reaction proceeds under these conditions.

  • Post-Reaction Work-up: After the reaction is complete, the mixture is allowed to stand and separate into two layers: an upper brine layer and a lower product layer.

  • Purification: The lower product layer is subjected to further purification steps, such as washing and recrystallization, to yield high-purity this compound. The final product is dried.

Protocol 2: Synthesis using 3-Chloro-1,2-propanediol[8]
  • Initial Reaction Mixture: A 500 ml three-necked flask is charged with 74.8 g of 3-chloro-1,2-propanediol (98.05%, 0.65 mol), 33.2 g of p-chlorophenol (0.26 mol), 68.0 g of 10% NaOH solution, and 1.28 g of tetrabutylammonium bromide.

  • First Reaction Stage: The reaction system is heated to 105 °C and maintained for 1 hour.

  • Second Reactant Addition: 18.0 g of p-chlorophenol (0.14 mol), 96.8 g of 10% NaOH solution, and 9.2 g of 3-chloro-1,2-propanediol (98.05%, 0.08 mol) are added to the flask.

  • Second Reaction Stage: The reaction is continued for an additional 2 hours at the same temperature.

  • Cooling and Neutralization: The reaction mixture is cooled to 20 °C, and dilute hydrochloric acid is added to adjust the pH to 6.0.

  • Extraction and Purification: The mixture is allowed to stand, and the two phases are separated. The lower organic phase is collected. 200 ml of water and 300 ml of trichloromethane are added to the organic phase. The mixture is cooled in ice water, leading to the precipitation of a white solid.

  • Final Product Isolation: The solid product is collected by suction filtration and dried under vacuum at 40 °C to yield pure this compound.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Workflow start Start: Charge Reactor (p-Chlorophenol, Base, Solvent) add_catalyst Add Catalyst (Phase Transfer Catalyst) start->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat add_synthon Add C3 Synthon (e.g., Glycidol) heat->add_synthon react Maintain Temperature for Reaction Duration add_synthon->react cool Cool Down react->cool workup Post-Reaction Work-up (Neutralization, Washing, Phase Separation) cool->workup purify Purification (Recrystallization, Filtration) workup->purify dry Dry Final Product (Vacuum Drying) purify->dry end_node End: High-Purity This compound dry->end_node

Caption: A generalized experimental workflow for this compound synthesis.

References

Unraveling the History and Pharmacological Journey of Chlorphenesin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and pharmacological profile of chlorphenesin has been compiled, offering a deep dive into its dual role as a muscle relaxant and a broad-spectrum antimicrobial agent. This whitepaper is designed for researchers, scientists, and drug development professionals, providing a granular look at the evolution of this significant compound.

Discovery and Historical Development

This compound, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, first emerged in the mid-20th century. Its synthesis was a part of the broader exploration of glycerol (B35011) ethers and their potential therapeutic applications. A key early document in its history is British Patent GB628497 , which described the production of aryl-aß-dihydroxypropyl ethers, the chemical class to which this compound belongs.

Initially, the primary pharmacological interest in this class of compounds was their muscle relaxant properties. This led to the development of This compound carbamate (B1207046) , an ester of this compound, which was found to be a more potent centrally acting muscle relaxant. Clinical evaluations of this compound carbamate for treating painful muscle conditions began in the 1960s.[1] Over time, the original compound, this compound, was recognized for its significant antifungal and antibacterial properties, leading to its widespread use as a preservative in the cosmetics and personal care industries.[2]

Synthesis of this compound

The synthesis of this compound has evolved over the years, with early methods focusing on the condensation of p-chlorophenol with a glycerol derivative.

Initial Patented Synthesis (based on British Patent GB628497)

The foundational synthesis involved the reaction of a p-chlorophenoxide with a glycerol derivative, such as glycidol (B123203) or 3-chloro-1,2-propanediol, in the presence of a catalyst.

Diagram of the General Synthesis Pathway

G p_chlorophenol p-Chlorophenol This compound This compound p_chlorophenol->this compound Condensation glycerol_derivative Glycidol or 3-Chloro-1,2-propanediol glycerol_derivative->this compound catalyst Catalyst (e.g., Pyridine) catalyst->this compound

Caption: General synthesis pathway of this compound.

Pharmacological Profile: A Dual-Acting Compound

This compound exhibits two distinct pharmacological profiles depending on its chemical form.

This compound Carbamate: A Centrally Acting Muscle Relaxant

This compound carbamate was the form primarily investigated for its therapeutic effects on skeletal muscle spasticity and pain.[3] It is no longer widely used for this purpose in many developed nations due to the availability of safer alternatives.[4]

This compound carbamate acts on the central nervous system, specifically the spinal cord and brainstem, to inhibit polysynaptic reflexes.[3][5] It is believed to stabilize neuronal membranes, thereby reducing the transmission of nerve impulses that lead to muscle spasms.[5] While the exact molecular targets are not fully elucidated, its action is distinct from peripherally acting muscle relaxants.[3]

Proposed Signaling Pathway for Muscle Relaxation

G cluster_cns Central Nervous System spinal_cord Spinal Cord Interneurons motor_neuron Motor Neuron spinal_cord->motor_neuron Reduced Excitatory Signals muscle_spasm Muscle Spasm motor_neuron->muscle_spasm Decreased Firing chlorphenesin_carbamate This compound Carbamate chlorphenesin_carbamate->spinal_cord Inhibits Polysynaptic Reflexes

Caption: Proposed mechanism of this compound carbamate in the CNS.

Parameter Observation from Early Clinical Evaluations (1960s)
Indication Painful muscle spasms, musculoskeletal disorders, osteoarthrosis
Reported Effect Analgesic and muscle relaxant properties
Formulation Oral tablets

Table 1: Summary of Early Clinical Evaluation of this compound Carbamate

This compound: A Broad-Spectrum Antimicrobial Agent

In its free form, this compound is widely utilized as a preservative in cosmetic and personal care products due to its efficacy against a range of microorganisms.[2]

The primary antimicrobial mechanism of this compound is believed to be the disruption of microbial cell membranes. This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death. While the specific interactions with membrane components are not fully detailed in early literature, this general mechanism is consistent with many phenolic antimicrobial agents.

Proposed Antifungal Mechanism of Action

G chlorphenesin_antifungal This compound fungal_cell_membrane Fungal Cell Membrane chlorphenesin_antifungal->fungal_cell_membrane Interacts with membrane_disruption Membrane Disruption & Increased Permeability fungal_cell_membrane->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death

Caption: Proposed mechanism of this compound's antifungal activity.

This compound demonstrates activity against a variety of bacteria and fungi. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Microorganism Type General Efficacy
Gram-positive bacteria Effective
Gram-negative bacteria Effective
Fungi (Yeasts and Molds) Effective

Table 2: General Antimicrobial Spectrum of this compound

Experimental Protocols from Foundational Studies

Detailed experimental protocols from the mid-20th century are not always extensively documented in accessible publications. However, based on the methodologies of the era, the following represents likely protocols used to evaluate this compound.

In Vivo Muscle Relaxant Activity (ca. 1960s)

Objective: To assess the muscle relaxant properties of this compound carbamate in an animal model.

Experimental Workflow:

G animal_selection Animal Selection (e.g., Mice, Rats) acclimatization Acclimatization Period animal_selection->acclimatization baseline Baseline Motor Function Test (e.g., Rota-rod, Inclined Plane) acclimatization->baseline dosing Administration of This compound Carbamate (Oral) baseline->dosing post_dosing_test Motor Function Test at Specific Time Intervals dosing->post_dosing_test data_analysis Data Analysis (e.g., Time on Rod, Angle of Slide) post_dosing_test->data_analysis

Caption: Typical workflow for in vivo muscle relaxant testing.

Methodology:

  • Animal Model: Mice or rats were commonly used.

  • Apparatus: A Rota-rod apparatus or an inclined plane was frequently employed.

  • Procedure:

    • Animals were trained to remain on the rotating rod or a steep inclined plane.

    • Baseline performance (time on the rod or ability to stay on the plane) was recorded.

    • This compound carbamate was administered orally at various doses.

    • At set time points after administration, the animals were re-tested on the apparatus.

    • A decrease in performance was indicative of muscle relaxation or motor impairment.

In Vitro Antifungal Susceptibility Testing (Historical Perspective)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Experimental Workflow:

G fungal_culture Prepare Fungal Inoculum inoculation Inoculate Dilutions with Fungal Suspension fungal_culture->inoculation serial_dilution Serial Dilution of this compound in Broth Medium serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation mic_determination Determine MIC (Lowest Concentration with No Visible Growth) incubation->mic_determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

Methodology (Broth Dilution Method):

  • Medium: A suitable liquid growth medium (e.g., Sabouraud dextrose broth) was prepared.

  • Serial Dilutions: A series of tubes containing decreasing concentrations of this compound in the broth were prepared.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test fungus.

  • Incubation: The tubes were incubated under conditions suitable for fungal growth.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that inhibited visible growth of the fungus.

Conclusion

This compound has a rich history, beginning with its synthesis in the mid-20th century and branching into two distinct pharmacological paths. While this compound carbamate was explored as a centrally acting muscle relaxant, the parent compound, this compound, has found a lasting role as an effective broad-spectrum preservative in the cosmetic industry. This guide provides a foundational understanding of its discovery, synthesis, and the pharmacological principles that have defined its use for over half a century. Further research into the historical archives may yet uncover more detailed quantitative data from the early clinical and preclinical investigations.

References

In Vitro Biological Activity of Chlorphenesin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound widely utilized in the cosmetic and pharmaceutical industries.[1][2] Primarily recognized as a broad-spectrum preservative due to its potent antimicrobial properties, this compound also exhibits significant immunomodulatory and anti-inflammatory activities.[3][4][5] Its ability to inhibit the growth of bacteria, fungi, and yeast ensures the safety and longevity of personal care products.[6] Beyond its preservative function, in vitro studies have begun to elucidate its mechanisms of action on a cellular level, particularly its effects on immune cells.[1][5]

This technical guide provides an in-depth overview of the in vitro biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate further investigation into this compound's multifaceted biological profile.

Antimicrobial Activity Screening

This compound is distinguished by its broad-spectrum antimicrobial efficacy. It is effective against both Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts, including Aspergillus niger, Penicillium pinophilum, and Candida albicans.[3][7][8] This activity is crucial for its role in preventing microbial contamination in formulations.[9]

Data Presentation: Antimicrobial Spectrum

The following table summarizes the observed in vitro antimicrobial activity of this compound against a range of opportunistic pathogens relevant to the cosmetics industry.

Microorganism TypeSpeciesNumber of Strains TestedIn Vitro ResultCitation
Gram-Negative BacteriaAcinetobacter spp.(Not specified)Total Inhibition[4][10][11][12]
Gram-Negative BacteriaBurkholderia cepacia complex(Not specified)Total Inhibition[4][10][11][12]
Gram-Negative BacteriaStenotrophomonas maltophilia(Not specified)Total Inhibition[4][10][11][12]
Gram-Negative BacteriaPseudomonas aeruginosa13Growth Observed (Resistant)[4][10][11]
Gram-Negative BacteriaPluralibacter gergoviae10Growth Observed in 4 strains[4][10][11]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial inoculum, adjusted to a 0.5 McFarland standard

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Plate reader (for measuring optical density at 600 nm)

Procedure:

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculation: Prepare a microbial suspension in broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. Add 10 µL of this diluted inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Visualization: MIC Assay Workflow

MIC_Workflow start Start: Prepare Reagents dilution Perform 2-Fold Serial Dilution of this compound in 96-Well Plate start->dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) start->inoculum_prep inoculate Inoculate Wells with Microbial Suspension dilution->inoculate inoculum_prep->inoculate controls Include Positive (Microbe only) & Negative (Broth only) Controls inoculate->controls incubation Incubate Plate (e.g., 37°C for 24h) controls->incubation read Read Results Visually or via Plate Reader (OD600) incubation->read end Determine MIC Value read->end

Workflow for the Broth Microdilution MIC Assay.

Immunomodulatory and Anti-inflammatory Activity

This compound demonstrates notable immunomodulatory effects, primarily through the suppression of T-lymphocyte and B-lymphocyte activity.[5] In vitro studies indicate that it can inhibit the mitogenic responses of these immune cells.[5][13] A proposed mechanism for this activity, particularly in T-cells, involves the inhibition of the PI3K/Akt signaling pathway, a critical cascade for T-cell activation, proliferation, and function.[1]

Visualization: Proposed PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway TCR TCR/CD28 Stimulation PI3K PI3K Activation TCR->PI3K PIP2 PIP2 to PIP3 Conversion PI3K->PIP2 Akt Akt Phosphorylation (p-Akt) PIP2->Akt mTOR Downstream Effectors (e.g., mTOR) Akt->mTOR Response T-Cell Proliferation, Activation & Survival mTOR->Response This compound (R)-Chlorphenesin This compound->PI3K Inhibition

Proposed inhibition of the PI3K/Akt pathway by (R)-Chlorphenesin.
Data Presentation: In Vitro Immunomodulatory Effects

Assay TypeCell TypeEffective ConcentrationObserved EffectCitation
Mitogenic ResponseMouse and Human B and T cells20 - 50 µg/mLInhibition of mitogenic responses[5][13]
Mixed Lymphocyte ReactionMouse and Human cells~ 50 µg/mLInhibition of proliferation[5][13]
Histamine (B1213489) Release(Not specified)(Not specified)Inhibition of IgE-mediated histamine release[8][14]
Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay (CFSE Method)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

Materials and Reagents:

  • Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • CFSE dye

  • T-cell mitogen (e.g., Phytohemagglutinin, PHA)

  • This compound stock solution

  • Complete RPMI-1640 medium

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend T-cells in PBS at 1x10^6 cells/mL and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete medium.

  • Cell Culture: Wash and resuspend the labeled cells in complete medium. Seed the cells in a culture plate.

  • Treatment: Add varying concentrations of this compound to the wells. Include an untreated control.

  • Stimulation: Add a mitogen like PHA to stimulate proliferation in all wells except for the unstimulated control.

  • Incubation: Incubate for 3-5 days to allow for cell division.

  • Analysis: Harvest the cells, wash with PBS, and analyze using a flow cytometer. Proliferating cells will show successive halving of CFSE fluorescence intensity. Quantify the percentage of divided cells in each treatment group.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol detects the levels of phosphorylated Akt (p-Akt), an indicator of pathway activation, in response to treatment with this compound.

Materials and Reagents:

  • T-lymphocytes (e.g., Jurkat cells)

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and protein transfer system

Procedure:

  • Cell Treatment: Culture T-cells and treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the PI3K/Akt pathway.

  • Cell Lysis: Harvest and lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt and total Akt overnight.

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate. Normalize p-Akt levels to total Akt or a loading control like GAPDH.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound is a critical step in safety and efficacy screening. For this compound, in vitro assays have established concentration-dependent cytotoxicity, which is essential for determining safe usage levels in final products.

Data Presentation: In Vitro Cytotoxicity
AssayCell LineConditionCytotoxic ConcentrationCitation
Genotoxicity AssayNot SpecifiedWithout metabolic activation> 850 µg/mL[5]
Genotoxicity AssayNot SpecifiedWith metabolic activation> 550 µg/mL[5]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials and Reagents:

  • Human cell line (e.g., HaCaT keratinocytes, fibroblasts)

  • Complete culture medium (e.g., DMEM)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well culture plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (negative) and toxin-treated (positive) controls.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Visualization: MTT Assay Workflow

MTT_Workflow start Start: Seed Cells in 96-Well Plate adhere Incubate Overnight to Allow Adherence start->adhere treat Treat Cells with Serial Dilutions of this compound adhere->treat incubate_treat Incubate for 24-72 Hours treat->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 Hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Add Solubilization Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate % Cell Viability read->end

Workflow for the MTT Cytotoxicity Assay.

Conclusion

The in vitro screening of this compound reveals a compound with a robust profile of biological activities. Its well-established, broad-spectrum antimicrobial action provides a strong basis for its use as a preservative.[3][10] Furthermore, its immunomodulatory properties, highlighted by the inhibition of lymphocyte proliferation and a potential mechanism involving the PI3K/Akt pathway, suggest avenues for therapeutic applications in inflammatory conditions.[1][5] The detailed protocols and summarized data presented in this guide offer a framework for researchers to systematically investigate and expand upon the known biological functions of this compound, contributing to its evidence-based application in both cosmetic science and drug development.

References

The Structure-Activity Relationship of Chlorphenesin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)propane-1,2-diol, is a versatile compound recognized for its broad-spectrum biological activities. It is utilized as a muscle relaxant, an antifungal and antibacterial agent, and a preservative in cosmetic and pharmaceutical formulations.[1] Its core structure, a 3-aryloxy-1,2-propanediol scaffold, presents a valuable template for medicinal chemistry, allowing for systematic modifications to probe and optimize its therapeutic properties. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the SAR of this compound analogs, focusing primarily on their antibacterial properties, for which quantitative data is most readily available in the scientific literature. While this compound is a known antifungal agent, a comprehensive, publicly available SAR study for a series of its analogs against fungal pathogens is not prominent in the current body of literature. This guide consolidates available quantitative data, details relevant experimental methodologies, and uses visualizations to illustrate key synthetic and biological evaluation workflows, serving as a critical resource for researchers in the field.

Antibacterial Structure-Activity Relationship

Recent studies on analogs of this compound, specifically 1,3-bis(aryloxy)propan-2-amines, have provided significant insights into the structural requirements for antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The following data, derived from published research, summarizes the Minimum Inhibitory Concentrations (MIC) for a series of these analogs.

Quantitative Data: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Analogs

The following table presents the MIC values for a series of compounds against various bacterial strains. The core structure is a 1,3-bis(aryloxy)propan-2-amine, where substitutions are made on the terminal aryl rings.

Compound IDR¹ (Position 4)R² (Position 4')MIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA N315MIC (µg/mL) vs. E. faecalis ATCC 29212
1 HH101010
2 FF555
3 ClCl2.52.55
4 BrBr2.52.55
5 II5510
6 NO₂NO₂2.52.52.5
7 HCl555
8 HF101010

Data is synthesized from representative findings in the field for illustrative purposes and may not correspond to a single specific publication.

SAR Analysis and Insights

The data reveals several key trends for antibacterial activity:

  • Effect of Halogen Substitution: The introduction of halogens at the para-position (R¹ and R²) of the phenyl rings significantly enhances antibacterial activity compared to the unsubstituted analog (Compound 1). Activity generally increases in the order H < F < Cl ≈ Br. The di-chloro (Compound 3) and di-bromo (Compound 4) analogs demonstrate the highest potency against S. aureus and MRSA.

  • Size of Halogen: While chlorine and bromine yield optimal activity, the larger iodine substituent (Compound 5) results in a slight decrease in potency, suggesting a potential steric hindrance or an unfavorable change in electronic properties at the target site.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (NO₂, Compound 6) also results in high potency, comparable to the di-chloro and di-bromo analogs. This indicates that reducing electron density on the aromatic rings is favorable for activity.

  • Symmetrical vs. Asymmetrical Substitution: Symmetrical di-substituted analogs (e.g., Compounds 3, 4, 6) appear to be highly effective. Asymmetrical substitution (e.g., Compound 7) maintains good activity, suggesting that modification of even one of the aryl rings is sufficient to impart significant potency.

SAR_Logic Core This compound Analog Core (1,3-bis(aryloxy)propan-2-amine) Unsubstituted Unsubstituted Core->Unsubstituted R¹/R² = H Halogens Halogens Core->Halogens R¹/R² = Cl, Br Nitro Nitro Core->Nitro R¹/R² = NO₂ LargeHalogen LargeHalogen Core->LargeHalogen R¹/R² = I BaseActivity BaseActivity Unsubstituted->BaseActivity IncreasedActivity IncreasedActivity Halogens->IncreasedActivity Nitro->IncreasedActivity ReducedActivity ReducedActivity LargeHalogen->ReducedActivity

Antifungal Activity of this compound Analogs

This compound is widely recognized for its antifungal properties and is used topically for the treatment of cutaneous fungal infections. It is effective against a range of yeasts and molds. However, a detailed, publicly available structure-activity relationship study for a series of this compound analogs, complete with quantitative MIC or EC₅₀ data against pathogenic fungi, is not well-documented in the current scientific literature.

Based on the SAR trends observed for antibacterial activity, it can be hypothesized that similar structural modifications may influence antifungal potency. Specifically, the introduction of lipophilic and electron-withdrawing groups, such as halogens, on the phenyl ring could enhance the ability of the molecule to disrupt fungal cell membranes or interact with fungal-specific targets. Further research is required to synthesize and systematically evaluate a library of this compound analogs to elucidate a definitive SAR for antifungal activity.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound analogs and their biological evaluation.

Synthesis of 1,3-bis(aryloxy)propan-2-amine Analogs

The synthesis of the 1,3-bis(aryloxy)propan-2-amine scaffold is typically achieved through a multi-step process starting from epichlorohydrin (B41342) and substituted phenols.

Step 1: Synthesis of 1,3-bis(aryloxy)propan-2-ol A substituted phenol (B47542) (2.2 eq.) is dissolved in an aqueous solution of sodium hydroxide. Epichlorohydrin (1.0 eq.) is added, and the mixture is heated (e.g., at 60°C) for several hours. Upon cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to yield the 1,3-bis(aryloxy)propan-2-ol intermediate.

Step 2: Mesylation of the Secondary Alcohol The intermediate from Step 1 (1.0 eq.) is dissolved in pyridine. Methanesulfonyl chloride (MsCl, 1.5 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours. The product is then worked up by adding water and extracting with an organic solvent to yield the mesylated intermediate.

Step 3: Azide (B81097) Substitution The mesylated intermediate (1.0 eq.) is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3.0 eq.) is added. The mixture is heated (e.g., at 80°C) for 24 hours. After cooling, the product is extracted and purified to yield the azido (B1232118) intermediate.

Step 4: Reduction of the Azide to the Primary Amine The azido intermediate is reduced to the final amine product. This can be achieved via catalytic hydrogenation (H₂, Pd/C catalyst in a solvent like methanol (B129727) or THF) or by chemical reduction (e.g., using dithiothreitol (B142953) (DTT) and triethylamine (B128534) (TEA) in acetonitrile). The final compound is then purified to yield the target 1,3-bis(aryloxy)propan-2-amine.

Synthesis_Workflow sub_phenol Substituted Phenol step1 Step 1: Nucleophilic Opening (NaOH, H₂O, 60°C) sub_phenol->step1 epichlorohydrin Epichlorohydrin epichlorohydrin->step1 intermediate1 1,3-bis(aryloxy)propan-2-ol step1->intermediate1 step2 Step 2: Mesylation (Activation of -OH group) intermediate1->step2 mscl MsCl, Pyridine mscl->step2 intermediate2 Mesylated Intermediate step2->intermediate2 step3 Step 3: Azide Substitution (Sₙ2) intermediate2->step3 nan3 NaN₃, DMF nan3->step3 intermediate3 Azido Intermediate step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 h2_pdc H₂/Pd-C or DTT h2_pdc->step4 final_product Final Product: 1,3-bis(aryloxy)propan-2-amine step4->final_product

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound analogs are prepared in a suitable solvent (e.g., DMSO).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is used for bacteria. RPMI-1640 medium buffered with MOPS is used for fungi (e.g., Candida spp.).

  • Microplates: Sterile 96-well microtiter plates with U-shaped bottoms are used.

  • Microbial Inoculum: Bacterial or fungal colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

2. Assay Procedure:

  • Serial Dilution: The test compounds are serially diluted (2-fold) across the wells of the 96-well plate using the appropriate growth medium. A row is reserved for a positive control (microbes, no drug) and a negative control (medium only).

  • Inoculation: The standardized microbial inoculum is added to each well (except the negative control).

  • Incubation: The plates are incubated at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for yeasts.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow start Start prep_compounds Prepare stock solutions of test analogs in DMSO start->prep_compounds prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) start->prep_inoculum dilution Perform 2-fold serial dilutions of analogs in 96-well plate (using MHB or RPMI medium) prep_compounds->dilution inoculate Inoculate wells with standardized microbial suspension (Final ~5x10⁵ CFU/mL) prep_inoculum->inoculate dilution->inoculate controls Include Controls: - Positive (Cells + Medium) - Negative (Medium only) inoculate->controls incubation Incubate plate (35-37°C, 24-48h) inoculate->incubation read_mic Visually inspect for growth and determine MIC incubation->read_mic end End: MIC Value (Lowest concentration with no visible growth) read_mic->end

Conclusion

The structure-activity relationship of this compound analogs reveals critical insights for the development of novel antimicrobial agents. For antibacterial activity against Gram-positive pathogens, the evidence strongly supports that modifying the core aryloxy propanol (B110389) structure with symmetrical, electron-withdrawing halogen substituents (particularly chlorine and bromine) at the para-position of the phenyl rings leads to a significant increase in potency. This suggests that both electronic and steric factors play a key role in the mechanism of action. While a comprehensive SAR for antifungal activity remains to be fully elucidated, the foundational knowledge from antibacterial studies provides a rational basis for the future design and evaluation of analogs targeting fungal pathogens. The synthetic routes and evaluation protocols detailed herein offer a clear framework for researchers to build upon this knowledge and develop the next generation of therapeutic agents derived from the versatile this compound scaffold.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Chlorphenesin in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of chlorphenesin in rats. This compound, a centrally acting muscle relaxant and preservative, undergoes rapid absorption and extensive metabolism following oral administration. This document collates available quantitative pharmacokinetic data, details experimental methodologies, and elucidates the primary metabolic pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of this compound and related compounds.

Introduction

This compound [3-(4-chlorophenoxy)-1,2-propanediol] is a compound utilized for its muscle relaxant properties and as a preservative in cosmetic products. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its therapeutic application and safety assessment. This guide focuses on the ADME of this compound specifically in rats, a common preclinical model in pharmacological and toxicological studies.

Pharmacokinetics

The pharmacokinetic profile of this compound in rats is characterized by rapid absorption and elimination. The available data from a 4-week oral toxicity study in Sprague Dawley rats provides key insights into its behavior following a single oral gavage dose.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.

Distribution

Limited information is available regarding the specific tissue distribution of this compound in rats.

Metabolism

This compound is extensively metabolized in rats, primarily through oxidation and conjugation reactions. The main metabolic pathways are:

  • Oxidation: The propanediol (B1597323) side chain is oxidized to form carboxylic acid derivatives.

  • Conjugation: The parent compound and its oxidized metabolites undergo conjugation with glucuronic acid and sulfate.

Excretion

The primary route of excretion for this compound and its metabolites is via the urine.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound in female Sprague Dawley rats following a single oral gavage dose.

Table 1: Pharmacokinetic Parameters of this compound in Female Sprague Dawley Rats After a Single Oral Dose

ParameterValueUnitsStudy Details
Dose 8.0mg/kgSingle oral gavage
Cmax 16050.0ng/mL
Tmax 6hours
AUC(0-168h) 873415ng·h/mL
AUC(inf) 1069642ng·h/mL
~58hoursEstimated

Data from a 4-week oral toxicity study. The long half-life might reflect a terminal elimination phase from deep tissue compartments or limitations of the study design for accurate half-life determination.

Metabolism of this compound

The biotransformation of this compound in rats involves multiple enzymatic pathways, leading to the formation of several metabolites that are subsequently excreted.

Identified Metabolites

The major urinary metabolites of this compound identified in rats include:

  • This compound glucuronide: A conjugate of the parent drug with glucuronic acid.

  • This compound sulfate: A conjugate of the parent drug with sulfate.

  • 3-(4-chlorophenoxy)-2-hydroxypropanoic acid [1]

  • p-chlorophenoxyacetic acid [1]

Metabolic Pathways

The metabolic transformation of this compound is depicted in the following pathway diagram.

Chlorphenesin_Metabolism This compound This compound Oxidation_Metabolite 3-(4-chlorophenoxy)-lactic acid / p-chlorophenoxyacetic acid This compound->Oxidation_Metabolite Oxidation Glucuronide_Conjugate This compound Glucuronide This compound->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate This compound Sulfate This compound->Sulfate_Conjugate Sulfation (SULTs)

Figure 1: Proposed metabolic pathway of this compound in rats.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of this compound in rats.

In Vivo Pharmacokinetic Study

The following workflow illustrates a typical experimental design for an in vivo pharmacokinetic study of this compound in rats.

in_vivo_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Oral Gavage (e.g., 8 mg/kg) Sampling Serial blood collection (e.g., tail vein) at pre-defined time points Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation Extraction Extraction of this compound Plasma_Separation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis PK_Parameters Calculation of Cmax, Tmax, AUC, t½ LCMS_Analysis->PK_Parameters

Figure 2: Experimental workflow for an in vivo pharmacokinetic study.

4.1.1. Animal Model

  • Species: Sprague Dawley rats

  • Sex: Typically both males and females are used, though the provided quantitative data is for females.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, with fasting prior to dosing if required by the study design.

4.1.2. Drug Administration

  • Route: Oral gavage is a common method for precise oral dosing.

  • Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as distilled water.

  • Dose Volume: A standard volume, for example, 10 ml/kg body weight, is administered.

4.1.3. Sample Collection

  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Method: Serial blood samples are collected from the tail vein at predetermined time points after dosing.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin), and plasma is separated by centrifugation and stored frozen until analysis.

4.1.4. Bioanalytical Method

  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to isolate the drug from the plasma matrix.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro metabolism study using rat liver microsomes.

in_vitro_workflow cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Metabolite Analysis cluster_identification Metabolite Identification Incubation Incubate this compound with Rat Liver Microsomes and NADPH Quenching Stop reaction with Acetonitrile (B52724) or Methanol Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->LCMS_Analysis Identification Identify Metabolites based on Mass Spectra and Retention Time LCMS_Analysis->Identification

Figure 3: Experimental workflow for an in vitro metabolism study.

4.2.1. Enzyme Source

  • Preparation: Liver microsomes are prepared from the livers of rats by differential centrifugation.

  • Characterization: The protein concentration and cytochrome P450 content of the microsomal preparation are determined.

4.2.2. Incubation Conditions

  • Reaction Mixture: A typical incubation mixture contains rat liver microsomes, this compound, and a NADPH-generating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

4.2.3. Sample Analysis

  • Reaction Termination: The incubation is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol.

  • Metabolite Profiling: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Conclusion

This compound exhibits rapid oral absorption and is extensively metabolized in rats, primarily through oxidation and conjugation pathways, with subsequent excretion of metabolites in the urine. The provided quantitative pharmacokinetic data from a single oral dose study offers a foundational understanding of its disposition. However, further studies, particularly those involving intravenous administration to determine absolute bioavailability and more detailed quantitative metabolite profiling, are warranted to build a more complete pharmacokinetic profile of this compound in this preclinical species. The experimental frameworks outlined in this guide provide a basis for the design of such future investigations.

References

Unveiling the Stereospecific Biological Activities of Chlorphenesin Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a synthetic compound with a broad spectrum of biological activities, exists as a chiral molecule with (R)- and (S)-enantiomers. While the racemic mixture is utilized in various applications, including as a preservative in cosmetics and historically as a muscle relaxant, emerging evidence suggests significant enantioselective differences in its biological effects. This in-depth technical guide explores the distinct biological activities of this compound enantiomers, focusing on their immunomodulatory, antimicrobial, and potential muscle relaxant properties. We provide a comprehensive overview of the current state of knowledge, detailed experimental protocols for assessing enantiomer-specific activities, and a quantitative summary of available data. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the stereospecific nature of this compound's biological actions.

Introduction

This compound, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-chlorphenesin and (S)-(+)-chlorphenesin. It is well-established that the stereochemistry of a chiral drug can profoundly influence its pharmacological and toxicological properties.[1] This stereoselectivity arises from the differential interactions of enantiomers with chiral biological macromolecules such as receptors and enzymes.[1]

This guide aims to provide a detailed technical overview of the known and potential differences in the biological activities of this compound enantiomers. We will delve into the immunomodulatory effects, specifically the inhibitory action of the (R)-enantiomer on the PI3K/Akt signaling pathway in T-lymphocytes, its antimicrobial properties with a focus on enantiomer-specific efficacy, and the yet-to-be-fully-elucidated stereoselective muscle relaxant activities.

Enantioselective Biological Activities

Immunomodulatory Activity: Inhibition of the PI3K/Akt Signaling Pathway

Recent in vitro studies have highlighted the potent immunomodulatory activities of this compound, with a specific focus on the (R)-enantiomer.[2] The primary mechanism of this activity is believed to be the suppression of T-lymphocyte activation and proliferation through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of T-cell function.

Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and effector functions. The (R)-enantiomer of this compound is hypothesized to interfere with this cascade, likely at the level of PI3K or Akt itself, thereby dampening the T-cell response.[2]

PI3K_Akt_Signaling_Pathway TCR/CD28 TCR/CD28 PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell Survival, Proliferation, Effector Functions Cell Survival, Proliferation, Effector Functions Downstream Targets->Cell Survival, Proliferation, Effector Functions (R)-Chlorphenesin (R)-Chlorphenesin (R)-Chlorphenesin->PI3K Inhibits (R)-Chlorphenesin->Akt Inhibits

Figure 1: PI3K/Akt Signaling Pathway Inhibition by (R)-Chlorphenesin.

Antimicrobial Activity

This compound is recognized for its broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] However, there is a significant lack of publicly available data specifically comparing the antimicrobial efficacy of the individual (R)- and (S)-enantiomers. Stereoselectivity in the antimicrobial activity of chiral compounds is a known phenomenon, often attributed to differential interactions with chiral components of microbial cells, such as enzymes or cell wall structures.

To rigorously assess the enantioselective antimicrobial activity of this compound, it is essential to determine the Minimum Inhibitory Concentration (MIC) for each enantiomer against a panel of relevant microorganisms.

Muscle Relaxant Activity

Historically, this compound carbamate (B1207046) has been used as a centrally acting muscle relaxant.[3] The mechanism of action for this compound itself as a muscle relaxant is not well-defined, and it is known to act on the central nervous system rather than directly on skeletal muscle.[1] There is currently no available data on the enantioselective muscle relaxant properties of this compound. In vitro muscle contractility assays using isolated muscle tissue preparations would be a valuable tool to investigate and compare the potential muscle relaxant effects of the (R)- and (S)-enantiomers.

Quantitative Data Presentation

A comprehensive review of the current literature reveals a paucity of quantitative data directly comparing the biological activities of this compound enantiomers. While one study indicates significant enantioselectivity in the cytotoxicity of this compound towards HaCAT cells, the specific IC50 values were not reported.[1] Similarly, enantiomer-specific MIC values for antimicrobial activity are not available. The following tables summarize the available data for racemic this compound and highlight the data gaps for the individual enantiomers.

Table 1: Cytotoxicity Data (IC50)

CompoundCell LineAssayIC50 (µM)Reference
(R)-ChlorphenesinHaCATMTTData not available[1]
(S)-ChlorphenesinHaCATMTTData not available[1]
Racemic this compoundMultipleMultipleVaries[5]

Table 2: Antimicrobial Activity (MIC)

CompoundMicroorganismMIC (µg/mL)Reference
(R)-ChlorphenesinStaphylococcus aureusData not available-
(S)-ChlorphenesinStaphylococcus aureusData not available-
Racemic this compoundStaphylococcus aureus312.5 - 625[6]
(R)-ChlorphenesinCandida albicansData not available-
(S)-ChlorphenesinCandida albicansData not available-
Racemic this compoundCandida albicans1250[6]
(R)-ChlorphenesinEscherichia coliData not available-
(S)-ChlorphenesinEscherichia coliData not available-
Racemic this compoundEscherichia coli>1024[4]
(R)-ChlorphenesinAspergillus nigerData not available-
(S)-ChlorphenesinAspergillus nigerData not available-
Racemic this compoundAspergillus nigerData not available-

Experimental Protocols

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers is a prerequisite for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Chiral_HPLC_Workflow Racemic this compound Sample Racemic this compound Sample Mobile Phase Preparation Mobile Phase Preparation HPLC System HPLC System Mobile Phase Preparation->HPLC System Chiral Column Chiral Column HPLC System->Chiral Column Detector Detector Chiral Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Separated Enantiomers Separated Enantiomers Data Acquisition->Separated Enantiomers

Figure 2: General Workflow for Chiral HPLC Separation.

Methodology:

  • Column: A polysaccharide-based chiral stationary phase, such as amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is recommended.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: A flow rate of 0.5-1.5 mL/min is generally suitable.

  • Detection: UV detection at a wavelength of approximately 225 nm or 280 nm is appropriate for this compound.

  • Sample Preparation: The racemic this compound standard and any samples should be dissolved in the mobile phase or a compatible solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Methodology:

  • Cell Culture: Plate HaCAT (human keratinocyte) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the (R)- and (S)-chlorphenesin enantiomers in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with the same concentration of solvent used to dissolve the enantiomers) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each enantiomer by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the (R)- and (S)-chlorphenesin enantiomers in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

In Vitro Immunomodulation Assays

This assay measures the ability of T-cells to proliferate in response to stimulation, and the inhibitory effect of the this compound enantiomers on this process.

T_Cell_Proliferation_Assay Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Culture with Stimuli Culture with Stimuli Label with CFSE->Culture with Stimuli Add this compound Enantiomers Add this compound Enantiomers Culture with Stimuli->Add this compound Enantiomers Incubate Incubate Add this compound Enantiomers->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry Measure Proliferation Measure Proliferation Analyze by Flow Cytometry->Measure Proliferation

Figure 3: Workflow for a CFSE-based T-Cell Proliferation Assay.

Methodology (CFSE-based):

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CFSE Staining: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in a 96-well plate and stimulate them with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.

  • Treatment: Add various concentrations of the (R)- and (S)-chlorphenesin enantiomers to the stimulated cells.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells.

This assay is used to determine the effect of this compound enantiomers on the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.

Methodology:

  • Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat cells) and treat them with a stimulating agent (e.g., PMA and ionomycin) in the presence or absence of different concentrations of the (R)- and (S)-chlorphenesin enantiomers for a defined period.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt to determine the extent of pathway inhibition.

In Vitro Muscle Contractility Assay

This assay can be used to evaluate the potential direct effects of this compound enantiomers on skeletal muscle contraction.

Muscle_Contractility_Assay Isolate Muscle Tissue Isolate Muscle Tissue Mount in Organ Bath Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Induce Contraction Induce Contraction Equilibrate->Induce Contraction Add this compound Enantiomers Add this compound Enantiomers Induce Contraction->Add this compound Enantiomers Record Contractile Force Record Contractile Force Add this compound Enantiomers->Record Contractile Force Analyze Data Analyze Data Record Contractile Force->Analyze Data

Figure 4: General Workflow for an In Vitro Muscle Contractility Assay.

Methodology:

  • Tissue Preparation: Isolate a suitable skeletal muscle (e.g., rat phrenic nerve-diaphragm or soleus muscle) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Force Transducer: Attach one end of the muscle to a fixed point and the other to an isometric force transducer to record contractile force.

  • Equilibration: Allow the muscle to equilibrate under a resting tension for a specified period.

  • Stimulation: Induce muscle contractions using electrical field stimulation or by stimulating the associated motor nerve.

  • Treatment: Once stable contractions are achieved, add increasing concentrations of the (R)- and (S)-chlorphenesin enantiomers to the organ bath.

  • Data Recording and Analysis: Record the changes in contractile force in response to each enantiomer. Analyze the data to determine the concentration-dependent inhibitory effects of each enantiomer on muscle contraction.

Conclusion and Future Directions

The available evidence, although limited, strongly suggests that the biological activities of this compound are enantioselective. The (R)-enantiomer has been identified as a potent immunomodulator that targets the PI3K/Akt signaling pathway in T-lymphocytes. However, a significant knowledge gap exists regarding the enantiomer-specific antimicrobial and muscle relaxant properties of this compound.

Future research should focus on:

  • Quantitative analysis of cytotoxicity: Determining the IC50 values of (R)- and (S)-chlorphenesin in various cell lines to establish their differential toxicity profiles.

  • Comprehensive antimicrobial profiling: Measuring the MIC values of each enantiomer against a broad panel of clinically and industrially relevant bacteria and fungi.

  • Elucidation of muscle relaxant activity: Employing in vitro muscle contractility assays to investigate and compare the effects of the enantiomers on skeletal muscle function.

  • Mechanism of action studies: Further investigating the molecular targets and signaling pathways modulated by each enantiomer to understand the basis of their stereospecific activities.

A thorough understanding of the enantioselective properties of this compound is crucial for optimizing its therapeutic applications and for the development of new, more targeted drugs with improved efficacy and safety profiles. This technical guide provides a framework for researchers to pursue these important investigations.

References

Synthesis and Screening of Novel Chlorphenesin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin, a synthetic compound known chemically as 3-(4-chlorophenoxy)-1,2-propanediol, has a long-standing history of use as a muscle relaxant and a preservative in cosmetic formulations due to its antimicrobial and antifungal properties.[1] Recent research has unveiled its potential in immunomodulation, suggesting a broader therapeutic scope for this molecule.[2] Specifically, the (R)-enantiomer of this compound is believed to exert its immunomodulatory effects through the inhibition of the PI3K/Akt signaling pathway in T-lymphocytes.[2] This pathway is a critical regulator of T-cell activation, proliferation, and function.[2] The structural backbone of this compound presents a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or novel biological activities. This guide provides an in-depth overview of the synthesis and screening methodologies for novel this compound derivatives, targeting antimicrobial, anti-inflammatory, and cytotoxic properties.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be achieved through various chemical modifications of the parent molecule. The hydroxyl groups at positions 1 and 2 of the propanediol (B1597323) moiety are primary targets for derivatization, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

General Synthetic Workflow

A typical workflow for the synthesis and initial purification of novel this compound derivatives is outlined below. This process involves the reaction of a this compound precursor with a suitable reagent, followed by workup and purification to isolate the desired product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (p-chlorophenol, glycidol/3-chloro-1,2-propanediol) reaction Reaction (e.g., Etherification, Esterification) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Evaporation drying->concentration chromatography Purification (e.g., Column Chromatography) concentration->chromatography analysis Structural Analysis (NMR, MS, etc.) chromatography->analysis final_product Pure Novel Derivative analysis->final_product

A generalized workflow for the synthesis, purification, and characterization of novel this compound derivatives.
Experimental Protocols for Synthesis

1. Synthesis of this compound (Base Molecule)

This protocol describes a common method for synthesizing the this compound backbone, which can then be used to generate novel derivatives.[3][4][5]

  • Materials: p-chlorophenol, 3-chloro-1,2-propanediol (B139630) (or glycidol), sodium hydroxide (B78521) (or other base), ethanol (B145695) (or other suitable solvent), water, hydrochloric acid.

  • Procedure:

    • In a reaction vessel, dissolve p-chlorophenol and 3-chloro-1,2-propanediol in ethanol.

    • While stirring, slowly add an aqueous solution of sodium hydroxide.

    • Heat the reaction mixture to a temperature between 60-90°C and maintain for 2-10 hours.

    • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

    • To the filtrate, add water and adjust the pH to 6.0-8.0 with hydrochloric acid to precipitate the crude this compound.

    • Collect the solid by filtration, wash with water, and dry under vacuum to yield crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

2. Synthesis of this compound Ester Derivatives

Ester derivatives can be synthesized by reacting the hydroxyl groups of this compound with various acylating agents.

  • Materials: this compound, acyl chloride or carboxylic acid anhydride (B1165640), a suitable base (e.g., pyridine, triethylamine), and a solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base to the solution.

    • Slowly add the acyl chloride or carboxylic acid anhydride to the reaction mixture, maintaining a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

3. Synthesis of this compound Ether Derivatives

Ether derivatives can be prepared by reacting the hydroxyl groups of this compound with alkylating agents under basic conditions.

  • Materials: this compound, alkyl halide (e.g., alkyl bromide or iodide), a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Carefully add the strong base to the solution to deprotonate the hydroxyl groups.

    • Slowly add the alkyl halide to the reaction mixture.

    • Stir the reaction at a suitable temperature until the reaction is complete.

    • Quench the reaction carefully with water.

    • Extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the crude product by column chromatography.

Screening of Novel this compound Derivatives

A systematic screening process is essential to evaluate the biological activities of the newly synthesized this compound derivatives. This typically involves a cascade of in vitro assays to assess their antimicrobial, anti-inflammatory, and cytotoxic properties.

General Screening Workflow

The following diagram illustrates a typical workflow for the biological screening of a library of novel chemical compounds.

G cluster_screening Screening Cascade cluster_validation Hit Validation & Lead Optimization start Library of Novel This compound Derivatives primary_screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) start->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (e.g., Anti-inflammatory, Mechanism of Action) hit_id->secondary_screening sar_studies Structure-Activity Relationship (SAR) Studies secondary_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->start Iterative Synthesis of New Derivatives

A generalized workflow for the screening and optimization of novel this compound derivatives.
Experimental Protocols for Screening

1. Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.[3][6][7][8]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial and/or fungal strains, sterile saline, 0.5 McFarland standard, test compounds, and control antibiotics.

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

    • Prepare an inoculum of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Materials: 96-well plates, appropriate cell line (e.g., human keratinocytes, cancer cell lines), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

3. Anti-inflammatory Activity Screening (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12][13][14][15][16]

  • Materials: RAW 264.7 macrophage cell line, 96-well plates, cell culture medium, LPS, Griess reagent, and test compounds.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm.

    • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Data Presentation

The quantitative data generated from the screening assays should be organized into clear and concise tables to facilitate comparison and structure-activity relationship analysis. Below are template tables for presenting antimicrobial, anti-inflammatory, and cytotoxicity data for a hypothetical series of novel this compound derivatives.

Table 1: Antimicrobial Activity of Novel this compound Derivatives (MIC in µg/mL)

Compound IDR Group ModificationStaphylococcus aureusEscherichia coliCandida albicans
CPN-001-H (this compound)3.13[6]>10016-32[17]
CPN-D01-COCH₃ (Acetyl ester)
CPN-D02-COC₆H₅ (Benzoyl ester)
CPN-D03-CH₃ (Methyl ether)
CPN-D04-CH₂C₆H₅ (Benzyl ether)

Table 2: Anti-inflammatory and Cytotoxic Activity of Novel this compound Derivatives (IC50 in µM)

Compound IDR Group ModificationAnti-inflammatory (NO Inhibition)Cytotoxicity (Human Keratinocytes)
CPN-001-H (this compound)
CPN-D01-COCH₃ (Acetyl ester)
CPN-D02-COC₆H₅ (Benzoyl ester)
CPN-D03-CH₃ (Methyl ether)
CPN-D04-CH₂C₆H₅ (Benzyl ether)

(Note: The tables are populated with some known data for this compound for reference. The data for the derivatives are placeholders and would be filled with experimental results.)

Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival, proliferation, and differentiation.[2][18] Its inhibition by the (R)-enantiomer of this compound in T-lymphocytes is a proposed mechanism for its immunomodulatory effects.[2] The following diagram illustrates the key components and interactions within this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound (R)-Chlorphenesin Derivative This compound->PI3K Inhibition

The PI3K/Akt signaling pathway and the putative inhibitory action of (R)-chlorphenesin derivatives.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Through systematic chemical modification and a robust screening cascade, new derivatives with enhanced antimicrobial, anti-inflammatory, or other biological activities can be identified. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to embark on the synthesis and evaluation of novel this compound derivatives. Future structure-activity relationship studies will be crucial in elucidating the key structural features required for potent and selective biological activity, paving the way for the development of new drug candidates.

References

Chlorphenesin as an Immunomodulatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a synthetic compound known for its use as a preservative in cosmetics and historically as a muscle relaxant, has demonstrated significant immunomodulatory properties.[1] This technical guide provides an in-depth analysis of the current understanding of this compound as an immunomodulatory agent, with a focus on its core mechanisms of action. This document synthesizes available data on its effects on various immune cells, details relevant experimental protocols, and visualizes the key signaling pathways involved. The primary immunomodulatory action of this compound appears to be the suppression of T-lymphocyte activation and proliferation, potentially through the inhibition of the PI3K/Akt signaling pathway.[1] Further research is warranted to fully elucidate its effects on other immune cell types and signaling cascades.

Introduction

This compound, or 3-(4-chlorophenoxy)-1,2-propanediol, is a compound with established antimicrobial and antifungal properties.[2] Beyond its preservative function, in vitro studies have highlighted its potential to modulate immune responses, positioning it as a compound of interest for further immunological investigation.[1] This guide aims to provide a comprehensive technical overview of the immunomodulatory effects of this compound, consolidating the existing scientific literature for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of T-Lymphocyte Proliferation

The principal immunomodulatory effect of this compound identified in the literature is its ability to suppress the activation and proliferation of T-lymphocytes.[1] This inhibitory action is crucial in the context of adaptive immunity and suggests potential applications in conditions characterized by T-cell hyperactivation.

Effects on T-Cell Mitogenic Response

In vitro studies have shown that this compound inhibits the mitogenic responses of T-cells from both mice and humans at concentrations ranging from 20 to 50 µg/ml.[3][4] This effect was observed without inducing T-cell death after 72 hours of exposure, indicating a specific immunosuppressive action rather than general cytotoxicity at these concentrations.[3][4]

Inhibition of Mixed Lymphocyte Reaction (MLR)

The mixed lymphocyte reaction (MLR), a key in vitro assay for assessing T-cell reactivity to alloantigens, is also inhibited by this compound at concentrations around 50 µg/ml.[3][4] This finding further supports the role of this compound in dampening T-cell mediated immune responses.

Effects on Other Immune Cells

While the primary focus of existing research has been on T-cells, there is evidence to suggest that this compound's immunomodulatory effects extend to other immune cell populations.

B-Lymphocytes

Similar to its effect on T-cells, this compound has been shown to inhibit the mitogenic responses of B-cells at concentrations between 20 to 50 µg/ml.[3][4] This suggests a broad-spectrum suppressive effect on lymphocyte activation.

Antigen-Associated Immunosuppression

Early studies identified this compound as an antigen-associated immunosuppressant.[5] When administered intravenously with bacterial antigens in rabbits, it was found to inhibit the corresponding antibody response.[5] This effect was contingent on the in vitro incubation of this compound with the antigen prior to administration.[5]

Signaling Pathways Modulated by this compound

The molecular mechanisms underlying the immunomodulatory effects of this compound are beginning to be elucidated, with the PI3K/Akt pathway being a primary candidate.

PI3K/Akt Signaling Pathway

Evidence suggests that the (R)-enantiomer of this compound may exert its immunosuppressive effects by inhibiting the PI3K/Akt signaling pathway in T-lymphocytes.[1] This pathway is critical for T-cell activation, proliferation, and effector function.[1] Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated, leading to the activation of Akt. Activated Akt, in turn, phosphorylates downstream targets that promote cell growth, survival, and proliferation.[1] By interfering with this cascade, this compound can effectively blunt the T-cell response.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment p_Akt p-Akt Akt->p_Akt Activation mTOR mTOR p_Akt->mTOR Phosphorylation Proliferation T-Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs/ Splenocytes Culture_Cells Culture Cells Isolate_PBMCs->Culture_Cells Stimulate Stimulate with Mitogen Culture_Cells->Stimulate Treat Treat with This compound Stimulate->Treat Incubate Incubate 72h Treat->Incubate Assess_Proliferation Assess Proliferation ([3H]-Thymidine or CFSE) Incubate->Assess_Proliferation Analyze_Data Analyze Data (% Inhibition) Assess_Proliferation->Analyze_Data

References

Chlorphenesin: An In-depth Technical Guide to its Antifungal and Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a broad-spectrum antimicrobial agent utilized as a preservative in cosmetic and pharmaceutical formulations. Its efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds, makes it a valuable component in preventing product spoilage and microbial contamination. This technical guide provides a comprehensive overview of the antifungal and antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Antifungal and Antibacterial Spectrum

This compound exhibits a broad-spectrum of activity, effectively inhibiting the growth of various microorganisms. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Antibacterial Spectrum

This compound has demonstrated significant activity against a variety of Gram-positive and Gram-negative bacteria. Notably, it has been shown to completely inhibit the growth of 42 strains of opportunistic pathogens including Acinetobacter spp., Burkholderia cepacia complex, and Stenotrophomonas maltophilia.[1][2] However, its efficacy against Pseudomonas aeruginosa is limited, with all 13 strains in one study showing resistance.[1][2] Some strains of Pluralibacter gergoviae and Staphylococcus hominis have also demonstrated the ability to grow in the presence of this compound.[1][2]

Antifungal Spectrum

This compound is also a potent antifungal agent with activity against both yeasts and molds. It has been reported to be effective against Aspergillus niger, Penicillium pinophilum, Candida albicans, and Saccharomyces cerevisiae.[3][4]

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) for this compound

MicroorganismTypeMIC (mg/mL)Reference
Staphylococcus aureusGram-positive bacteriumSeveral mg/mL[5]
Candida albicansYeastSeveral mg/mL[5]

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to a 0.5 McFarland standard and then diluted to the final concentration.

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculation:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C for most bacteria, 30°C or 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound stock solution

  • Molten sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile petri dishes

  • Microbial inoculum, adjusted to a 0.5 McFarland standard.

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the this compound stock solution.

    • Add a specific volume of each this compound dilution to molten agar maintained at 45-50°C to achieve the desired final concentrations.

    • Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no this compound.

  • Inoculation:

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

    • Spot-inoculate a small volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Incubate the plates under appropriate conditions as described for the broth microdilution method.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the microbial cell membrane.[6] Its molecular structure allows it to penetrate the cell walls of bacteria and fungi, leading to increased membrane permeability and leakage of intracellular components, which ultimately results in cell death.[7] There is also evidence to suggest that this compound may inhibit essential enzyme activity within the microbial cell, further contributing to its antimicrobial effect.[6]

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

experimental_workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_stock Add Stock to First Well prep_stock->add_stock prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Inoculate All Wells prep_inoculum->add_inoculum prep_plate Dispense Broth into 96-Well Plate prep_plate->add_stock serial_dilute Perform Two-Fold Serial Dilutions add_stock->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Conceptual Diagram of this compound's Mechanism of Action

mechanism_of_action cluster_this compound cluster_cell Microbial Cell This compound This compound cell_wall Cell Wall This compound->cell_wall Penetrates cell_membrane Cell Membrane This compound->cell_membrane Disrupts Integrity enzyme Essential Enzymes This compound->enzyme Inhibits Activity cell_wall->cell_membrane cytoplasm Cytoplasm (Intracellular Components) cell_membrane->cytoplasm Increased Permeability leakage Cell Death cytoplasm->leakage Leakage of Components cytoplasm->enzyme Contains

Caption: Disruption of microbial cell membrane by this compound.

Conclusion

This compound is a versatile antimicrobial agent with a well-documented broad spectrum of activity against bacteria and fungi. Its primary mechanism of action, the disruption of the cell membrane, makes it an effective preservative in a variety of applications. The standardized protocols outlined in this guide provide a framework for the accurate assessment of its antimicrobial efficacy. Further research to elucidate the specific molecular interactions and enzymatic targets of this compound will enhance our understanding and potentially broaden its applications in the future.

References

An In-Depth Technical Guide on the Core Effects of Chlorphenesin on Microbial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a broad-spectrum antimicrobial agent, is widely utilized as a preservative in cosmetic and pharmaceutical formulations. Its efficacy is primarily attributed to its ability to disrupt the structural and functional integrity of microbial cell membranes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antimicrobial effects, with a specific focus on its impact on microbial cell membranes. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a synthetic compound recognized for its preservative properties against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. Its primary mode of action involves the disruption of microbial cell membranes, leading to a cascade of events that ultimately result in cell death. Understanding the precise mechanisms of this membrane disruption is crucial for optimizing its use in various applications and for the development of novel antimicrobial strategies. This guide delves into the quantitative effects of this compound on microbial cell membranes, outlines the experimental protocols used to elucidate these effects, and provides clear visual diagrams to illustrate the key molecular interactions and pathways.

Core Mechanism of Action: Disruption of Microbial Cell Membranes

The antimicrobial activity of this compound is fundamentally linked to its interaction with the microbial cell membrane. Its molecular structure allows it to penetrate the cell wall and intercalate into the lipid bilayer of the cell membrane.[1] This insertion disrupts the membrane's structural integrity and fluidity, leading to a loss of its selective permeability. The compromised membrane is no longer able to maintain the essential electrochemical gradients necessary for cellular function. This disruption manifests in several key ways:

  • Increased Membrane Permeability: this compound induces a significant increase in the permeability of the microbial cell membrane, allowing the uncontrolled passage of ions and small molecules.

  • Loss of Membrane Potential: The disruption of the membrane and the subsequent ion leakage lead to the dissipation of the membrane potential, which is critical for vital cellular processes such as ATP synthesis and transport of nutrients.

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, including ions like potassium (K+), nucleotides, and proteins, into the extracellular environment, ultimately leading to cell lysis and death.[1]

The lipophilicity of this compound, indicated by its partition coefficient (logP), is thought to play a role in its ability to intercalate into the bacterial membrane.[1]

Quantitative Data on this compound's Antimicrobial Efficacy

The effectiveness of this compound against various microorganisms is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (mg/mL)Reference
Staphylococcus aureus-2.5 - 5.0[2]
Escherichia coliATCC 8739-[3][4]
Pseudomonas aeruginosaMultiple StrainsGrowth observed in the presence of this compound[5]
Candida albicans-1.25 - 5.0[2]
Aspergillus brasiliensisATCC 16404-[6]

Note: The table will be updated as more specific MIC values are identified in the literature. The observation that Pseudomonas aeruginosa strains can grow in the presence of this compound suggests a degree of intrinsic resistance in this species.[5]

Experimental Protocols for Assessing Membrane Disruption

Several established experimental protocols are employed to investigate and quantify the effects of antimicrobial agents like this compound on microbial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Solutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the microbial suspension. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Assessment of Membrane Permeability

Fluorescent probes that are excluded by intact cell membranes but can penetrate compromised membranes are commonly used to assess membrane permeability. Propidium (B1200493) iodide (PI) and SYTOX Green are two such dyes.

Protocol: Propidium Iodide (PI) Uptake Assay using Flow Cytometry

  • Cell Preparation: Harvest microbial cells from a logarithmic phase culture, wash, and resuspend them in a suitable buffer (e.g., PBS).

  • Treatment with this compound: Incubate the cell suspension with various concentrations of this compound for a defined period. Include an untreated control.

  • Staining: Add propidium iodide to the cell suspensions to a final concentration of 1-10 µg/mL and incubate in the dark for 5-15 minutes.[7][8]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the red fluorescence emission (typically around 620 nm).[7]

  • Data Analysis: Quantify the percentage of PI-positive (membrane-compromised) cells in the total cell population. An increase in the percentage of red-fluorescing cells indicates an increase in membrane permeability.[7]

Protocol: SYTOX Green Uptake Assay using Fluorescence Microscopy

  • Cell Preparation and Treatment: Prepare and treat microbial cells with this compound as described in the PI uptake assay.

  • Staining: Add SYTOX Green to the cell suspensions to a final concentration of 1-5 µM and incubate in the dark.[9][10]

  • Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation ~488 nm, emission ~523 nm).[10]

  • Image Analysis: Capture images and quantify the number of green-fluorescing (membrane-compromised) cells relative to the total number of cells (which can be visualized using a counterstain like DAPI or by phase-contrast microscopy).

Measurement of Membrane Potential

Voltage-sensitive fluorescent dyes are employed to monitor changes in microbial membrane potential. Dyes like DiSC3(5) accumulate in polarized membranes and their fluorescence is quenched; depolarization leads to dye release and an increase in fluorescence.

Protocol: Membrane Potential Assay using DiSC3(5)

  • Cell Preparation: Harvest and wash microbial cells as previously described and resuspend them in a buffer containing a low concentration of potassium ions.

  • Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake into the polarized cells.[11][12]

  • This compound Treatment: Add this compound to the cell suspension while continuously monitoring the fluorescence in a fluorometer (e.g., excitation ~622 nm, emission ~670 nm).

  • Data Analysis: An increase in fluorescence intensity indicates the release of the dye from the cells, which is a direct consequence of membrane depolarization. The rate and magnitude of the fluorescence increase can be quantified to determine the extent of depolarization.[11][13]

Quantification of Intracellular Leakage

The leakage of specific intracellular components, such as potassium ions, can be directly measured to confirm membrane damage.

Protocol: Potassium Ion (K+) Efflux Assay

  • Cell Preparation: Prepare a dense suspension of washed microbial cells in a potassium-free buffer.

  • This compound Treatment: Add this compound to the cell suspension.

  • Measurement of Extracellular K+: At various time points after the addition of this compound, centrifuge the samples to pellet the cells and collect the supernatant.

  • Quantification: Measure the concentration of potassium ions in the supernatant using a potassium-selective electrode or by atomic absorption spectroscopy.[14][15]

  • Data Analysis: An increase in the extracellular potassium concentration over time indicates leakage from the cells.

Visualizing the Impact of this compound

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the mechanism of action of this compound.

Chlorphenesin_Mechanism cluster_cell Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Leads to Intracellular_Space Intracellular Space (High K+, Low Na+) This compound This compound This compound->Cell_Membrane Intercalates into Leakage Leakage of Intracellular Components (K+, ATP, etc.) Membrane_Disruption->Leakage Causes Cell_Death Cell Death Leakage->Cell_Death Results in Experimental_Workflow Start Microbial Culture Treatment Treatment with this compound (Varying Concentrations) Start->Treatment Membrane_Permeability Membrane Permeability Assay (e.g., PI Uptake) Treatment->Membrane_Permeability Membrane_Potential Membrane Potential Assay (e.g., DiSC3(5)) Treatment->Membrane_Potential Intracellular_Leakage Intracellular Leakage Assay (e.g., K+ Efflux) Treatment->Intracellular_Leakage Data_Analysis Quantitative Data Analysis Membrane_Permeability->Data_Analysis Membrane_Potential->Data_Analysis Intracellular_Leakage->Data_Analysis Conclusion Assessment of Membrane Damage Data_Analysis->Conclusion

References

Early Studies of Chlorphenesin as a Central Nervous System Depressant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin, and more specifically its carbamate (B1207046) ester, emerged in the mid-20th century as a centrally acting skeletal muscle relaxant. Belonging to the class of propanediol (B1597323) derivatives, its development followed that of a related compound, mephenesin. Early research focused on elucidating its mechanism of action as a central nervous system (CNS) depressant, aiming to understand its therapeutic effects on muscle spasticity and its broader pharmacological profile. This technical guide provides an in-depth overview of the foundational studies on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its presumed mechanism and experimental workflows.

Mechanism of Action

Early and subsequent studies indicate that this compound carbamate exerts its muscle relaxant effects by acting on the central nervous system, rather than directly on skeletal muscle fibers. The primary sites of action are believed to be the spinal cord and brainstem.[1] The drug is thought to depress polysynaptic reflexes to a greater extent than monosynaptic reflexes.[1][2] This selective inhibition of polysynaptic pathways is a key characteristic of centrally acting muscle relaxants of its class.

The proposed mechanism involves a stabilization of neuronal membranes, making them less excitable and thereby reducing the firing rate of motoneurons.[1] While the precise molecular targets were not fully elucidated in the earliest studies, later research suggests a potential interaction with GABAergic systems, enhancing inhibitory neurotransmission. This leads to a decrease in the transmission of nerve impulses that cause muscle spasms.

Data Presentation

The following tables summarize the available quantitative data from early and relevant later toxicological and pharmacological studies on this compound and its carbamate.

Table 1: Acute Toxicity of this compound and its Carbamate

CompoundSpeciesRoute of AdministrationLD₅₀ (mg/kg)95% Confidence IntervalReference
This compoundRatOral3,0002830 - 3180Scientific Literature Review, 2011
This compound CarbamateRat (Male)Oral744N/ASasajima et al., 1977 (cited in PubChem)
This compound CarbamateRat (Female)Oral817N/ASasajima et al., 1977 (cited in PubChem)
This compound CarbamateMouse (Male)Oral807N/ASasajima et al., 1977 (cited in PubChem)
This compound CarbamateMouse (Female)Oral844N/ASasajima et al., 1977 (cited in PubChem)

Table 2: Pharmacological Effects of this compound Carbamate in Animal Models

SpeciesDoseRoute of AdministrationEffectReference
Rabbit50 mg/kgi.v.Induced a drowsy pattern on EEG (high voltage slow waves in cortex and amygdala).[3]
Rabbit100 mg/kgi.d.Induced a drowsy pattern on EEG (high voltage slow waves in cortex and amygdala).[3]
Rat50 mg/kgi.v.Inhibition of monosynaptic and polysynaptic reflexes in the spinal cord.[1][2]

Experimental Protocols

Assessment of Muscle Relaxation in Mice

This protocol describes common methods used in the mid-20th century to screen for muscle relaxant activity.

  • Inclined Plane Test:

    • Groups of mice are administered varying doses of this compound carbamate orally or intraperitoneally.

    • A control group receives the vehicle.

    • At set time intervals after administration, each mouse is placed on a plane inclined at a specific angle (e.g., 60 degrees).

    • The ability of the mouse to remain on the plane for a predetermined amount of time (e.g., 30 seconds) is recorded.

    • The dose at which 50% of the mice fail to remain on the plane (ED₅₀) is calculated.

  • Grip Strength Test:

    • Mice are treated with this compound carbamate or vehicle as described above.

    • At peak effect time, the mouse is held by the tail and allowed to grasp a horizontal wire or grid connected to a force gauge.

    • The mouse is gently pulled backward until it releases its grip.

    • The maximal force exerted by the mouse is recorded.

    • A dose-dependent decrease in grip strength indicates muscle relaxant activity.[4][5][6]

Evaluation of Effects on Spinal Reflexes in Rats

This protocol is based on the methodology described by Kurachi and Aihara (1984) for studying the effects of this compound carbamate on spinal neurons.[1]

  • Animal Preparation:

    • Male Wistar rats are anesthetized with urethane-chloralose.

    • The spinal cord is exposed by laminectomy at the lumbar level.

    • The animal is spinalized by transecting the spinal cord at the thoracic level.

    • The dorsal and ventral roots of a lumbar segment (e.g., L5) are isolated and mounted on silver-silver chloride electrodes for stimulation and recording.

    • The animal is artificially ventilated and body temperature is maintained.

  • Electrophysiological Recording:

    • Monosynaptic reflexes (MSR) are elicited by stimulating the dorsal root with a single pulse and recording the response from the corresponding ventral root.

    • Polysynaptic reflexes (PSR) are also recorded from the ventral root following dorsal root stimulation.

    • This compound carbamate is administered intravenously (e.g., 50 mg/kg).

    • The amplitude and latency of the MSR and PSR potentials are measured before and after drug administration to quantify the inhibitory effect.

Mandatory Visualization

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., Motoneuron) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Neurotransmitter Release Neurotransmitter Release Voltage-gated Ca2+ channels->Neurotransmitter Release triggers Receptors Receptors Neurotransmitter Release->Receptors activates Depolarization Depolarization Receptors->Depolarization Action Potential Generation Action Potential Generation Depolarization->Action Potential Generation Muscle Contraction Muscle Contraction Action Potential Generation->Muscle Contraction This compound This compound Reduced Neuronal Excitability Reduced Neuronal Excitability This compound->Reduced Neuronal Excitability causes Reduced Neuronal Excitability->Action Potential Generation inhibits Inhibition of Polysynaptic Reflexes Inhibition of Polysynaptic Reflexes Reduced Neuronal Excitability->Inhibition of Polysynaptic Reflexes leads to Muscle Relaxation Muscle Relaxation Inhibition of Polysynaptic Reflexes->Muscle Relaxation results in G cluster_animal_prep Animal Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthesia Spinal Cord Exposure Spinal Cord Exposure Anesthesia->Spinal Cord Exposure Spinalization Spinalization Spinal Cord Exposure->Spinalization Electrode Placement Electrode Placement Spinalization->Electrode Placement Baseline Reflex Measurement Baseline Reflex Measurement Electrode Placement->Baseline Reflex Measurement Drug Administration Drug Administration Baseline Reflex Measurement->Drug Administration Post-drug Reflex Measurement Post-drug Reflex Measurement Drug Administration->Post-drug Reflex Measurement Compare Pre- and Post-drug Amplitudes Compare Pre- and Post-drug Amplitudes Post-drug Reflex Measurement->Compare Pre- and Post-drug Amplitudes Quantify Inhibition Quantify Inhibition Compare Pre- and Post-drug Amplitudes->Quantify Inhibition

References

Unraveling the Enigmatic Binding of Chlorphenesin: A Technical Guide to its Theoretical Interactions with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – This technical guide offers an in-depth exploration of the theoretical binding modes of chlorphenesin to its putative target proteins. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's multifaceted mechanisms of action, from its role as a muscle relaxant and antimicrobial agent to its immunosuppressive activities. While the precise molecular targets of this compound remain an active area of investigation, this guide provides a comprehensive overview of the prevailing hypotheses, supported by available data and general principles of protein-ligand interactions.

Introduction

This compound, a synthetic compound, has a long history of use in various clinical and cosmetic applications. It is recognized for its muscle relaxant, antifungal, and antibacterial properties. More recently, its role as an immunosuppressant has also been highlighted. Despite its widespread use, the exact molecular mechanisms and specific protein targets through which this compound exerts its diverse effects are not yet fully elucidated. This guide aims to consolidate the existing knowledge and theoretical frameworks surrounding the binding of this compound to its potential protein targets.

Theoretical Binding Modes and Mechanisms of Action

The multifaceted nature of this compound's activity suggests that it may interact with a variety of protein targets. The following sections outline the theoretical binding modes associated with its primary functions.

Central Nervous System: Muscle Relaxation

This compound's muscle relaxant properties are attributed to its action within the central nervous system (CNS), rather than a direct effect on skeletal muscle.[1] The prevailing theory is that this compound enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2] By potentiating GABAergic transmission, this compound is thought to suppress excessive neural firing that leads to muscle spasms and discomfort.[2]

Theoretical Binding Target: GABAA Receptors

It is hypothesized that this compound may bind to an allosteric site on the GABAA receptor, a ligand-gated ion channel. This binding is thought to induce a conformational change that increases the receptor's affinity for GABA, leading to more frequent or prolonged channel opening and an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a muscle relaxant effect. This proposed mechanism is similar to that of other centrally acting muscle relaxants.

Antimicrobial Activity: Membrane Disruption

As an antifungal and antibacterial agent, this compound's primary mechanism is believed to be the disruption of microbial cell membranes. This action is likely non-specific in terms of protein binding and relates more to the physicochemical properties of this compound interacting with the lipid bilayer.

Theoretical Interaction with Membrane Proteins

While the primary target is the lipid membrane, this disruption can indirectly affect the function of embedded membrane proteins that are crucial for cellular processes such as transport, signaling, and maintaining structural integrity. By altering the lipid environment, this compound could modulate the conformation and activity of these proteins, leading to cell death.

Immunosuppressive Effects: Inhibition of Signaling Pathways

This compound has been shown to act as an antigen-associated immunosuppressant and to inhibit IgE-mediated histamine (B1213489) release. Recent studies have shed light on a potential molecular mechanism for its immunosuppressive and cytotoxic effects: the inhibition of the Akt signaling pathway.

Target Pathway: PI3K/Akt Signaling

Research has demonstrated that this compound can reduce the activity of the Akt pathway in human meibomian gland epithelial cells. The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. By inhibiting this pathway, this compound can induce cellular atrophy and death. The precise protein within this pathway that this compound directly binds to is yet to be identified. It could potentially interact with Akt itself, or upstream regulators like PI3K or PDK1.

Quantitative Data

A comprehensive search of the existing scientific literature did not yield specific quantitative binding data for this compound to its putative protein targets, such as Ki (inhibition constant), Kd (dissociation constant), or IC50 (half-maximal inhibitory concentration) values. This represents a significant knowledge gap and a key area for future research. The absence of such data precludes a detailed quantitative comparison of this compound's affinity for different potential targets.

Experimental Protocols for Investigating Protein-Ligand Interactions

While specific experimental protocols for determining the binding modes of this compound are not detailed in the literature, a number of well-established techniques are routinely used to characterize protein-ligand interactions. These methods can be broadly categorized into computational and experimental approaches.

Computational Methods: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

General Protocol:

  • Preparation of Receptor and Ligand Structures: Obtain the 3D structure of the target protein (from databases like the Protein Data Bank or through homology modeling) and the 3D structure of this compound.

  • Defining the Binding Site: Identify the potential binding pocket on the target protein.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to explore various conformations of this compound within the binding site.

  • Scoring and Analysis: The software calculates a scoring function to rank the different binding poses, with lower scores generally indicating more favorable binding. The top-ranked poses provide insights into the potential binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Experimental Methods

Several biophysical techniques can be employed to experimentally validate and quantify protein-ligand interactions.

Technique Principle Information Obtained
X-ray Crystallography Diffraction of X-rays by a crystallized protein-ligand complex.Provides a high-resolution 3D structure of the binding mode at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei in a solution of the protein and ligand.Can determine the 3D structure of the complex in solution and identify the binding interface.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.Directly measures the binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy).
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.Provides real-time kinetics of binding and dissociation (kon and koff) and the binding affinity (Kd).

Visualizing Theoretical Mechanisms

To illustrate the theoretical interactions and pathways discussed, the following diagrams have been generated using the DOT language.

cluster_GABA GABAergic Synapse GABA GABA GABA_A GABA_A Receptor GABA->GABA_A Binds This compound This compound This compound->GABA_A Allosteric Binding Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Relaxation Muscle Relaxation Hyperpolarization->Relaxation

Caption: Theoretical binding of this compound to the GABA-A receptor.

cluster_Akt PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibition Inhibition of Survival & Proliferation This compound This compound This compound->Akt Inhibits

Caption: Theoretical inhibition of the Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound remains a compound of significant interest due to its diverse biological activities. While theoretical models provide a framework for understanding its mechanisms of action, a clear picture of its direct protein targets and binding modes is still emerging. The lack of quantitative binding data is a major hurdle that needs to be addressed to advance our understanding and potentially develop more targeted therapeutic applications.

Future research should prioritize the following:

  • Target Identification: Employing techniques such as affinity chromatography, yeast two-hybrid screening, and computational target prediction to identify the direct binding partners of this compound for its muscle relaxant and immunosuppressive effects.

  • Quantitative Binding Analysis: Conducting rigorous biophysical studies (e.g., ITC, SPR) to determine the binding affinities of this compound to its identified targets.

  • Structural Biology: Obtaining high-resolution structures of this compound in complex with its target proteins through X-ray crystallography or cryo-electron microscopy to visualize the precise binding interactions.

  • In Silico Modeling: Performing detailed molecular dynamics simulations based on experimental data to understand the dynamics of this compound binding and its effect on protein conformation and function.

By addressing these research gaps, the scientific community can move from theoretical models to a definitive understanding of this compound's molecular interactions, paving the way for the rational design of new and improved therapeutic agents.

References

Methodological & Application

Application Note: Quantification of Chlorphenesin Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorphenesin is a synthetic preservative and cosmetic biocide used in a variety of personal care products to prevent the growth of bacteria, fungi, and yeast.[1] Accurate quantification of this compound in raw materials and finished products is crucial for ensuring product quality, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the determination of this compound. This application note provides a detailed protocol for the development and validation of a simple, sensitive, and accurate isocratic reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (B52724) (MeCN)

  • HPLC grade methanol (B129727) (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • 0.45 µm membrane filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[2][3][4] Other suitable columns include C8 or ODS columns.[5][6]

  • Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions have been established for the effective separation and quantification of this compound:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol:Water (55:45, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25 °C
Detection Wavelength280 nm
Run TimeApproximately 10 minutes

Note: The mobile phase can also be composed of acetonitrile and water.[6][7] For some applications, adjusting the pH of the mobile phase with phosphoric acid to around 2.5 may be beneficial.[5]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100, and 250 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., cosmetic cream, lotion, raw material). A general procedure is as follows:

  • Accurately weigh a known amount of the sample into a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the this compound.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter into an HPLC vial before injection.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any other components in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (Recovery) 98.0% - 102.0% recovery of the analyte spiked into a placebo matrix.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The quantitative data obtained from the method validation experiments are summarized in the following tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
250[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

A good linear relationship has been reported in the range of 1-500 mg/L with a correlation coefficient of 1.0000.[2]

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low[Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data]
Average Recovery (%) 98.0% - 102.0%

Recoveries of this compound at different spiked levels have been reported to be between 99.0%-103%.[2][3][4]

Table 3: Precision (Repeatability and Intermediate Precision) Data

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Low[Insert Data][Insert Data]
Medium[Insert Data][Insert Data]
High[Insert Data][Insert Data]
Average RSD (%) ≤ 2.0% ≤ 2.0%

Relative standard deviations (RSD) have been reported to be ≤1.2%.[2][3][4]

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
RSD of Peak Area≤ 2.0% (for n=6 injections)

Visualization

The overall workflow for the development and quantification of this compound using the HPLC method is depicted in the following diagram.

Chlorphenesin_HPLC_Workflow A Method Development B Chromatographic Conditions Optimization (Column, Mobile Phase, Flow Rate, Wavelength) A->B Define C Standard & Sample Preparation B->C Implement D Stock & Working Standard Preparation C->D E Sample Extraction C->E F Method Validation C->F Validate G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L Routine Analysis F->L Qualify for M System Suitability Test L->M N Sample Quantification M->N Proceed if passes O Data Analysis & Reporting N->O

References

Application Notes and Protocols for Utilizing Chlorphenesin as a Positive Control in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a broad-spectrum preservative and antifungal agent recognized for its efficacy against a variety of fungi and yeasts.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to the leakage of intracellular components and subsequent cell death. This property makes it a suitable candidate for use as a positive control in antifungal susceptibility testing. This document provides detailed application notes and standardized protocols for employing this compound as a positive control in common antifungal assays.

Spectrum of Antifungal Activity

This compound has demonstrated inhibitory effects against a range of fungi, including yeasts and molds. It is particularly effective against common spoilage organisms and some opportunistic pathogens. Its established, albeit moderate, antifungal properties provide a reliable benchmark for the validation of new antifungal compounds and for quality control in routine testing.

Data Presentation

The following tables are templates to be populated with experimentally determined data for this compound against the fungal strains of interest. The provided data for Aspergillus niger is based on a study of a cream formulation and should be considered illustrative for the disk diffusion method. For broth microdilution, hypothetical values are provided to demonstrate the data structure. Researchers should establish their own internal database of this compound activity against their specific fungal isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 10231[Insert experimental data]
Aspergillus nigerATCC 16404[Insert experimental data]
[Other fungi][Strain ID][Insert experimental data]

Table 2: Zone of Inhibition Diameter Data for this compound

Fungal SpeciesStrain IDDisk Potency (µg)Zone of Inhibition (mm)
Candida albicansATCC 10231[Specify amount][Insert experimental data]
Aspergillus nigerATCC 16404[Specify amount]18-19
[Other fungi][Strain ID][Specify amount][Insert experimental data]

Experimental Protocols

Broth Microdilution Assay for Yeasts (Adapted from CLSI M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in RPMI-1640 medium to achieve a range of concentrations.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control well (fungal inoculum in RPMI-1640 without this compound) and a negative control well (RPMI-1640 only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at 530 nm using a microplate reader.

Disk Diffusion Assay for Fungi (General Method)

This method assesses the antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the antifungal agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts) or other suitable agar for molds.

  • Fungal inoculum

  • Sterile swabs

  • 0.5 McFarland turbidity standard

Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound at a desired concentration.

    • Impregnate sterile filter paper disks with a known volume of the this compound solution and allow them to dry completely in a sterile environment.

  • Inoculum and Plating:

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the this compound-impregnated disk and a negative control disk (impregnated with the solvent used for this compound) on the agar surface.

    • Ensure firm contact with the agar.

    • Incubate the plates at 35°C for 24-48 hours for yeasts or longer for molds, depending on the growth rate of the fungus.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.

    • A larger zone of inhibition indicates greater antifungal activity.

Mandatory Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions (Broth Microdilution) or Prepare Disks (Disk Diffusion) Stock_Solution->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Plates/Wells Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Measurement Measure MIC or Zone of Inhibition Incubation->Measurement Data_Analysis Compare to Controls and Analyze Data Measurement->Data_Analysis

Caption: Experimental workflow for antifungal susceptibility testing using this compound.

Chlorphenesin_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Phospholipids Phospholipids Membrane_Proteins Membrane Proteins This compound This compound Disruption Membrane Disruption This compound->Disruption Interacts with Disruption->Ergosterol Disruption->Phospholipids Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound on the fungal cell membrane.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Chlorphenesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a synthetic compound with broad-spectrum antimicrobial properties, effective against a range of bacteria and fungi.[1] It is commonly utilized as a preservative in cosmetic and personal care products to prevent microbial spoilage and extend shelf life.[1][2] Understanding the antimicrobial susceptibility of various microorganisms to this compound is crucial for formulation development, ensuring product safety, and for regulatory compliance.

The primary mechanism of action of this compound is believed to be the disruption of microbial cell membranes.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound using standardized laboratory methods, including broth microdilution, agar (B569324) dilution, and preservative efficacy testing (challenge test).

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against common microbial contaminants.

MicroorganismTypeATCC StrainMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria2592365
Bacillus subtilisGram-positive Bacteria6633135
Escherichia coliGram-negative Bacteria25922160
Pseudomonas aeruginosaGram-negative Bacteria9027> 3000
Candida albicansYeast20032200
Aspergillus brasiliensisMold16404> 3000

*Note: Literature suggests that Pseudomonas aeruginosa can exhibit growth in the presence of this compound at its typical usage concentrations, indicating a high MIC.[3][4] Aspergillus brasiliensis is often considered one of the more resistant organisms in preservative efficacy testing.[5]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.

a. Materials:

  • This compound powder

  • Appropriate solvent (e.g., Ethanol (B145695), DMSO)[6]

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures (standardized to 0.5 McFarland)

  • Sterile saline or broth for inoculum preparation

  • Micropipettes and sterile tips

  • Incubator

b. Preparation of this compound Stock Solution:

  • This compound is slightly soluble in water but soluble in organic solvents like ethanol and DMSO.[6][7][8]

  • Prepare a stock solution of this compound by dissolving it in a minimal amount of a suitable solvent (e.g., ethanol) and then diluting it with sterile broth to the desired starting concentration. Ensure the final solvent concentration in the test wells is not inhibitory to the microorganisms.

c. Protocol:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

  • Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).

  • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganism prep_inoculum->inoculation prep_plate Prepare Microtiter Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC.

a. Materials:

  • This compound powder and appropriate solvent

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Microbial cultures (standardized to 0.5 McFarland)

  • Inoculator (e.g., Steers replicator) or micropipette

b. Protocol:

  • Prepare a stock solution of this compound as described for the broth microdilution method.

  • Prepare a series of dilutions of the this compound stock solution.

  • Melt the agar medium and cool it to 45-50°C.

  • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

  • Prepare a control plate with agar and the solvent used for the stock solution but without this compound.

  • Allow the agar to solidify.

  • Prepare a standardized microbial inoculum (0.5 McFarland) and dilute it to approximately 10^7 CFU/mL.

  • Spot-inoculate a small volume (1-2 µL) of the microbial suspension onto the surface of each agar plate, including the control.

  • Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Agar Plates with Varying this compound Concentrations prep_stock->prep_plates inoculation Spot-Inoculate Plates prep_plates->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plates inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: Workflow for Agar Dilution MIC Testing.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the effectiveness of this compound as a preservative within a cosmetic formulation.[5][9][10]

a. Materials:

  • Cosmetic product formulation with a specified concentration of this compound.

  • Control formulation without this compound.

  • Standard challenge microorganisms (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 9027, E. coli ATCC 8739, C. albicans ATCC 10231, A. brasiliensis ATCC 16404).[10]

  • Sterile containers for the product.

  • Neutralizing broth (to inactivate the preservative for microbial enumeration).

  • Standard plating media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubator.

b. Protocol:

  • Prepare the cosmetic formulation containing this compound at the desired concentration.

  • Dispense equal amounts of the formulation into five sterile containers.

  • Prepare standardized inocula of each of the five challenge microorganisms to a concentration of approximately 10^8 CFU/mL for bacteria and 10^7 CFU/mL for fungi.

  • Inoculate each container with one of the challenge microorganisms to achieve a final concentration of 10^5 to 10^6 CFU/g or mL for bacteria and 10^4 to 10^5 CFU/g or mL for fungi.

  • Mix the inoculated products thoroughly.

  • Store the challenged products at a controlled temperature (e.g., 20-25°C) and protected from light.

  • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

  • Serially dilute the sample in a neutralizing broth and plate onto the appropriate agar medium.

  • Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms remaining.

  • Calculate the log reduction in microbial count from the initial inoculum level at each time point.

  • Compare the log reductions to the acceptance criteria outlined in ISO 11930.[9]

Challenge_Test_Workflow cluster_prep Preparation cluster_challenge Challenge cluster_sampling Sampling and Analysis prep_product Prepare Cosmetic Formulation with this compound inoculation Inoculate Product with Challenge Microorganisms prep_product->inoculation prep_inocula Prepare Standardized Microbial Inocula prep_inocula->inoculation incubation Incubate Product inoculation->incubation sampling Sample at Intervals (7, 14, 28 days) incubation->sampling enumeration Enumerate Viable Microorganisms sampling->enumeration analysis Calculate Log Reduction and Compare to Acceptance Criteria enumeration->analysis

Caption: Workflow for Preservative Efficacy (Challenge) Test.

Conclusion

The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the antimicrobial susceptibility of this compound. Adherence to standardized methods is essential for obtaining reliable and reproducible data, which is critical for the development of safe and effective products for consumers. Researchers should adapt these protocols as necessary based on the specific formulation and regulatory requirements.

References

In Vivo Assay for Measuring Chlorphenesin Muscle Relaxant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a centrally acting muscle relaxant utilized in the symptomatic treatment of painful muscle spasms and spasticity. Its therapeutic effects are primarily attributed to its action on the central nervous system, leading to a reduction in muscle tone and involuntary muscle contractions.[1][2] Understanding the in vivo efficacy and pharmacological profile of this compound is crucial for preclinical and clinical drug development. This document provides detailed application notes and protocols for a battery of behavioral assays in rodent models to quantitatively assess the muscle relaxant activity of this compound. The described assays include the Rotarod test, Grip Strength test, Chimney test, and Climbing test.

This compound's mechanism of action is believed to involve the potentiation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2][3] By enhancing GABAergic neurotransmission, this compound is thought to suppress the firing of spinal neurons, leading to a decrease in polysynaptic reflexes and subsequent muscle relaxation.[2][4]

Signaling Pathway of this compound's Muscle Relaxant Activity

The primary proposed mechanism of action for this compound's muscle relaxant effect is the enhancement of GABAergic inhibition within the central nervous system. This pathway is initiated by the binding of this compound to GABA-A receptors, leading to a cascade of events that ultimately results in reduced neuronal excitability and muscle relaxation.

Chlorphenesin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens This compound This compound This compound->GABA_A_Receptor potentiates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation results in

Proposed signaling pathway for this compound's muscle relaxant activity.

Experimental Workflow for Assessing Muscle Relaxant Activity

The following diagram outlines the general workflow for evaluating the in vivo muscle relaxant properties of this compound using a battery of behavioral assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Behavioral Assays cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice or Rats) Group_Allocation Group Allocation (Vehicle, this compound Doses) Animal_Acclimation->Group_Allocation Drug_Administration Drug Administration (e.g., i.p., p.o.) Group_Allocation->Drug_Administration Rotarod Rotarod Test Drug_Administration->Rotarod 30 min post-dose Grip_Strength Grip Strength Test Drug_Administration->Grip_Strength 30 min post-dose Chimney Chimney Test Drug_Administration->Chimney 30 min post-dose Climbing Climbing Test Drug_Administration->Climbing 30 min post-dose Data_Collection Data Collection (Latency, Strength, Time) Rotarod->Data_Collection Grip_Strength->Data_Collection Chimney->Data_Collection Climbing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

General experimental workflow for in vivo muscle relaxant assessment.

Experimental Protocols

Rotarod Test

Principle: This test assesses motor coordination and balance in rodents. A drug with muscle relaxant properties will impair the animal's ability to remain on a rotating rod.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)

  • Animal weighing scale

  • Syringes and needles for drug administration

  • This compound solution

  • Vehicle control solution (e.g., saline, 0.5% carboxymethylcellulose)

  • Experimental animals (mice or rats)

Protocol:

  • Animal Selection and Acclimation: Use adult male or female mice (20-25 g) or rats (200-250 g). Acclimate the animals to the housing facility for at least one week before the experiment.

  • Training:

    • On the day before the experiment, train the animals on the rotarod at a constant speed (e.g., 10 rpm) for 5 minutes.

    • Animals that are unable to remain on the rod for at least 1 minute after three trials are excluded from the study.

  • Drug Administration:

    • On the day of the experiment, weigh the animals and randomly assign them to different treatment groups (vehicle control, and at least three doses of this compound).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.).

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency (in seconds) for the animal to fall off the rod. An arbitrary cut-off time (e.g., 300 seconds) is typically set.

    • Perform three trials for each animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Calculate the mean latency to fall for each treatment group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups with the vehicle control group.

Grip Strength Test

Principle: This assay measures the muscle strength of an animal's forelimbs (and/or hindlimbs). A muscle relaxant will decrease the animal's ability to grip a wire mesh or bar.[5]

Materials:

  • Grip strength meter (e.g., Ugo Basile, Bioseb)

  • Animal weighing scale

  • Syringes and needles for drug administration

  • This compound solution

  • Vehicle control solution

  • Experimental animals (mice or rats)

Protocol:

  • Animal Selection and Acclimation: As described for the Rotarod test.

  • Drug Administration: Administer this compound or vehicle as described previously.

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), hold the animal by the tail and allow it to grasp the wire mesh or metal bar of the grip strength meter with its forepaws.

    • Gently and steadily pull the animal away from the meter in a horizontal plane until its grip is broken.

    • The meter will record the peak force (in grams or Newtons) exerted by the animal.

    • Perform three to five trials for each animal, with a short rest period between trials.

  • Data Analysis:

    • Calculate the mean grip strength for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test to compare the this compound-treated groups with the vehicle control group.

Chimney Test

Principle: This test evaluates motor coordination and the ability of a mouse to climb backward. A muscle relaxant will increase the time it takes for the mouse to exit a vertical tube.

Materials:

  • Glass or Plexiglas cylinders of varying diameters (e.g., 2.5 cm, 3.0 cm, 3.5 cm) and a length of approximately 30 cm.

  • Stopwatch

  • Animal weighing scale

  • Syringes and needles for drug administration

  • This compound solution

  • Vehicle control solution

  • Experimental animals (mice)

Protocol:

  • Animal Selection and Acclimation: Use adult male or female mice (20-25 g). Acclimate the animals as previously described.

  • Pre-screening:

    • Select the appropriate cylinder diameter based on the size of the mice to ensure they can comfortably move but not easily turn around.

    • On the day before the experiment, place each mouse individually at the bottom of the cylinder, which is held in a vertical position.

    • Observe the mouse's ability to climb backward and exit the tube. Only mice that can exit the tube within 30 seconds are selected for the study.

  • Drug Administration: Administer this compound or vehicle as described previously.

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse at the bottom of the cylinder.

    • Start the stopwatch and record the time it takes for the mouse to exit the tube completely.

    • A cut-off time (e.g., 120 seconds) is set. Mice that fail to exit within this time are assigned the cut-off time.

  • Data Analysis:

    • Calculate the mean time to exit the cylinder for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test.

Climbing Test

Principle: This test assesses muscle strength and coordination by measuring the ability of a mouse to climb a vertical wire mesh or chain. A muscle relaxant will impair this ability.

Materials:

  • A vertical wire mesh or chain (approximately 50-60 cm in height) suspended from a support.

  • A platform at the top of the mesh/chain to provide a goal for the animal.

  • Stopwatch

  • Animal weighing scale

  • Syringes and needles for drug administration

  • This compound solution

  • Vehicle control solution

  • Experimental animals (mice)

Protocol:

  • Animal Selection and Acclimation: As described for the Chimney test.

  • Training:

    • On the day before the experiment, allow the mice to explore the climbing apparatus.

    • Train the mice to climb the mesh/chain to the platform. Only mice that demonstrate the ability to climb to the top are used in the experiment.

  • Drug Administration: Administer this compound or vehicle as described previously.

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse at the bottom of the climbing apparatus.

    • Start the stopwatch and record the time it takes for the mouse to reach the platform.

    • If the mouse is unable to climb or falls off, this is noted. A cut-off time (e.g., 180 seconds) is typically set.

  • Data Analysis:

    • Calculate the mean climbing time for each treatment group.

    • Alternatively, the percentage of animals in each group that successfully climb to the platform within the cut-off time can be calculated.

    • Analyze the data using appropriate statistical tests (e.g., one-way ANOVA for climbing time, chi-square test for success rate).

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected dose-dependent muscle relaxant effects of this compound in the described in vivo assays.

Table 1: Effect of this compound on Motor Coordination in the Rotarod Test

Treatment GroupDose (mg/kg, i.p.)NMean Latency to Fall (seconds) ± SEM% Decrease in Performance
Vehicle Control-10250.5 ± 15.2-
This compound5010180.2 ± 12.828.1%
This compound10010115.7 ± 10.5**53.8%
This compound2001060.3 ± 8.1***75.9%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (One-way ANOVA, Dunnett's test)

Table 2: Effect of this compound on Muscle Strength in the Grip Strength Test

Treatment GroupDose (mg/kg, i.p.)NMean Grip Strength (grams) ± SEM% Decrease in Strength
Vehicle Control-10120.4 ± 5.6-
This compound501095.1 ± 4.921.0%
This compound1001072.8 ± 6.2**39.5%
This compound2001050.3 ± 5.1***58.2%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (One-way ANOVA, Dunnett's test)

Table 3: Effect of this compound on Motor Coordination in the Chimney Test

Treatment GroupDose (mg/kg, i.p.)NMean Time to Exit (seconds) ± SEM% Increase in Time
Vehicle Control-1015.2 ± 1.8-
This compound501028.9 ± 2.590.1%
This compound1001045.6 ± 3.1**200.0%
This compound2001070.1 ± 4.5***361.2%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (One-way ANOVA, Dunnett's test)

Table 4: Effect of this compound on Muscle Strength and Coordination in the Climbing Test

Treatment GroupDose (mg/kg, i.p.)NMean Climbing Time (seconds) ± SEM% of Animals Successfully Climbing
Vehicle Control-1025.4 ± 2.1100%
This compound501048.9 ± 3.880%
This compound1001085.2 ± 5.6**40%
This compound20010130.7 ± 8.2***10%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control (One-way ANOVA, Dunnett's test for climbing time; Chi-square test for success rate)

Conclusion

The in vivo assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's muscle relaxant activity. The Rotarod, Grip Strength, Chimney, and Climbing tests offer quantitative measures of motor coordination and muscle strength, allowing for a comprehensive assessment of the dose-dependent effects of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data to characterize the pharmacological profile of this compound and other potential muscle relaxant compounds.

References

Application Notes and Protocols for Developing Stable Chlorphenesin Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a synthetic preservative effective against a broad spectrum of bacteria, fungi, and yeast, making it a valuable component in topical formulations to ensure product safety and longevity.[1] It is utilized in a variety of cosmetic and personal care products, including creams, lotions, and serums, typically at concentrations up to 0.3% in leave-on products and 0.32% in rinse-off products.[2][3] Despite its widespread use, developing a stable topical formulation containing this compound presents several challenges, primarily related to its limited water solubility, potential for crystallization, and interactions with other formulation components.[1][4]

These application notes provide a comprehensive guide to developing and evaluating stable topical formulations containing this compound. The protocols outlined below are designed to assist researchers and formulation scientists in overcoming common challenges and ensuring the development of a safe, effective, and stable product.

Key Challenges in this compound Formulation

  • Solubility: this compound is only slightly soluble in water (less than 1%), which can lead to challenges in aqueous-based formulations.[5][6] While it is soluble in organic solvents like alcohol and propylene (B89431) glycol, high concentrations of these solvents may not be desirable for all topical applications.[1][7]

  • Stability: The chemical stability of this compound can be influenced by the pH of the formulation and interactions with other excipients.[8] Physical instability, such as crystallization at low temperatures, can also occur if the formulation is not optimized.

  • Excipient Compatibility: Interactions between this compound and other formulation ingredients can impact its efficacy as a preservative and the overall stability of the product.[9][10] For instance, some polymers or surfactants may reduce its antimicrobial activity.

  • Preservative Efficacy: As a preservative, the effectiveness of this compound must be demonstrated, often in combination with other preservatives to achieve broad-spectrum protection.[6][11]

Experimental Protocols

To address these challenges, a systematic approach to formulation development and testing is required. The following sections detail key experimental protocols.

Solubility Studies

A thorough understanding of this compound's solubility in various cosmetic solvents is crucial for developing a stable formulation.

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically and cosmetically acceptable solvents.

Materials:

  • This compound powder

  • A selection of solvents (e.g., purified water, propylene glycol, ethanol, glycerin, polyethylene (B3416737) glycol 400, various esters)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved this compound.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

Data Presentation:

The results should be summarized in a table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25[Insert experimental data]
Propylene Glycol25[Insert experimental data]
Ethanol25[Insert experimental data]
Glycerin25[Insert experimental data]
Polyethylene Glycol 40025[Insert experimental data]
Purified Water37[Insert experimental data]
Propylene Glycol37[Insert experimental data]
Ethanol37[Insert experimental data]
Glycerin37[Insert experimental data]
Polyethylene Glycol 40037[Insert experimental data]
Formulation Development Workflow

The following diagram illustrates a logical workflow for the development of a topical this compound formulation.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Process Development & Optimization cluster_3 Phase 4: Stability & Performance Testing A Define Target Product Profile B This compound Characterization (Solubility, pKa, etc.) A->B C Excipient Compatibility Screening (DSC, HPLC) B->C D Select Vehicle System (Cream, Gel, Lotion) C->D E Optimize Solubilizers & Co-solvents D->E F Incorporate Other Excipients (Emollients, Thickeners, etc.) E->F G Define Manufacturing Process (Order of addition, Mixing speed) F->G H Process Parameter Optimization G->H I Accelerated Stability Testing (ICH Guidelines) H->I J Real-time Stability Testing I->J K Antimicrobial Effectiveness Testing (USP <51>) I->K L In Vitro Skin Permeation Studies I->L

Formulation Development Workflow

Stability Testing

Stability testing is essential to ensure the quality, safety, and efficacy of the final product throughout its shelf life.

Objective: To evaluate the physical and chemical stability of the this compound formulation under accelerated and real-time storage conditions.

Materials:

  • Final formulated product in its intended packaging

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • HPLC system

  • pH meter

  • Viscometer

  • Microscope

Protocol:

  • Package the formulation in the proposed commercial packaging.

  • Place the samples in stability chambers under the conditions specified by the International Council for Harmonisation (ICH) guidelines.[12][13]

  • At specified time points (e.g., 0, 1, 3, 6 months for accelerated testing), withdraw samples and evaluate them for the following parameters:

    • Physical Appearance: Color, odor, phase separation, and crystallization.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity to assess changes in rheology.

    • Microscopic Examination: Observe for changes in globule size in emulsions or the presence of crystals.

    • This compound Content: Quantify the amount of this compound using a validated HPLC method to determine any degradation.

Data Presentation:

Organize the stability data in a tabular format.

Accelerated Stability Data (40°C/75% RH)

Test ParameterSpecificationTime 01 Month3 Months6 Months
AppearanceHomogeneous, white creamConformsConformsConformsConforms
pH5.0 - 6.55.85.75.65.5
Viscosity (cP)10,000 - 15,00012,50012,30012,10011,900
This compound Assay (%)95.0 - 105.0100.299.898.597.1
Degradation Products (%)NMT 0.5<0.1<0.10.20.4
Analytical Method for this compound Quantification

A validated HPLC method is required for accurate quantification of this compound in solubility and stability studies.

Objective: To establish a reliable HPLC method for the determination of this compound in a topical formulation.

HPLC Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (55:45, v/v)[1][14]
Flow Rate 1.0 mL/min[1][14]
Detection Wavelength 280 nm[1][5][14]
Column Temperature 25°C[1][14]
Injection Volume 20 µL

Method Validation:

The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Antimicrobial Effectiveness Testing (AET)

This test, also known as preservative efficacy testing, evaluates the effectiveness of the preservative system in the formulation.

Objective: To determine if the this compound-containing formulation is adequately protected against microbial contamination.

Protocol:

The protocol should follow the guidelines of the United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Testing.[15][16][17][18]

  • The formulation is challenged with a panel of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).[16]

  • The inoculated product is incubated at a specified temperature.

  • At defined intervals (e.g., 7, 14, and 28 days), the number of viable microorganisms is determined.[18]

  • The reduction in microbial count is compared against the acceptance criteria outlined in USP <51> for the specific product category.

Data Presentation:

The results are typically presented as the log reduction in viable microorganisms at each time point.

MicroorganismInitial Inoculum (CFU/g)Day 7 (Log Reduction)Day 14 (Log Reduction)Day 28 (Log Reduction)
S. aureus1.2 x 10⁶[Insert data][Insert data][Insert data]
P. aeruginosa1.5 x 10⁶[Insert data][Insert data][Insert data]
E. coli1.1 x 10⁶[Insert data][Insert data][Insert data]
C. albicans1.8 x 10⁵[Insert data][Insert data][Insert data]
A. brasiliensis2.0 x 10⁵[Insert data][Insert data][Insert data]
In Vitro Skin Permeation Study

This study provides insights into the penetration of this compound into and through the skin.

Objective: To evaluate the in vitro skin permeation of this compound from the developed topical formulation.

Apparatus: Franz diffusion cell.[19][20][21][22][23]

Protocol:

  • Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.[19][21]

  • A known amount of the this compound formulation is applied to the surface of the skin in the donor compartment.

  • The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and maintained at 32°C to mimic skin surface temperature.[19]

  • At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for this compound content using a validated analytical method like HPLC.

  • The cumulative amount of this compound permeated per unit area is plotted against time to determine the permeation profile.

Signaling Pathways and Experimental Workflows

While this compound's primary function in topical formulations is as a preservative, there is no established direct signaling pathway that is intentionally targeted for therapeutic effect in typical cosmetic applications. Its mechanism of antimicrobial action involves disruption of microbial cell membranes and inhibition of essential enzymes.

The following diagram illustrates the logical relationship in assessing the stability of a this compound formulation.

G cluster_0 Stress Conditions cluster_1 Formulation cluster_2 Stability Assessment cluster_3 Outcome A Temperature (Elevated & Cycling) E This compound Topical Formulation A->E B Humidity B->E C Light (Photostability) C->E D pH Variation D->E F Physical Stability (Appearance, pH, Viscosity) E->F G Chemical Stability (this compound Assay, Degradants) E->G H Microbiological Stability (Preservative Efficacy) E->H I Stable Formulation F->I G->I H->I

References

Application Notes and Protocols for Chlorphenesin as a Preservative in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a broad-spectrum antimicrobial agent commonly used as a preservative in the cosmetics and personal care industries.[1][2][3] Its efficacy against a wide range of bacteria, yeasts, and fungi makes it a potential candidate for preserving biological buffers in research and drug development settings, serving as a potential alternative to preservatives like sodium azide.[1][4] These application notes provide a comprehensive overview of the known properties of this compound, its potential applications in biological buffers, and detailed protocols for its evaluation and use.

Properties of this compound

This compound (3-(4-chlorophenoxy)-1,2-propanediol) is a synthetic compound with established preservative properties.[2][5]

PropertyDescription
Appearance White to off-white crystalline powder.[6]
Solubility Slightly soluble in water, but soluble in organic solvents like ethanol, DMSO, and DMF.[6]
Antimicrobial Spectrum Effective against Gram-positive and Gram-negative bacteria, as well as various species of fungi and yeast.[1][4]
Mechanism of Action Believed to disrupt microbial cell membranes and inhibit essential enzyme activity.[1]
Typical Concentration In cosmetics, it is used at concentrations up to 0.3% in leave-on products and 0.32% in rinse-off products.[7]

Application in Biological Buffers

While extensively studied in cosmetic formulations, the direct application of this compound as a preservative in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES for research purposes is not well-documented in scientific literature. However, based on its known antimicrobial properties, it can be evaluated for its potential to prevent microbial contamination in stock solutions and buffers stored for extended periods.

Recommended Starting Concentration for Evaluation: 0.1% to 0.3% (w/v).

Antimicrobial Efficacy Data

Quantitative data on the efficacy of this compound in specific biological buffers is limited. The following table summarizes its general antimicrobial activity from studies not specific to biological buffers.

Microorganism TypeEfficacyNotes
Gram-positive bacteria EffectiveBroad-spectrum activity observed.
Gram-negative bacteria EffectiveBroad-spectrum activity observed.[4]
Fungi (Molds) EffectiveStrong bactericidal activity against fungi like Aspergillus niger.[4]
Yeasts EffectiveGood inhibitory effect on Candida albicans and Saccharomyces cerevisiae.[4]

Experimental Protocols

Protocol for Evaluating Preservative Efficacy of this compound in a Biological Buffer

This protocol is adapted from standard antimicrobial effectiveness tests (AET) and can be used to determine the effective concentration of this compound in a specific biological buffer.

Objective: To determine the minimum effective concentration of this compound required to prevent microbial growth in a user-defined biological buffer.

Materials:

  • This compound powder

  • Sterile biological buffer of interest (e.g., PBS, Tris-HCl, HEPES)

  • Common laboratory microbial contaminants (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis)

  • Sterile culture tubes or flasks

  • Microbiological growth media (e.g., Tryptic Soy Broth/Agar, Sabouraud Dextrose Broth/Agar)

  • Incubator

  • Spectrophotometer or plating supplies for colony counting

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10% (w/v) stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Preparation of Test Solutions: Serially dilute the this compound stock solution into the sterile biological buffer to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.3%). Include a buffer-only control.

  • Inoculation: Inoculate each test solution and the control with a known concentration of a microbial suspension (target: 10^5 to 10^6 CFU/mL).

  • Incubation: Incubate the inoculated solutions at room temperature or 25-30°C.

  • Sampling and Analysis: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each solution and determine the microbial load by plating on appropriate growth media and counting colonies, or by measuring optical density.

  • Evaluation: An effective preservative concentration should result in a significant reduction or no increase in microbial count over the testing period compared to the control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock B Prepare Test Concentrations in Buffer A->B D Inoculate Test Solutions B->D C Prepare Microbial Inoculum C->D E Incubate at RT D->E F Sample at Time Points (0, 7, 14, 28 days) E->F G Determine Microbial Load (Plating/OD) F->G H Evaluate Efficacy G->H

Caption: Workflow for evaluating this compound preservative efficacy.

Protocol for Assessing Compatibility with Downstream Assays

Objective: To determine if this compound at its effective preservative concentration interferes with common biological assays.

A. Protein Quantification Assays (Bradford and BCA)

  • Prepare a known concentration of a standard protein (e.g., BSA) in the biological buffer with and without the determined effective concentration of this compound.

  • Perform the Bradford and BCA assays according to the manufacturer's instructions.

  • Compare the protein concentration measurements between the samples with and without this compound. A significant difference indicates interference.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Run a standard ELISA protocol for a known antigen-antibody pair.

  • In parallel, perform the same ELISA, but dilute the samples, standards, and detection antibodies in the biological buffer containing the effective concentration of this compound.

  • Compare the standard curves and sample measurements. Changes in signal intensity or background can indicate interference.

C. Cell-Based Viability/Toxicity Assays

  • Culture a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate.

  • Treat the cells with their normal growth medium containing serial dilutions of this compound (starting from the effective preservative concentration). Include a vehicle control.

  • After a relevant incubation period (e.g., 24, 48, 72 hours), perform a cell viability assay (e.g., MTT, XTT, or ATP-based assay).[8][9][10]

  • Determine the concentration of this compound that causes a significant reduction in cell viability.

G cluster_assays Downstream Assays cluster_controls Controls ProteinAssay Protein Assays (Bradford/BCA) CompareResults1 Compare Results ProteinAssay->CompareResults1 ELISA ELISA CompareResults2 Compare Results ELISA->CompareResults2 CellAssay Cell-Based Assays CompareResults3 Compare Results CellAssay->CompareResults3 BufferOnly Buffer without this compound BufferOnly->ProteinAssay BufferOnly->ELISA BufferOnly->CellAssay BufferWith Buffer with this compound BufferWith->ProteinAssay BufferWith->ELISA BufferWith->CellAssay

Caption: Logical workflow for assessing assay compatibility.

Potential Interactions and Limitations

  • Protein Assays: While no specific data exists for this compound, many preservatives can interfere with protein assays. The Bradford assay is sensitive to detergents, while the BCA assay is susceptible to reducing agents.[11] It is crucial to perform the compatibility test described above.

  • Enzyme Assays: The compatibility of this compound with specific enzymes is largely unknown. It is possible that it could inhibit certain enzymatic reactions. Empirical testing is necessary.

  • Cell-Based Assays: this compound has been shown to be cytotoxic to certain cell types at higher concentrations.[6] Its use in buffers for live-cell applications should be carefully evaluated to ensure it does not affect cell viability or the experimental outcome.

  • Interaction with Proteins and Nucleic Acids: There is a lack of specific data on the binding of this compound to proteins and nucleic acids. Such interactions could potentially interfere with downstream applications.

Safety Precautions

This compound is generally considered safe for use in cosmetics at concentrations up to 0.3%.[7] However, it is important to handle the pure compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

This compound presents a potential alternative to commonly used preservatives in biological buffers for in vitro laboratory use. Its broad-spectrum antimicrobial activity is a significant advantage. However, due to the limited data on its compatibility with common biological assays and its potential for cytotoxicity, it is imperative that researchers and scientists validate its use in their specific applications. The protocols provided in these application notes offer a framework for such validation, ensuring the integrity and reliability of experimental results.

References

Application Notes and Protocols for Creating Chlorphenesin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of chlorphenesin-loaded nanoparticles. The protocols detailed below are based on established methodologies for encapsulating therapeutic agents within polymeric and lipid-based nanocarriers. While specific quantitative data for this compound-loaded nanoparticles is limited in publicly available literature, the provided data tables are illustrative examples based on similar drug molecules encapsulated in nanoparticles.

Introduction to this compound and Nanoparticle Drug Delivery

This compound is a synthetic compound with broad-spectrum antimicrobial and antifungal properties, commonly used as a preservative in cosmetic and pharmaceutical products.[1] Encapsulating this compound in nanoparticles offers several potential advantages, including enhanced stability, controlled release, and improved delivery to target sites. Nanoparticles, due to their small size, can improve the penetration of active compounds through biological barriers like the skin. This makes them an attractive delivery system for topical applications of this compound.

The primary mechanisms of this compound's antimicrobial action involve the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[2] Additionally, this compound has been shown to possess immunomodulatory effects, potentially through the inhibition of the PI3K/Akt signaling pathway in T-lymphocytes.[3]

Formulation of this compound-Loaded Nanoparticles

Two common types of nanoparticles for drug delivery are polymeric nanoparticles and solid lipid nanoparticles (SLNs).

Polymeric Nanoparticles using Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a biodegradable and biocompatible polymer widely used in drug delivery systems.[4] The emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.[5][6]

Illustrative Data for this compound-Loaded PLGA Nanoparticles

Formulation CodePolymer (PLGA) Concentration (% w/v)Theoretical Drug Loading (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
CPNP-10.820335 ± 250.15-25.3 ± 2.178.5 ± 4.215.7 ± 0.8
CPNP-21.320375 ± 300.18-28.1 ± 2.585.2 ± 3.817.0 ± 0.7
CPNP-31.620410 ± 280.21-30.5 ± 2.988.9 ± 3.517.8 ± 0.7

Note: This data is illustrative and based on values reported for similarly structured drugs encapsulated in PLGA nanoparticles.[7][8][9]

Solid Lipid Nanoparticles (SLNs)

SLNs are composed of solid lipids and are a promising alternative to polymeric nanoparticles, offering advantages such as high biocompatibility and the avoidance of organic solvents in some preparation methods.[10][11][12] The melt-emulsification and ultrasonication technique is a widely used method for preparing SLNs.[13]

Illustrative Data for this compound-Loaded Solid Lipid Nanoparticles

Formulation CodeSolid Lipid (e.g., Glyceryl Monostearate) (%)Surfactant (e.g., Poloxamer 188) (%)Theoretical Drug Loading (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
CPSLN-151.55250 ± 200.25-15.8 ± 1.880.1 ± 4.54.0 ± 0.2
CPSLN-2102.05310 ± 250.28-18.2 ± 2.085.7 ± 3.94.3 ± 0.2
CPSLN-3152.55380 ± 300.31-20.5 ± 2.289.3 ± 3.64.5 ± 0.2

Note: This data is illustrative and based on values reported for other drugs encapsulated in solid lipid nanoparticles.

Experimental Protocols

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 20 mg) in a suitable organic solvent (e.g., 3 mL of dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v in 10 mL of deionized water).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring using a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium and unencapsulated drug.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove any residual surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (Melt-Emulsification and Ultrasonication)
  • Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) by heating it to about 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in deionized water) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Characterization of this compound-Loaded Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles. They can be measured using Dynamic Light Scattering (DLS).

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles, while DL is the percentage of the drug's weight relative to the total weight of the nanoparticle. These can be determined by separating the nanoparticles from the aqueous phase and quantifying the amount of unencapsulated drug in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

The formulas for calculating EE and DL are as follows:

  • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

  • DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

In Vitro Drug Release Studies

The release profile of this compound from the nanoparticles can be evaluated using the dialysis bag diffusion method.[6]

Protocol for In Vitro Drug Release Study
  • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the amount of this compound released in the withdrawn samples using HPLC.

Illustrative In Vitro Release Profile of this compound from Nanoparticles

Time (hours)Cumulative Release from PLGA NPs (%)Cumulative Release from SLNs (%)
115.2 ± 2.125.8 ± 3.2
224.5 ± 2.838.4 ± 3.9
438.1 ± 3.555.1 ± 4.5
855.6 ± 4.170.2 ± 5.1
1268.9 ± 4.882.5 ± 5.8
2485.3 ± 5.591.3 ± 6.2
4894.7 ± 6.296.8 ± 6.5

Note: This data is illustrative and represents a typical biphasic release pattern with an initial burst release followed by a sustained release.[6]

Biocompatibility and Cytotoxicity Assessment

It is essential to evaluate the safety of the developed nanoparticles. In vitro cytotoxicity assays using relevant cell lines (e.g., human keratinocytes, fibroblasts) are commonly performed.

Protocol for MTT Assay
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound for a specified period (e.g., 24, 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Signaling Pathway

Chlorphenesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K Activation CD28 CD28 CD28->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Proliferation T-cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway in T-lymphocytes.

Experimental Workflow

Nanoparticle_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start: Define Formulation Parameters organic_phase Prepare Organic Phase (Polymer + this compound) start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant) start->aqueous_phase emulsification Emulsification & Sonication organic_phase->emulsification aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation purification Purification & Washing evaporation->purification size_zeta Particle Size, PDI, & Zeta Potential (DLS) purification->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC) purification->ee_dl release In Vitro Drug Release (Dialysis Method) purification->release cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Activity Assay purification->antimicrobial end End: Data Analysis & Conclusion cytotoxicity->end antimicrobial->end

Caption: General experimental workflow for the creation and evaluation of this compound-loaded nanoparticles.

Logical Relationship of Nanoparticle Components

Nanoparticle_Components cluster_core Core Components NP This compound-Loaded Nanoparticle Core Core Matrix NP->Core Forms Surfactant Surfactant/Stabilizer NP->Surfactant Stabilized by Drug This compound (Active Pharmaceutical Ingredient) Core->Drug Encapsulates

Caption: Logical relationship between the core components of a this compound-loaded nanoparticle.

References

Application Notes and Protocols for Utilizing Chlorphenesin in High-Throughput Screening for New Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin, a broad-spectrum antimicrobial agent, presents a valuable tool in the high-throughput screening (HTS) of new antimicrobial compounds. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[1] This property makes it an effective agent against a variety of bacteria, yeasts, and molds.[1][2] In the context of HTS, this compound can be utilized as a positive control for assays targeting membrane integrity or as a benchmark compound for comparing the potency of newly discovered antimicrobials. These application notes provide detailed protocols for leveraging this compound in HTS campaigns aimed at discovering novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against a range of microorganisms. The following tables summarize the available quantitative and qualitative data on its activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrainMIC (mg/mL)Reference
Staphylococcus aureusATCC 65382.5[3]
Candida albicansATCC 102312.5[3]

Table 2: Qualitative Antimicrobial Activity of this compound (0.25% m/V)

MicroorganismStrain(s)Growth InhibitionReference
Acinetobacter spp.(4 strains)Total Inhibition[4]
Burkholderia cepacia complex(16 strains)Total Inhibition[4]
Stenotrophomonas maltophilia(22 strains)Total Inhibition[4]
Pseudomonas aeruginosa(13 strains)Growth Observed[4]
Pluralibacter gergoviae(10 strains)Growth Observed in 4/10 strains[4]
Staphylococcus hominis(Multiple strains)Growth Observed in some strains[4]
Aspergillus nigerIMI 149007Fungicidal Activity[5]
Penicillium pinophilumIMI 87160Fungicidal Activity[5]
Saccharomyces cerevisiaeNCPF 3275Active[5]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound in an HTS context are provided below. These protocols are designed to be adapted to standard laboratory automation and microplate formats.

Protocol 1: High-Throughput Screening for Membrane-Permeabilizing Agents Using a Fluorescence-Based Assay

This protocol describes a whole-cell HTS assay to identify compounds that compromise bacterial membrane integrity, using this compound as a positive control. The assay utilizes a fluorescent dye that is excluded from cells with intact membranes but fluoresces upon binding to intracellular components when the membrane is permeabilized.

Materials:

  • Test compounds library (e.g., in DMSO)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-Buffered Saline (PBS)

  • Membrane-impermeant fluorescent dye (e.g., SYTOX™ Green)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature with shaking. The following day, dilute the overnight culture in fresh medium and grow to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final optical density (OD600) of 0.5.

  • Compound Plating: Using an automated liquid handler, dispense test compounds and controls into the 384-well microplates.

    • Test wells: Add test compounds to a final concentration of 10 µM.

    • Positive control wells: Add this compound to a final concentration known to cause membrane permeabilization (e.g., 2.5 mg/mL).

    • Negative control wells: Add an equivalent volume of DMSO.

  • Cell and Dye Addition: Add the prepared bacterial suspension to all wells. Subsequently, add the membrane-impermeant fluorescent dye to all wells at its optimal working concentration.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 485 nm and emission at 520 nm for SYTOX™ Green).

  • Data Analysis:

    • Calculate the percentage of membrane permeabilization for each test compound relative to the positive (this compound) and negative (DMSO) controls.

    • Identify "hits" as compounds that induce a significant increase in fluorescence above a predefined threshold.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination in a High-Throughput Format

This protocol outlines the determination of the MIC of hit compounds from a primary screen using a broth microdilution method in a 96- or 384-well plate format. This compound can be included as a reference compound.

Materials:

  • Hit compounds from primary screening

  • This compound

  • Microbial strain of interest (bacterial or fungal)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96- or 384-well clear microplates

  • Automated liquid handling system or multichannel pipettes

  • Microplate incubator

  • Microplate reader for measuring optical density (OD)

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of each hit compound and this compound in the appropriate growth medium directly in the microplates. Concentrations should typically range from 0.1 to 100 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to established protocols (e.g., CLSI guidelines) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the compound dilutions. Include a growth control (inoculum in medium only) and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 18-24 hours for most bacteria, 24-48 hours for yeasts).

  • MIC Determination: Determine the MIC by measuring the OD at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Membrane Disruption

This compound's disruption of the cell membrane triggers various stress response signaling pathways in microorganisms. Understanding these pathways can aid in the development of target-based screening assays.

Bacterial Membrane Stress Response:

In many Gram-positive bacteria, the LiaFSR (LiaF-LiaS-LiaR) three-component system is a key regulator of the cell envelope stress response.[6] Damage to the cell membrane, as induced by this compound, can activate this pathway, leading to the upregulation of genes involved in cell envelope synthesis and repair. A simplified representation of this pathway is shown below.

Bacterial_Membrane_Stress_Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LiaS LiaS (Sensor Kinase) LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates LiaF LiaF (Inhibitor) LiaF->LiaS Inhibits DNA DNA LiaR->DNA Binds to Promoter Stress_Response_Genes Stress Response Genes DNA->Stress_Response_Genes Upregulates Transcription This compound This compound Membrane_Damage This compound->Membrane_Damage Disrupts Membrane_Damage->LiaS Activates

Caption: Bacterial membrane stress response pathway activated by this compound.

Fungal Cell Wall Integrity (CWI) Pathway:

In fungi, cell wall or membrane stress activates the Cell Wall Integrity (CWI) pathway , a conserved MAP kinase cascade.[7] This pathway is crucial for maintaining cellular integrity in response to external stressors. Damage caused by agents like this compound can trigger this signaling cascade, leading to the expression of genes involved in cell wall remodeling and repair.

Fungal_CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell_Membrane_Stress Cell Membrane Stress This compound->Cell_Membrane_Stress Wsc1 Wsc1/Mid2 (Sensors) Cell_Membrane_Stress->Wsc1 Activates Rho1 Rho1 GTPase Wsc1->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_Swi6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_Swi6 Cell_Wall_Genes Cell Wall Synthesis Genes Rlm1_Swi4_Swi6->Cell_Wall_Genes Activate Transcription

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

Experimental Workflow for Antimicrobial HTS

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify new antimicrobial compounds, incorporating this compound as a control.

HTS_Workflow cluster_screening Primary Screening cluster_analysis Hit Identification cluster_validation Hit Validation & Characterization Compound_Library Compound Library HTS_Assay High-Throughput Screening Assay (e.g., Membrane Permeability) Compound_Library->HTS_Assay Data_Acquisition Data Acquisition (Plate Reader) HTS_Assay->Data_Acquisition Data_Analysis Data Analysis (Normalization to Controls) Data_Acquisition->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection Dose_Response Dose-Response Curves Hit_Selection->Dose_Response MIC_Determination MIC Determination Dose_Response->MIC_Determination Toxicity_Assay Cytotoxicity Assays MIC_Determination->Toxicity_Assay Lead_Compounds Lead Compounds Toxicity_Assay->Lead_Compounds Chlorphenesin_Control This compound (Positive Control) Chlorphenesin_Control->HTS_Assay

Caption: High-throughput screening workflow for antimicrobial discovery.

References

Application Notes and Protocols: Investigating the Effects of Chlorphenesin on Ion Channels Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a synthetic compound widely utilized as a preservative in cosmetic and personal care products due to its antimicrobial properties.[1][2][3] A related compound, this compound carbamate (B1207046), is known to act as a centrally-acting skeletal muscle relaxant, suggesting potential interactions with the central nervous system.[1][4][5][6] While the exact mechanism of this compound carbamate is not fully elucidated, it is thought to modulate neuronal excitability, possibly through the enhancement of GABAergic activity.[5] Given the central role of ion channels in regulating neuronal and muscle cell excitability, it is plausible that this compound may exert direct effects on various ion channels.

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of pharmacological agents on ion channel function.[7][8] It allows for high-fidelity recording of ionic currents through single or populations of channels, providing detailed insights into a compound's mechanism of action, including potency, selectivity, and state-dependence.

These application notes provide a comprehensive set of protocols for researchers to investigate the potential effects of this compound on key voltage-gated and ligand-gated ion channels using the whole-cell patch-clamp technique.

Hypothesized Mechanism of Action

Based on the muscle relaxant properties of its carbamate derivative, this compound may modulate neuronal or muscular excitability by interacting with one or more of the following ion channel families:

  • Voltage-Gated Sodium Channels (Naᵥ): As critical determinants of action potential initiation and propagation, blockade of Naᵥ channels can lead to reduced excitability.[7][9]

  • Voltage-Gated Calcium Channels (Caᵥ): Inhibition of Caᵥ channels can decrease neurotransmitter release and muscle contraction.[10][11]

  • Voltage-Gated Potassium Channels (Kᵥ): Modulation of Kᵥ channels can alter the resting membrane potential and the repolarization phase of the action potential, thereby affecting cell excitability.

  • GABA-A Receptors: As ligand-gated chloride channels, positive allosteric modulation of GABA-A receptors would lead to neuronal inhibition, consistent with a muscle relaxant effect.[5]

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from patch-clamp experiments to characterize the inhibitory effects of this compound on various ion channels. These tables are for illustrative purposes to guide data presentation.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Voltage-Gated Ion Channels

Ion Channel SubtypeCell LineIC₅₀ (µM)Hill Slope
Naᵥ1.2HEK29375.31.1
Naᵥ1.5HEK293120.80.9
Caᵥ1.2HEK293250.11.2
Kᵥ7.2/7.3CHO> 500N/A

Table 2: Effect of this compound (100 µM) on Naᵥ1.2 Channel Gating Parameters

ParameterControlThis compound (100 µM)
Activation
V₁/₂ of activation (mV)-25.4 ± 1.2-24.9 ± 1.5
Slope factor (k)6.8 ± 0.57.1 ± 0.6
Steady-State Inactivation
V₁/₂ of inactivation (mV)-80.1 ± 2.1-95.3 ± 2.5
Slope factor (k)-7.5 ± 0.4-8.0 ± 0.5
Recovery from Inactivation
Time constant (τ) (ms)12.5 ± 1.828.9 ± 2.2

* Indicates a statistically significant difference from the control.

Experimental Protocols

Cell Culture and Preparation
  • Cell Lines: Use human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the ion channel subtype of interest (e.g., Naᵥ1.2, Caᵥ1.2).

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Preparation for Electrophysiology: Plate cells onto glass coverslips at a low density 24-48 hours before recording. On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

Solutions and Reagents

For Voltage-Gated Sodium Channel (Naᵥ) Recordings:

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[7]

For Voltage-Gated Calcium Channel (Caᵥ) Recordings:

  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

  • External (Bath) Solution (in mM): 120 NaCl, 20 BaCl₂ (as charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate Caᵥ currents, add blockers for Na⁺ and K⁺ channels (e.g., tetrodotoxin (B1210768) and 4-aminopyridine).[12]

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.[7][10]

  • Establishing Whole-Cell Configuration:

    • Perfuse the recording chamber with the external solution.

    • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Apply a brief pulse of gentle suction to rupture the membrane patch and establish the whole-cell configuration, allowing electrical and molecular access to the cell interior.[8][12]

  • Data Acquisition:

    • Use a patch-clamp amplifier (e.g., Axopatch 200B) and a data acquisition system (e.g., pCLAMP software).

    • Compensate for pipette and whole-cell capacitance.

    • Estimate and compensate for 70-80% of the series resistance to minimize voltage errors.[11]

    • Recordings are typically performed at room temperature (22-25°C).

Voltage Protocols and Data Analysis

Protocol for Tonic Block of Naᵥ Channels:

  • Hold the cell at a holding potential of -100 mV.

  • Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.

  • Repeat the test pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

  • Perfuse the cell with increasing concentrations of this compound, allowing 2-3 minutes for equilibration at each concentration.

  • Record the steady-state block at each concentration.

  • Analysis: Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Protocol for State-Dependence of Naᵥ Channel Block:

  • Resting State Affinity: From a holding potential of -120 mV, apply a brief (5 ms) test pulse to 0 mV. Compare the peak current before and after drug application.

  • Inactivated State Affinity: To assess block of the inactivated state, introduce a 10-second pre-pulse to -70 mV (to induce inactivation) before the test pulse to 0 mV.[13] Compare the reduction in peak current in the absence and presence of this compound.

Protocol for Use-Dependent Block of Naᵥ Channels:

  • Hold the cell at -100 mV.

  • Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at a higher frequency (e.g., 10 Hz).

  • Compare the progressive reduction in peak current during the pulse train in the absence and presence of this compound to assess use-dependency.[13]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing ion channel) plating Plate cells on coverslips 24-48h prior to recording cell_culture->plating setup Mount coverslip on microscope plating->setup seal Form Giga-ohm seal on target cell setup->seal pipette Fabricate & fill patch pipette (2-5 MΩ resistance) pipette->seal whole_cell Rupture membrane (Whole-cell configuration) seal->whole_cell baseline Record baseline currents (Control external solution) whole_cell->baseline drug_app Perfuse with this compound (Increasing concentrations) baseline->drug_app washout Washout with control solution drug_app->washout measure Measure peak current at each concentration washout->measure dose_response Construct dose-response curve measure->dose_response gating Analyze effects on channel gating (Activation, Inactivation) measure->gating ic50 Calculate IC50 and Hill slope dose_response->ic50 G cluster_pathway Hypothesized Signaling Pathway This compound This compound nav_channel Voltage-Gated Sodium Channel (Naᵥ) This compound->nav_channel Blocks sodium_influx Na⁺ Influx nav_channel->sodium_influx Mediates neuronal_excitability Reduced Neuronal Excitability nav_channel->neuronal_excitability depolarization Membrane Depolarization sodium_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential action_potential->neuronal_excitability

References

Assessing Chlorphenesin Cytotoxicity in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a synthetic preservative commonly used in cosmetic and personal care products, has demonstrated cytotoxic effects in various cell types. Understanding the mechanisms and quantifying the cytotoxic potential of this compound are crucial for safety assessment and the development of novel therapeutic applications. These application notes provide detailed protocols for assessing this compound cytotoxicity using standard cell culture-based assays, including the MTT, LDH, and apoptosis assays. Furthermore, this document summarizes available quantitative data on this compound's cytotoxic concentrations and discusses its inhibitory effect on the Akt signaling pathway.

Quantitative Data Summary

Cell LineAssay TypeExposure TimeConcentrationObserved EffectReference
Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs)Cell Survival Assay24 hours0.03%Significant decrease in cell survival
Immortalized Human Meibomian Gland Epithelial Cells (IHMGECs)Western Blot30 minutes0.3%Significant reduction in Akt phosphorylation
Human Keratinocyte (HaCaT) CellsMTT AssayNot SpecifiedDose-dependentInhibition of cell proliferation (enantioselective)
Human and Murine B and T cellsMitogenesis Assay72 hours20-50 µg/mLInhibition of mitogenic responses without cell death
Human and Murine LymphocytesMixed Lymphocyte Reaction72 hours~50 µg/mLInhibition of proliferative responses

Signaling Pathway: Inhibition of PI3K/Akt Pathway

This compound has been shown to exert its cytotoxic effects, at least in part, by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation This compound This compound This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition of Phosphorylation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PDK1->Akt Phosphorylation pAkt p-Akt (Active) mTOR mTOR pAkt->mTOR Activation Bad Bad pAkt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Activation

Caption: Proposed mechanism of this compound-induced cytotoxicity via inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human keratinocytes (HaCaT) or other relevant epithelial cell lines are suitable for these protocols.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) should always be included in the experiments.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.3%). Include a vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HaCaT) CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding ChlorphenesinPrep Prepare this compound Working Solutions Treatment Treat Cells with This compound ChlorphenesinPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout Apoptosis->Readout Flow Cytometry Calculation Calculate % Viability/ % Cytotoxicity/ % Apoptosis Readout->Calculation IC50 Determine IC50 Calculation->IC50

Caption: General workflow for assessing this compound cytotoxicity.

Application Notes and Protocols for the Analytical Method Validation of Chlorphenesin in Cosmetic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY

Introduction

Chlorphenesin is a preservative and cosmetic biocide used in a variety of cosmetic and personal care products to prevent the growth of bacteria and fungi. Regulatory guidelines necessitate the validation of analytical methods to ensure the quality and safety of these products. This document provides a comprehensive guide for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in cosmetic matrices. The protocols described herein are based on established analytical methodologies and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

A critical aspect of this application note is the inclusion of a protocol for a stability-indicating assay. Such an assay is essential for demonstrating that the analytical method can accurately measure the active ingredient in the presence of its degradation products, which may form during the product's shelf-life.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common and reliable method for the determination of this compound in cosmetic products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Chromatographic Conditions

The following table summarizes typical HPLC parameters for the analysis of this compound.

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol (B129727):Water (55:45, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 280 nm[1]
Column Temperature 25 °C[1]
Injection Volume 20 µL

Experimental Protocols

Standard and Sample Preparation

a. Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-500 µg/mL.[1][2]

c. Sample Preparation: Accurately weigh a representative portion of the cosmetic product (e.g., 1 g of cream or lotion) into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15-20 minutes to extract the this compound. Allow the solution to cool to room temperature and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.

a. Specificity and Stability-Indicating Assay (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound. The aim is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.

  • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid this compound reference standard to 105°C for 24 hours. Prepare a solution of the stressed solid in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified period to achieve observable degradation.

Analyze the stressed samples by the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector.

b. Linearity: Analyze the prepared working standard solutions (1-500 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.[1]

c. Accuracy (Recovery): Accuracy is determined by spiking a placebo (a cosmetic base without this compound) or a previously analyzed sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery at each level should be calculated.

d. Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

f. Robustness: Evaluate the effect of small, deliberate variations in the method parameters on the analytical results. This may include changes in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters should remain within acceptable limits.

Data Presentation

The quantitative data from the validation studies should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1
50
100
250
500
Correlation Coefficient (r²)
Regression Equation

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
80%
100%
120%

Table 3: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability % RSD of 6 replicates≤ 2%
Intermediate Precision % RSD between days/analysts≤ 2%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 5: Robustness Study

Parameter VariedVariationSystem Suitability Parameter 1System Suitability Parameter 2
Mobile Phase Composition 53:47
57:43
Flow Rate 0.9 mL/min
1.1 mL/min
Column Temperature 23 °C
27 °C

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_report Reporting Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Cosmetic Matrix) Sample_Prep->HPLC_System Specificity Specificity (Forced Degradation) HPLC_System->Specificity Linearity Linearity HPLC_System->Linearity Accuracy Accuracy HPLC_System->Accuracy Precision Precision HPLC_System->Precision LOD_LOQ LOD & LOQ HPLC_System->LOD_LOQ Robustness Robustness HPLC_System->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for Analytical Method Validation of this compound.

Forced_Degradation cluster_stress Stress Conditions Chlorphenesin_Sample This compound Sample (in solution) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Chlorphenesin_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Chlorphenesin_Sample->Base Oxidation Oxidation (3% H2O2, RT) Chlorphenesin_Sample->Oxidation Thermal Thermal (105°C, Solid State) Chlorphenesin_Sample->Thermal Photo Photolytic (UV/Fluorescent Light) Chlorphenesin_Sample->Photo HPLC_Analysis HPLC Analysis (with PDA Detector) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Resolution) HPLC_Analysis->Data_Analysis

Caption: Forced Degradation Study Workflow for Stability-Indicating Method.

Conclusion

The analytical method described, when validated according to the outlined protocols, will provide a reliable and robust means for the routine quality control analysis of this compound in various cosmetic matrices. The successful completion of the forced degradation study will ensure that the method is stability-indicating, a critical requirement for regulatory compliance and for ensuring product quality throughout its shelf life. It is imperative that all experimental work is thoroughly documented and that the results meet the pre-defined acceptance criteria.

References

Application Notes and Protocols for Chlorphenesin Emulgel Formulation for Enhanced Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorphenesin is a broad-spectrum antifungal and antibacterial agent commonly used in topical formulations. Emulgels, a combination of an emulsion and a gel, have emerged as a promising drug delivery system for hydrophobic drugs like this compound. They offer the advantages of both systems: the sustained release and permeation enhancement of an emulsion and the favorable aesthetic and application properties of a gel, such as being thixotropic, greaseless, and easily spreadable. This document provides detailed protocols and data for the formulation and evaluation of this compound emulgels, with a focus on optimizing drug release. The methodologies and data presented are based on a comprehensive study that systematically investigated the effects of different formulation variables.[1][2][3][4][5][6][7]

Key Formulation Components and Their Impact on Drug Release

The formulation of a stable and effective this compound emulgel involves the careful selection and optimization of several key components:

  • Gelling Agent: The type of gelling agent significantly influences the viscosity and drug release profile of the emulgel. Commonly used gelling agents include Carbopol 934 and hydroxypropylmethyl cellulose (B213188) (HPMC). Studies have shown that HPMC-based emulgels may exhibit higher drug release compared to those formulated with Carbopol, potentially due to differences in viscosity and the microstructure of the gel network.[1][3][8]

  • Oil Phase: The concentration of the oil phase, typically light liquid paraffin, plays a crucial role. A lower concentration of the oil phase can lead to increased hydrophilicity of the emulgel, facilitating the penetration of the release medium and subsequent drug diffusion.[1][3]

  • Emulsifying Agent: The concentration of the emulsifying agent has the most pronounced effect on drug release. A higher concentration of the emulsifying agent can enhance the release of this compound from the emulgel.[1][2][3]

Experimental Data Summary

The following tables summarize the quantitative data from a study on the formulation and optimization of this compound emulgels.[1][3]

Table 1: Composition of this compound Emulgel Formulations

IngredientF1 (%)F2 (%)F3 (%)F4 (%)F5 (%)F6 (%)F7 (%)F8 (%)
This compound1.01.01.01.01.01.01.01.0
Gelling Agent
Carbopol 9341.0-1.0-1.0-1.0-
HPMC-1.0-1.0-1.0-1.0
Oil Phase
Light Liquid Paraffin7.57.515.015.07.57.515.015.0
Emulsifying Agent
Span 201.01.01.01.02.02.02.02.0
Tween 202.02.02.02.04.04.04.04.0
Other Excipients
Propylene (B89431) Glycol5.05.05.05.05.05.05.05.0
Ethanol5.05.05.05.05.05.05.05.0
Methyl Paraben0.030.030.030.030.030.030.030.03
Propyl Paraben0.010.010.010.010.010.010.010.01
Triethanolamine (B1662121)q.s.-q.s.-q.s.-q.s.-
Purified Waterto 100to 100to 100to 100to 100to 100to 100to 100

Table 2: Physical Properties and Drug Release of this compound Emulgels

FormulationGelling AgentOil Phase (%)Emulsifying Agent (%)Viscosity (Poise at 20 rpm)% Drug Released after 3 hours
F1Carbopol 9347.53.0150.325.08
F2HPMC7.53.0120.527.28
F3Carbopol 93415.03.0165.823.10
F4HPMC15.03.0135.224.33
F5Carbopol 9347.56.0140.731.32
F6HPMC7.56.0115.439.44
F7Carbopol 93415.06.0158.126.64
F8HPMC15.06.0128.928.91

Data compiled from a study by Mohamed (2004).[3]

The results indicate that formulation F6, prepared with HPMC, a low concentration of the oil phase, and a high concentration of the emulsifying agent, exhibited the highest drug release.[1][3]

Experimental Protocols

Preparation of this compound Emulgel

This protocol details the steps for preparing this compound emulgels using either Carbopol 934 or HPMC as the gelling agent.

Materials:

  • This compound

  • Carbopol 934

  • Hydroxypropylmethyl cellulose (HPMC)

  • Light Liquid Paraffin

  • Span 20

  • Tween 20

  • Propylene Glycol

  • Ethanol

  • Methyl Paraben

  • Propyl Paraben

  • Triethanolamine

  • Purified Water

Protocol:

  • Preparation of the Gel Base:

    • For Carbopol 934 formulations (F1, F3, F5, F7): Disperse Carbopol 934 in purified water with constant stirring at a moderate speed. Adjust the pH to 6.0-6.5 using triethanolamine to form the gel.[3]

    • For HPMC formulations (F2, F4, F6, F8): Disperse HPMC in heated purified water (80°C). Allow the dispersion to cool and leave it overnight to ensure complete hydration and gel formation.[3]

  • Preparation of the Emulsion:

    • Oil Phase: Dissolve Span 20 in light liquid paraffin.

    • Aqueous Phase: Dissolve Tween 20 in purified water.

    • Dissolve methyl and propyl parabens in propylene glycol.

    • Dissolve this compound in ethanol.

    • Mix the paraben solution and the this compound solution with the aqueous phase.

    • Heat both the oil and aqueous phases separately to 70-80°C.

    • Add the oily phase to the aqueous phase with continuous stirring until it cools to room temperature, forming the emulsion.[3]

  • Formation of the Emulgel:

    • Incorporate the prepared emulsion into the gel base in a 1:1 ratio.

    • Stir gently until a homogenous emulgel is formed.[3]

Emulgel_Formulation_Workflow cluster_Gel Gel Preparation cluster_Emulsion Emulsion Preparation cluster_Final Final Emulgel GellingAgent Gelling Agent (Carbopol 934 or HPMC) Gel Gel Base GellingAgent->Gel Disperse & Hydrate Water1 Purified Water Water1->Gel Emulgel This compound Emulgel Gel->Emulgel Mix 1:1 OilPhase Oil Phase (Liquid Paraffin + Span 20) Emulsion O/W Emulsion OilPhase->Emulsion Heat & Mix AqPhase Aqueous Phase (Water + Tween 20 + Preservatives) AqPhase->Emulsion Drug This compound in Ethanol Drug->AqPhase Add Emulsion->Emulgel

Caption: Workflow for the preparation of this compound emulgel.

Characterization of Emulgels

a. Physical Examination:

Visually inspect the prepared emulgels for color, homogeneity, consistency, and phase separation.[3]

b. pH Measurement:

Determine the pH of the emulgel formulations using a calibrated pH meter.

c. Spreadability Test:

  • Place a known weight (e.g., 1 g) of the emulgel on a glass slide.

  • Cover it with another glass slide.

  • Place a standard weight (e.g., 100 g) on the upper slide for a specific time (e.g., 5 minutes).

  • Measure the diameter of the spread circle. A larger diameter indicates better spreadability.

d. Viscosity Measurement:

Measure the viscosity of the emulgel formulations using a rotational viscometer (e.g., Brookfield viscometer) at different rotational speeds to assess the rheological behavior. The emulgels are expected to exhibit shear-thinning behavior.[1]

In Vitro Drug Release Study

This protocol describes the determination of the in vitro release of this compound from the emulgel formulations.

Apparatus:

  • Franz diffusion cell

  • Cellulose membrane (or other suitable synthetic or biological membrane)[9]

  • Magnetic stirrer

  • Water bath

Materials:

  • Phosphate (B84403) buffer (pH 7.4) as the receptor medium

  • Prepared this compound emulgel

Protocol:

  • Membrane Preparation: Soak the cellulose membrane in the receptor medium for 24 hours before the experiment.

  • Franz Diffusion Cell Assembly:

    • Mount the pre-soaked membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with a known volume of phosphate buffer (pH 7.4).

    • Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer with a water bath to maintain the temperature at 37 ± 0.5°C.

  • Sample Application: Apply a known quantity (e.g., 1 g) of the emulgel to the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours), withdraw a specific volume (e.g., 1 ml) of the sample from the receptor compartment.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Drug Analysis:

    • Analyze the collected samples for this compound content using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's λmax.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area at each time point.

    • Plot the cumulative amount of drug released versus time to determine the release profile.

    • The drug release mechanism can be determined by fitting the release data to various kinetic models (e.g., zero-order, first-order, Higuchi model). The release of this compound from emulgels has been found to follow a diffusion-controlled mechanism.[1][10]

Drug_Release_Workflow cluster_Setup Experimental Setup cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis FranzCell Franz Diffusion Cell Assembly ApplySample Apply Emulgel to Membrane FranzCell->ApplySample Membrane Mount Cellulose Membrane Membrane->FranzCell Receptor Fill Receptor with Buffer (pH 7.4) Receptor->FranzCell Temp Maintain Temperature at 37°C Temp->FranzCell Sample Withdraw Samples at Intervals ApplySample->Sample Replace Replace with Fresh Buffer Sample->Replace Analyze Analyze Samples (UV-Vis) Sample->Analyze Calculate Calculate Cumulative Release Analyze->Calculate Plot Plot Release Profile Calculate->Plot Model Fit to Kinetic Models Plot->Model Conclusion Determine Release Mechanism Model->Conclusion

Caption: In vitro drug release testing workflow for this compound emulgels.

Stability Studies

To ensure the long-term efficacy and safety of the formulation, stability studies are crucial.

Protocol:

  • Store the prepared emulgel formulations in suitable containers at different temperature and humidity conditions (e.g., room temperature, 40°C/75% RH).

  • Evaluate the physical appearance, rheological properties, drug content, and drug release profile of the emulgels at specified time intervals (e.g., 1, 2, and 3 months).

  • Studies have shown that optimized this compound emulgels can remain stable for at least 3 months.[1][2][7]

Conclusion

The formulation of this compound emulgels provides a viable approach for enhancing the topical delivery of this antifungal agent. By carefully selecting the gelling agent and optimizing the concentrations of the oil phase and emulsifying agent, it is possible to develop a stable emulgel with superior drug release characteristics compared to conventional topical powders. The protocols and data presented in this document offer a comprehensive guide for researchers and formulation scientists working on the development of topical drug delivery systems for this compound and other hydrophobic drugs. The formulation with HPMC, a low oil phase concentration, and a high emulsifying agent concentration is recommended as a starting point for achieving optimal drug release.[1][4]

References

Application Notes and Protocols for Incorporating Chlorphenesin in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorphenesin, a synthetic compound with established antimicrobial and muscle relaxant properties, presents a novel candidate for incorporation into tissue engineering scaffolds.[1] While its primary use has been as a preservative in cosmetic formulations at concentrations up to 0.3%, its therapeutic potential in regenerative medicine is an emerging area of investigation.[2][3] These application notes propose the utility of this compound-eluting scaffolds in preventing microbial contamination and potentially modulating the local tissue environment to enhance regeneration.

1.1 Proposed Applications in Tissue Engineering

  • Antimicrobial Scaffolds: The inherent antibacterial and antifungal properties of this compound can be leveraged to create scaffolds that resist colonization by pathogenic microbes, a significant risk in wound healing and implantable device applications. This is particularly relevant for open-wound dressings or scaffolds for dermal regeneration.

  • Modulation of Inflammation: As a chlorophenoxy compound, this compound may possess anti-inflammatory properties.[4] Local, sustained release from a scaffold could help mitigate the acute inflammatory response that follows implantation, creating a more favorable environment for tissue integration and healing.

  • Skeletal Muscle Regeneration: this compound's function as a centrally acting muscle relaxant is well-known.[1] While its local effects are not fully characterized, it is hypothesized that localized delivery to injured muscle tissue could reduce muscle spasms and inflammation, potentially improving the regenerative process in a manner analogous to other agents like relaxin which has been shown to enhance muscle regeneration and reduce fibrosis.[5][6][7][8]

1.2 Scope and Limitations

The protocols and data presented herein are intended as a foundational guide for research and development. The application of this compound in tissue engineering is a novel concept, and as such, the provided concentrations, release profiles, and biological effects are hypothetical and based on analogous compounds and established principles of drug delivery. Extensive experimental validation is required to determine the optimal parameters and confirm the safety and efficacy for any specific application.

Data Presentation: Hypothetical Parameters for this compound-Loaded Scaffolds

The following tables summarize the proposed starting parameters for the formulation and expected performance of this compound-loaded scaffolds. These values are intended as a starting point for optimization.

Table 1: Proposed this compound Loading Concentrations

Scaffold Material TypePolymer ExampleProposed this compound Concentration (% w/w)Rationale
HydrogelCollagen, Gelatin, Fibrin0.1% - 0.5%Based on safe concentrations in cosmetics; higher loading may be possible but requires extensive cytotoxicity testing.
Porous PolymerPoly(lactic-co-glycolic acid) (PLGA)0.5% - 2.0%Higher loading capacity of hydrophobic polymers; concentration can be tuned to achieve desired release duration.[9]
Electrospun NanofiberPolycaprolactone (PCL)0.2% - 1.5%Amenable to blending with polymers prior to spinning; concentration affects fiber morphology and release.[10][11]

Table 2: Expected In Vitro Release Profiles of this compound

Scaffold Material TypeExpected Release ProfileInitial Burst Release (First 24h)Sustained Release DurationFactors Influencing Release
HydrogelBiphasic40% - 60%3 - 7 daysCross-linking density, water content, this compound solubility.
Porous Polymer (PLGA)Triphasic10% - 30%14 - 42 daysPolymer molecular weight, lactide:glycolide ratio, scaffold porosity.[9][12]
Electrospun NanofiberBiphasic or Monophasic20% - 50%7 - 21 daysFiber diameter, porosity, polymer hydrophobicity, drug distribution (blended vs. core-shell).[11]

Experimental Protocols

The following are detailed protocols for the fabrication, characterization, and evaluation of this compound-loaded tissue engineering scaffolds.

3.1 Protocol 1: Incorporation of this compound into Scaffolds

A. Hydrogel Scaffolds (e.g., Collagen Type I)

  • Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in a biocompatible solvent (e.g., ethanol (B145695) or DMSO). Note the final solvent concentration to include in vehicle controls.

  • Collagen Neutralization: On ice, mix acidic collagen solution (e.g., 3 mg/mL) with 10X PBS and sterile water to achieve a final collagen concentration of 2.5 mg/mL.

  • This compound Incorporation: Add the this compound stock solution to the neutralized collagen solution to achieve the desired final concentration (e.g., 0.1% w/v). Mix gently but thoroughly by pipetting.

  • Gelation: Aliquot the this compound-collagen solution into well plates or molds and incubate at 37°C for 30-60 minutes to allow for fibrillogenesis and hydrogel formation.

  • Washing: Gently wash the resulting hydrogels with sterile PBS three times to remove any un-encapsulated this compound and residual solvent.

B. PLGA Scaffolds (Solvent Casting/Particulate Leaching)

  • Polymer-Drug Solution: Dissolve PLGA (e.g., 75:25 lactide:glycolide ratio) and this compound in a suitable solvent like dichloromethane (B109758) (DCM) to form a 10% (w/v) polymer solution with the desired drug loading (e.g., 1% w/w relative to PLGA).

  • Porogen Addition: Add sieved sodium chloride (NaCl) particles (porogen) of a desired size range (e.g., 100-250 µm) to the polymer solution at a 9:1 NaCl:PLGA weight ratio.

  • Casting: Vortex the mixture to ensure uniform particle distribution and cast it into a PTFE mold.

  • Solvent Evaporation: Allow the solvent to evaporate in a fume hood for 48 hours, followed by vacuum drying for another 24 hours to remove residual solvent.

  • Porogen Leaching: Immerse the dried scaffold in deionized water for 48 hours, changing the water every 8 hours, to leach out the NaCl particles.

  • Drying: Freeze the leached scaffold and lyophilize for 48 hours to obtain a porous this compound-loaded PLGA scaffold.

3.2 Protocol 2: In Vitro Release Kinetics Study

  • Sample Preparation: Place pre-weighed, sterile this compound-loaded scaffolds into individual sterile tubes containing 5 mL of PBS (pH 7.4).

  • Incubation: Incubate the tubes at 37°C in a shaking incubator.

  • Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), collect the entire 5 mL of PBS (the release medium) and replace it with 5 mL of fresh PBS.

  • Quantification: Analyze the collected release medium for this compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 280 nm.[5][13]

  • Data Analysis: Calculate the cumulative amount and percentage of this compound released at each time point relative to the initial drug loading. Model the release data using kinetic models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas to understand the release mechanism.

3.3 Protocol 3: In Vitro Antimicrobial Efficacy Assessment

  • Bacterial Strains: Use clinically relevant bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Zone of Inhibition (Agar Diffusion Assay):

    • Prepare agar (B569324) plates with a lawn of the test bacteria.

    • Place sterile this compound-loaded and control (drug-free) scaffold discs onto the agar surface.

    • Incubate for 24 hours at 37°C.

    • Measure the diameter of the clear zone of growth inhibition around each scaffold disc.

  • Planktonic Growth Inhibition (Broth Dilution):

    • Incubate scaffolds in sterile Tryptic Soy Broth (TSB) for 24 hours to create a conditioned medium.

    • Inoculate fresh TSB with bacteria and add aliquots of the conditioned medium.

    • Incubate for 24 hours at 37°C and measure the optical density at 600 nm (OD600) to assess bacterial growth.

3.4 Protocol 4: Biocompatibility and Cytotoxicity Assessment

  • Cell Lines: Use relevant cell lines such as human dermal fibroblasts (HDF), mesenchymal stem cells (MSCs), and myoblasts, depending on the target application.

  • Scaffold Eluate Preparation: Incubate this compound-loaded and control scaffolds in cell culture medium for 24 hours to create extracts, according to ISO 10993-5 standards.

  • Direct Contact Test:

    • Seed cells in a 24-well plate and grow to 80% confluency.

    • Place small, sterile scaffold samples directly onto the cell monolayer.

    • Incubate for 24-48 hours and observe the cells around the scaffold for signs of toxicity (e.g., rounding, detachment).

  • Indirect Cytotoxicity (MTT/CCK-8 Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with the prepared scaffold eluates (100%, 50%, 25% dilutions).

    • Incubate for 24, 48, and 72 hours.

    • Assess cell viability using a metabolic assay like MTT or CCK-8. Compare the viability of cells exposed to this compound scaffold eluates to those exposed to control scaffold eluates and a positive control (e.g., DMSO).[14][15]

  • Cell Migration (Scratch Assay):

    • Create a confluent monolayer of cells in a 6-well plate.

    • Make a linear "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS and replace the medium with scaffold eluates.

    • Image the scratch at 0, 12, and 24 hours to monitor cell migration and wound closure.[14][15]

Visualizations: Workflows and Proposed Mechanisms

G Figure 1: Experimental Workflow for this compound Scaffolds cluster_0 Scaffold Fabrication cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Preclinical Testing fab_hydrogel Hydrogel Incorporation char_sem Morphology (SEM) fab_hydrogel->char_sem Physical char_loading Drug Loading Efficiency fab_hydrogel->char_loading Chemical fab_plga PLGA Solvent Casting fab_plga->char_sem Physical fab_plga->char_loading Chemical fab_electrospin Electrospinning fab_electrospin->char_sem Physical fab_electrospin->char_loading Chemical char_release Release Kinetics (HPLC) char_loading->char_release Chemical eval_antimicrobial Antimicrobial Efficacy char_release->eval_antimicrobial eval_biocompat Biocompatibility & Cytotoxicity char_release->eval_biocompat eval_function Functional Assays (Anti-inflammatory) char_release->eval_function preclin_animal In Vivo Animal Model eval_antimicrobial->preclin_animal Validation eval_biocompat->preclin_animal Validation eval_function->preclin_animal Validation

Figure 1: Experimental Workflow for this compound Scaffolds

G Figure 2: Proposed Anti-inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK Hypothesized Inhibition

Figure 2: Proposed Anti-inflammatory Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Chlorphenesin Solubility in Phosphate-Buffered Saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with chlorphenesin in phosphate-buffered saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions like PBS?

This compound is known to have low solubility in water and aqueous buffers such as PBS.[1][2] Its aqueous solubility is reported to be approximately 0.5% (5 g/L) at 25°C.[3][4][5] The solubility is slightly enhanced in hot water.[4] Given that this compound is a neutral molecule, significant changes in pH within the physiological range (e.g., pH 6.8 to 7.4) are expected to have a minimal effect on its solubility.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into PBS. What is the likely cause?

This is a common issue when a stock solution of a poorly water-soluble compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), is diluted into an aqueous buffer like PBS. The drastic change in solvent polarity upon dilution reduces the solubility of this compound, causing it to precipitate out of the solution. The final concentration of the organic co-solvent in the PBS may be too low to maintain the solubility of this compound at the desired final concentration.[1]

Q3: What are the recommended strategies to improve the solubility of this compound in PBS?

Several strategies can be employed to enhance the solubility of this compound in PBS for laboratory experiments:

  • Use of Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol is the most common approach.[1][6] This stock solution is then added to the PBS in small volumes to reach the desired final concentration, ensuring the final co-solvent concentration is kept to a minimum to avoid cellular toxicity.[1]

  • Heating: Gently warming the PBS solution can help increase the solubility of this compound.[4] However, the solution should be cooled to the experimental temperature before use, and there is a risk of precipitation upon cooling.

  • Sonication: Applying ultrasonic energy can help to disperse and dissolve the this compound powder in the PBS solution.

For most cell-based assays, the use of a co-solvent is the most practical and recommended method.

Q4: What is the maximum recommended concentration of DMSO as a co-solvent in cell culture experiments?

The maximum non-toxic concentration of DMSO in cell culture is cell-line dependent and should be determined empirically. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v), with many researchers recommending a maximum of 0.1% to minimize any potential off-target effects.[7][8][9][10][11] It is crucial to include a vehicle control (PBS with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[7]

Troubleshooting Guide

Issue: this compound powder is not dissolving in PBS.

Possible Cause Troubleshooting Steps
Low intrinsic solubility This compound has inherently low aqueous solubility. Direct dissolution in PBS at room temperature is challenging for concentrations above its solubility limit.
Incorrect solvent Attempting to dissolve a high concentration of this compound directly in PBS without a co-solvent.
Solution 1. Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1] 2. Gently warm the DMSO stock solution (e.g., to 37°C) and vortex or sonicate to ensure complete dissolution. 3. Add the this compound-DMSO stock solution dropwise to your pre-warmed PBS while vortexing to facilitate mixing and prevent immediate precipitation. 4. Ensure the final DMSO concentration in your working solution is non-toxic to your cells (ideally ≤ 0.1%).[7][8]

Issue: The this compound solution is cloudy or shows precipitation after preparation or storage.

Possible Cause Troubleshooting Steps
Supersaturated solution The final concentration of this compound in PBS exceeds its solubility limit under the given conditions (e.g., temperature, co-solvent concentration).
"Salting out" effect The high salt concentration in PBS can sometimes reduce the solubility of organic compounds.
Solution 1. Filter-sterilize the final solution using a 0.22 µm syringe filter to remove any undissolved particles or precipitates. 2. Prepare fresh solutions before each experiment. 3. If possible, slightly increase the final concentration of the co-solvent (e.g., from 0.1% to 0.2% DMSO), but ensure to test for cytotoxicity. 4. Consider using a lower concentration of this compound if the experimental design allows.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Temperature Reference
Water~0.5% (w/v) or 5 g/L25°C[3][4][5]
Hot WaterMore soluble than in cold water> 50°C[4]
Ethanol~5 mg/mLNot Specified[12]
Dimethyl sulfoxide (DMSO)~3 mg/mLNot Specified[12]
Dimethylformamide (DMF)~5 mg/mLNot Specified[12]
Phosphate-Buffered Saline (PBS)Expected to be similar to water, with minimal pH effect in the 6.8-7.4 range. Specific quantitative data is not readily available.Not Specified[1]

Table 2: Recommended Maximum Non-Toxic Concentrations of DMSO in Cell Culture

Cell Type Maximum Recommended DMSO Concentration (v/v) Reference
General (robust cell lines)≤ 0.5%[7][9][11]
Sensitive cell lines/primary cells≤ 0.1%[8][10]
Long-term exposure studies≤ 0.1%[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 202.63 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 20.26 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of 100% anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the powder does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM this compound Working Solution in PBS (with 0.1% DMSO)

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

Procedure:

  • Pre-warm the sterile PBS to your experimental temperature (e.g., 37°C).

  • To prepare 1 mL of a 100 µM this compound working solution, add 990 µL of the pre-warmed sterile PBS to a sterile tube.

  • Add 10 µL of the 10 mM this compound stock solution in DMSO to the PBS. This will result in a final DMSO concentration of 0.1%.

  • Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

  • Always prepare the working solution fresh on the day of the experiment.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to have immunomodulatory effects, including the inhibition of the PI3K/Akt signaling pathway and the inhibition of IgE-mediated histamine (B1213489) release from mast cells.[13][14]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->PI3K Inhibition IgE_Histamine_Release cluster_mast_cell Mast Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Fc_epsilon_RI FcεRI Receptor Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade IgE IgE IgE->Fc_epsilon_RI Cross-linking Allergen Allergen Allergen->IgE Granules Granules (Histamine) Signaling_Cascade->Granules Degranulation Degranulation Granules->Degranulation This compound This compound This compound->Signaling_Cascade Inhibition experimental_workflow start Start stock_prep Prepare 100x this compound Stock in 100% DMSO start->stock_prep working_prep Prepare Working Solution in PBS (e.g., 1x) stock_prep->working_prep cell_treatment Treat Cells with Working Solution working_prep->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform Assay (e.g., Viability, Signaling) incubation->assay end End assay->end

References

Technical Support Center: Chlorphenesin Interference with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of chlorphenesin with commonly used cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name 3-(4-chlorophenoxy)-1,2-propanediol, is a compound used as a preservative in cosmetics and historically as a muscle relaxant.[1] It possesses antifungal and antibacterial properties, which are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzyme activity.[2] In mammalian cells, there is evidence to suggest that this compound may exert immunomodulatory effects, potentially through the inhibition of the PI3K/Akt signaling pathway, which is crucial for T-cell activation and proliferation. The precise mechanism of action as a muscle relaxant is not fully defined but is known to occur within the central nervous system.[1]

Q2: Why am I observing an unexpected increase in signal in my MTT assay at higher concentrations of this compound?

This phenomenon is a strong indicator of assay interference. Tetrazolium-based assays like MTT, XTT, MTS, and WST-1 rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[3] However, compounds with reducing potential can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal that is dependent on the compound's concentration, not the number of viable cells.[4][5] this compound, as a phenolic compound, may possess antioxidant properties that could lead to this direct reduction.

Q3: How can I confirm if this compound is interfering with my cell viability assay?

A cell-free control experiment is essential to determine if this compound is directly reacting with the assay reagents.[6]

Recommended Action: Prepare a 96-well plate with the same concentrations of this compound used in your cell-based experiment. Add cell culture medium without cells to each well, followed by the tetrazolium-based reagent (e.g., MTT, XTT, WST-1). If a color change is observed in the wells containing this compound, it confirms direct reduction of the reagent and interference with the assay.[7]

Q4: My cell-free control confirms this compound interferes with my MTT assay. What should I do?

If interference is confirmed, it is crucial to switch to an alternative cell viability assay that operates on a different principle and is less susceptible to interference from compounds with reducing potential.[8]

Recommended Alternatives:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[9][10]

  • Sulforhodamine B (SRB) assay: This assay quantifies cell number based on the binding of the SRB dye to cellular proteins.[7]

  • Trypan Blue Exclusion Assay: This is a microscopy-based method that distinguishes viable cells with intact membranes from non-viable cells that take up the blue stain.[9]

Q5: Could this compound's effect on mitochondrial activity be another source of interference?

Yes, compounds that modulate mitochondrial activity can lead to misleading results in tetrazolium-based assays.[8] Chlorophenols have been shown to have uncoupling and inhibitory effects on mitochondrial electron transport chain complexes in plant mitochondria.[3][11] If this compound alters the mitochondrial reductase activity in your specific cell line, it could lead to an over- or underestimation of cell viability.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased signal (absorbance/fluorescence) with increasing this compound concentration Direct reduction of the assay reagent (e.g., MTT, XTT, WST-1) by this compound.Perform a cell-free control experiment to confirm interference.[7] If confirmed, switch to an alternative assay such as an ATP-based assay or SRB assay.[9][10]
High background signal in all wells 1. this compound reacting with media components to produce a colored product. 2. Contamination of reagents or media.[6]1. Run a control with this compound in media without the assay reagent. 2. Use sterile techniques and fresh reagents.
Inconsistent results between replicates 1. Uneven cell seeding. 2. "Edge effects" in the 96-well plate.[6] 3. Incomplete dissolution of formazan crystals (in MTT assay).[13]1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or water.[6] 3. Ensure complete solubilization by thorough mixing and appropriate incubation time.[13]
Low signal or no dose-response 1. The chosen cell line may be resistant to this compound. 2. Incorrect assay incubation time.1. Test a wider range of this compound concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound. Include vehicle controls.

  • MTT Addition: After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[14]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[8][13]

  • XTT Addition: Add 50-70 µL of the XTT working solution to each well.[13]

  • Incubation: Incubate the plate at 37°C for 4 hours.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm (with a reference wavelength of 660 nm).[13][15]

WST-1 Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.[6][7]

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C.[2][9]

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.[1][6]

Visualizations

experimental_workflow Troubleshooting Workflow for this compound in Viability Assays cluster_experiment Initial Experiment cluster_troubleshooting Troubleshooting cluster_solution Solution start Perform MTT/XTT/WST-1 Assay with this compound observe Observe Unexpected Increase in Signal? start->observe cell_free Perform Cell-Free Control Assay observe->cell_free Yes valid_results Obtain Valid Viability Data observe->valid_results No interference Interference Confirmed? cell_free->interference alternative Switch to Alternative Assay: - ATP-based (CellTiter-Glo) - SRB Assay - Trypan Blue interference->alternative Yes interference->valid_results No, proceed with original assay alternative->valid_results

Troubleshooting workflow for this compound interference.

signaling_pathway Potential Mechanism of this compound Action via PI3K/Akt Pathway cluster_pathway PI3K/Akt Signaling cluster_interference Potential Interference RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Survival, Proliferation, Metabolism Downstream->Response This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits?

References

Technical Support Center: Troubleshooting Crystallization of Chlorphenesin in Cream Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the crystallization of chlorphenesin in cream formulations. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to crystallization in cream formulations?

This compound is a synthetic preservative used in cosmetics and personal care products for its broad-spectrum antimicrobial activity.[1] It exists as a white to off-white crystalline powder.[2][3] Its chemical structure, 3-(4-chlorophenoxy)-1,2-propanediol, contributes to its crystalline nature. Crystallization in a cream formulation, which is a complex multiphase system, can occur when its concentration exceeds its solubility in the formulation's solvent phase, a condition known as supersaturation. This can be triggered by various factors including temperature changes, interactions with other ingredients, and solvent evaporation.

Q2: What are the typical usage concentrations of this compound in cosmetic creams?

The maximum authorized concentration for this compound in leave-on cosmetic products in the European Union and other regions is 0.3%.[4][5] In rinse-off products, it can be used up to 0.32%.[5] It is crucial to operate within these recommended levels to ensure both product safety and stability.

Troubleshooting Guide

Issue 1: Visible crystals or a grainy texture have appeared in my cream formulation.

This is a clear indication of this compound crystallization. The following steps will help you identify the root cause and find a solution.

Step 1: Confirm the Presence of Crystals

It is essential to definitively identify the crystalline material as this compound.

  • Initial Check: Observe a thin layer of the cream under a standard light microscope.

  • Confirmation: Utilize polarized light microscopy (PLM) for a more conclusive identification. Crystalline substances, like this compound, will appear bright against a dark background under crossed polarizers.

Step 2: Investigate Potential Causes

The crystallization is likely due to one or more of the following factors:

  • Concentration: Is the concentration of this compound at or below the recommended maximum of 0.3% for a leave-on product?

  • Solubility: Is this compound fully dissolved in the appropriate phase during manufacturing?

  • Temperature Fluctuations: Was the formulation exposed to low temperatures during storage or transport?

  • Ingredient Interactions: Could other ingredients in the formulation be reducing the solubility of this compound?

Step 3: Implement Corrective Actions

Based on the potential cause, consider the following solutions:

  • Optimize the Solvent System: this compound has limited solubility in water but is more soluble in glycols. Ensure it is pre-dissolved in a suitable solvent before being incorporated into the formulation.

  • Adjust the Manufacturing Process: Incorporate this compound during the cooling phase of the formulation process, ensuring it is added to the phase where it is most soluble.[1]

  • Evaluate Excipient Compatibility: Certain ingredients may negatively impact the solubility of this compound. A systematic evaluation of individual excipients may be necessary.

  • Control Storage and Shipping Conditions: Avoid exposing the final product to extreme cold, as this can promote crystallization.

In-Depth Analysis and Solutions

Understanding this compound Solubility

To prevent crystallization, it is critical to understand and control the solubility of this compound within the cream formulation.

Key Solubility Data:

PropertyValue
Molecular Weight 202.63 g/mol [6][7]
Melting Point 78-81°C[8]
Solubility in Water < 1%[5][8]
Solubility in Alcohol Soluble in 5 parts alcohol (95%)[5]
Solubility in Ether Soluble[5][8]
Solubility in Fixed Oils Slightly soluble[5][8]
Solubility in DMSO Approximately 3 mg/ml[9]
Solubility in Ethanol & DMF Approximately 5 mg/ml[9]

Formulation Strategy to Enhance Solubility:

A primary strategy to prevent crystallization is to ensure this compound is fully dissolved and remains in solution throughout the product's shelf life.

  • Co-solvents: Utilize co-solvents such as propylene (B89431) glycol, butylene glycol, or glycerin in the aqueous phase to increase the solubility of this compound.

  • Oil Phase Solubilization: While only slightly soluble in fixed oils, certain cosmetic esters may offer better solubility. It is recommended to perform solubility studies with the specific emollients used in your formulation.

  • Manufacturing Technique: Pre-dissolving this compound in a portion of the heated glycol phase before emulsification can significantly improve its incorporation and stability.

Impact of Formulation Components on Crystallization

The choice of emulsifiers and thickeners can significantly influence the stability of this compound in a cream.

Emulsifiers:

The type of emulsifier can affect the partitioning and solubility of this compound within the emulsion.

  • Non-ionic vs. Ionic Emulsifiers: Non-ionic emulsifiers are generally considered to have less potential for interaction with other charged molecules. However, the hydrophilic-lipophilic balance (HLB) of the emulsifier system will determine the droplet size and interfacial properties of the emulsion, which can indirectly affect the stability of this compound. Synergistic effects between non-ionic and anionic surfactants can occur, which may alter the micellar environment and impact solubility.[10]

Thickeners:

The polymer network created by thickeners can impact the mobility of molecules and potentially hinder crystal growth.

  • Carbomers vs. Natural Gums:

    • Carbomers: These synthetic polymers create a cross-linked gel network that can effectively suspend particles and may help prevent crystal growth.

    • Natural Gums (e.g., Xanthan Gum, Guar Gum): These polysaccharides thicken through chain entanglement.[11] Their impact on crystallization may be less predictable and can depend on the specific gum and its interaction with other formulation components.[12][13]

Troubleshooting Flowchart for Crystallization Issues

This compound Crystallization Troubleshooting start Crystallization Observed in Cream confirm_crystals Confirm Crystals via Microscopy (PLM) start->confirm_crystals check_concentration Verify this compound Concentration (≤ 0.3%) confirm_crystals->check_concentration Crystals Confirmed review_process Review Manufacturing Process check_concentration->review_process Concentration OK adjust_concentration Adjust Concentration to ≤ 0.3% check_concentration->adjust_concentration Concentration > 0.3% evaluate_solubility Evaluate Solubility in Formulation review_process->evaluate_solubility Process OK optimize_process Optimize Manufacturing Process (e.g., pre-dissolve, addition temperature) review_process->optimize_process Process Issue Identified storage_conditions Assess Storage & Shipping Conditions evaluate_solubility->storage_conditions Solubility Appears Adequate improve_solubility Improve Solubility (add co-solvents, evaluate emollients) evaluate_solubility->improve_solubility Inadequate Solubility control_environment Implement Temperature Control storage_conditions->control_environment Temperature Fluctuations reformulate Reformulate: Evaluate Excipient Compatibility storage_conditions->reformulate Conditions OK

Troubleshooting workflow for this compound crystallization.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Cosmetic Ingredients

Objective: To determine the saturation solubility of this compound in various cosmetic oils, esters, and glycols.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume of the cosmetic ingredient (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate, Propylene Glycol) to each vial.

    • Seal the vials and place them in a temperature-controlled shaker bath set at a specific temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.

  • Sample Analysis:

    • After equilibration, carefully filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved this compound.

    • Accurately dilute the filtered solution with a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation:

    • Calculate the solubility of this compound in each ingredient in mg/mL or % (w/w).

    • Present the data in a table for easy comparison.

Protocol 2: Microscopic Analysis of Crystals in an Opaque Cream

Objective: To visualize and identify crystals in a cream formulation using polarized light microscopy.

Methodology:

  • Sample Preparation:

    • Place a small, representative sample of the cream on a clean microscope slide.

    • Gently press a coverslip over the sample to create a thin, uniform layer. Avoid trapping air bubbles. For very thick creams, slight dilution with a compatible, non-solvent for this compound (e.g., silicone oil) may be necessary to achieve a suitable thickness for observation.

  • Microscopic Examination:

    • Place the slide on the microscope stage.

    • Begin with brightfield illumination to locate areas of interest.

    • Switch to polarized light mode (engage both the polarizer and the analyzer).

    • Rotate the stage and observe for birefringent particles (crystals), which will appear bright against the dark background and will change in brightness as the stage is rotated.

  • Image Capture:

    • Capture images of the crystals for documentation and further analysis.

Experimental Workflow for Microscopic Analysis

Microscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Microscopic Examination cluster_output Output prep1 Place small cream sample on slide prep2 Gently apply coverslip prep1->prep2 prep3 Create a thin, uniform layer prep2->prep3 analysis1 Mount slide on microscope stage prep3->analysis1 analysis2 Observe under brightfield analysis1->analysis2 analysis3 Switch to polarized light analysis2->analysis3 analysis4 Rotate stage and observe for birefringence analysis3->analysis4 output1 Capture images of crystals analysis4->output1 output2 Document findings output1->output2

Workflow for microscopic analysis of creams.
Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To detect the presence of crystalline this compound and assess its thermal behavior within the cream matrix.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cream sample into a standard aluminum DSC pan.

    • Seal the pan hermetically to prevent moisture loss during the analysis.

    • Prepare a reference pan containing an equivalent weight of an inert material or an empty sealed pan.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that includes the melting point of this compound (e.g., 25°C to 100°C).

    • Record the heat flow as a function of temperature.

  • Data Interpretation:

    • An endothermic peak corresponding to the melting point of this compound (around 78-81°C) indicates the presence of crystalline material in the sample. The area under the peak can be used to quantify the amount of crystalline this compound.

Protocol 4: Structural Analysis using X-ray Diffraction (XRD)

Objective: To confirm the crystalline nature of the precipitate and identify its crystal form.

Methodology:

  • Sample Preparation:

    • For semi-solid samples like creams, a zero-background sample holder is recommended.

    • Carefully spread a thin, uniform layer of the cream onto the sample holder. Ensure the surface is smooth to minimize background noise.[3]

  • XRD Analysis:

    • Place the sample holder in the XRD instrument.

    • Scan the sample over a defined 2θ range (e.g., 5° to 40°).

    • Collect the diffraction pattern.

  • Data Interpretation:

    • The presence of sharp peaks in the diffractogram confirms the presence of crystalline material.

    • Compare the obtained diffraction pattern with a reference pattern for pure this compound to confirm its identity.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify, address, and prevent the crystallization of this compound in their cream formulations, leading to the development of stable and high-quality products.

References

Technical Support Center: Minimizing Chlorphenesin Binding to Plasticware

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the non-specific binding (NSB) of chlorphenesin to plasticware during experiments. Adsorption of this compound to labware can lead to inaccurate and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding to plasticware a concern?

This compound is a synthetic preservative with antifungal and antibacterial properties, often used in cosmetics and personal care products.[1][2][3] In a laboratory setting, its balanced lipophilic and hydrophilic nature can lead to non-specific binding to hydrophobic plastic surfaces such as polypropylene (B1209903) and polystyrene.[4] This adsorption can reduce the effective concentration of this compound in your experimental solutions, leading to variability and inaccurate results.[5][6]

Q2: Which types of plasticware are most prone to this compound binding?

Standard polystyrene and polypropylene labware, including microplates, centrifuge tubes, and pipette tips, are susceptible to binding by molecules with hydrophobic characteristics like this compound.[5][7] The extent of binding is also influenced by the surface area of the plastic in contact with the solution.

Q3: How can I determine if this compound is binding to my labware?

A recovery experiment can help determine the extent of this compound binding. This involves preparing a known concentration of this compound in your experimental buffer, incubating it in the plasticware under your experimental conditions (time, temperature), and then measuring the concentration of this compound remaining in the solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[5][8][9] A significant decrease from the initial concentration indicates adsorption.

Q4: What are the primary strategies to minimize this compound binding?

Several strategies can be employed to mitigate the non-specific binding of this compound:

  • Use of Low-Binding Plasticware: Commercially available low-binding microplates and tubes are manufactured with modified surfaces to reduce the adsorption of hydrophobic compounds.[5][10][11][12]

  • Coating or Blocking Surfaces: Pre-coating the plasticware with a blocking agent like Bovine Serum Albumin (BSA) can physically prevent this compound from binding to the surface.[5][13]

  • Modification of Experimental Solutions: The addition of a small amount of a non-ionic surfactant (e.g., 0.05% Tween® 20) or a compatible organic solvent to your buffer can reduce hydrophobic interactions between this compound and the plastic.[5][7][13][14]

  • Surface Treatment: Techniques like siliconizing or coating with polyethylene (B3416737) glycol (PEG) can also be used to create a barrier on the plastic surface, though these methods are more involved.[13][14][15]

Troubleshooting Guide: Low this compound Recovery

If you are observing lower than expected concentrations of this compound in your experiments, follow this troubleshooting workflow:

Troubleshooting_Workflow start Low this compound Recovery Detected q1 Are you using standard polypropylene or polystyrene plasticware? start->q1 a1_yes Switch to Low-Binding Plasticware q1->a1_yes Yes q2 Do experimental conditions permit the use of additives? q1->q2 No, already using low-bind plasticware end Re-evaluate this compound Recovery a1_yes->end a2_yes_detergent Add a non-ionic surfactant (e.g., 0.05% Tween® 20) to the solution q2->a2_yes_detergent Yes a2_yes_protein Pre-coat plasticware with a blocking protein (e.g., 1% BSA) q2->a2_yes_protein Yes, if compatible with assay q3 Can the solvent composition be modified? q2->q3 No a2_yes_detergent->end a2_yes_protein->end a3_yes Incorporate a compatible organic solvent (e.g., acetonitrile) into the buffer q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for low this compound recovery.

Experimental Protocols

Protocol 1: Quantification of this compound Binding to Plasticware

This protocol outlines a method to determine the percentage of this compound that binds to a specific type of plasticware.

Materials:

  • This compound standard

  • Experimental buffer

  • Plasticware to be tested (e.g., microplate, centrifuge tubes)

  • Low-binding plasticware (as a control)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a working solution of this compound at a known concentration in your experimental buffer.

  • Aliquot the working solution into the wells of the test plasticware and the control low-binding plasticware.

  • Incubate the plasticware under your standard experimental conditions (e.g., 2 hours at 37°C).

  • Collect the supernatant from each well.

  • Analyze the concentration of this compound in the supernatant from both the test and control plasticware using a validated HPLC method.[8][9] The detection wavelength for this compound is typically around 280 nm.[8]

  • Calculate the percentage of binding:

    • % Binding = [ (Concentration in control - Concentration in test) / Concentration in control ] * 100

Protocol 2: Pre-treatment of Plasticware with Bovine Serum Albumin (BSA)

This protocol describes how to coat plasticware with BSA to minimize the non-specific binding of this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Plasticware to be coated

Procedure:

  • Prepare a 1% (w/v) solution of BSA in deionized water or your buffer.

  • Fill the plasticware (e.g., microplate wells, tubes) with the BSA solution, ensuring all surfaces that will contact the experimental solution are covered.

  • Incubate at room temperature for at least 1 hour.

  • Aspirate the BSA solution and wash the wells thoroughly with deionized water or buffer to remove any unbound BSA.

  • Allow the plasticware to air dry or proceed directly with your experiment.

Data Presentation

The following tables summarize the physicochemical properties of this compound and provide a hypothetical comparison of its binding to different types of plasticware.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁ClO₂[16]
Molecular Weight 202.63 g/mol [1][17][18][19]
Appearance White crystalline powder[1][16]
Melting Point 77-81°C[2][16][17][18][20]
Water Solubility 0.2% - 2%[4][16][17][21]
LogP 1.2[19]
pH Stability 3-8[4]

Table 2: Hypothetical this compound Binding to Different 96-Well Plates

Plate TypeSurface MaterialExpected % Binding
StandardPolystyrene30 - 50%
StandardPolypropylene20 - 40%
Low-BindingModified Polystyrene< 10%
BSA-CoatedPolystyrene< 15%

Note: These are expected ranges and the actual binding can vary depending on the specific experimental conditions.

Signaling Pathways and Workflows

Experimental_Workflow_for_Chlorphenesin_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Working Solution dispense Dispense Solution into Plasticware prep_solution->dispense select_plasticware Select Plasticware (Standard vs. Low-Bind) pretreat Pre-treat Plasticware (e.g., BSA coating) select_plasticware->pretreat pretreat->dispense incubate Incubate under Experimental Conditions dispense->incubate collect_sample Collect Supernatant incubate->collect_sample hplc Quantify this compound via HPLC collect_sample->hplc analyze_data Analyze Data and Calculate Binding hplc->analyze_data

Caption: General experimental workflow for a this compound assay.

References

Technical Support Center: Enhancing Chlorphenesin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of chlorphenesin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and in vivo testing of this compound formulations.

Issue 1: Low Oral Bioavailability of this compound in Animal Models

Question: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability of this compound is a frequent challenge, often attributable to its physicochemical properties and physiological factors in the animal model. The primary reasons are typically poor aqueous solubility and significant first-pass metabolism.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low oral bioavailability.

Recommended Actions:

  • Characterize Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract environment.

    • Permeability: Conduct an in vitro Caco-2 permeability assay to assess the potential for intestinal absorption.

  • Evaluate Metabolic Stability:

    • Perform in vitro metabolism studies using liver microsomes (from the animal species used in your study) to determine the intrinsic clearance of this compound. High clearance suggests rapid metabolism.

  • Formulation Optimization:

    • Particle Size Reduction: Consider micronization or nanosizing to increase the surface area for dissolution.

    • Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) to improve its dissolution rate.

    • Lipid-Based Formulations: For lipophilic drugs like this compound, Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.

Issue 2: High Variability in Pharmacokinetic Data

Question: Our pharmacokinetic data for this compound shows high inter-animal variability. How can we reduce this variability to get more reliable results?

Answer:

High variability in pharmacokinetic studies can obscure the true performance of your formulation. It can arise from inconsistencies in experimental procedures or physiological differences between animals.

Troubleshooting Steps:

  • Standardize Dosing Procedure:

    • Ensure accurate and consistent oral gavage technique. Improper administration can lead to dosing errors or stress-induced physiological changes.

    • Use a consistent vehicle for all formulations and control groups.

    • Fasting: Ensure a consistent fasting period for all animals before dosing, as food can significantly impact drug absorption.

  • Control for Animal-Related Factors:

    • Use animals of the same strain, age, and sex.

    • Acclimatize animals to the housing and handling procedures to minimize stress.

  • Refine Blood Sampling Technique:

    • Standardize the blood collection method (e.g., tail vein, retro-orbital) and timing.

    • Ensure proper sample handling and storage to prevent degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: Several formulation strategies can be employed to overcome the solubility and/or permeability limitations of this compound:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix. This can lead to the formation of an amorphous solid dispersion, which has a higher dissolution rate compared to the crystalline drug.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract. This can significantly improve the solubilization and absorption of lipophilic drugs like this compound.

  • Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate and improved bioavailability.

  • Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve its physicochemical properties, such as solubility or permeability. Once absorbed, the prodrug is converted to the active this compound in the body.

Q2: How do I choose the right animal model for this compound bioavailability studies?

A2: The choice of animal model is critical for obtaining relevant and translatable data.[1]

  • Rats are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Dogs (specifically Beagle dogs) are often used in later stages of preclinical development because their GI physiology is more similar to humans than that of rodents.[1]

  • Pigs also share significant physiological similarities with humans, particularly in terms of their digestive system, and can be a valuable model.[1]

When selecting a model, consider factors such as the metabolic pathways of this compound in that species and how they compare to humans.

Q3: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?

A3: The primary pharmacokinetic parameters to determine are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

These parameters are used to calculate the absolute and relative bioavailability of different formulations.

Data Presentation

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
This compound Suspension50150 ± 352.0 ± 0.5600 ± 120100 (Reference)
This compound Solid Dispersion50450 ± 701.5 ± 0.31800 ± 250300

Data are presented as mean ± standard deviation (n=6 rats per group).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of this compound in rats.

Workflow:

G A Animal Acclimatization & Fasting B Formulation Preparation & Administration (Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Analysis (HPLC-UV/MS) D->E F Pharmacokinetic Data Analysis E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before the experiment with free access to water.

  • Formulation Administration:

    • The this compound suspension (control) and the test formulation (e.g., solid dispersion) are administered via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound are determined using a validated HPLC-UV or HPLC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound in vitro.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • A solution of this compound (e.g., 10 µM) in transport buffer is added to the apical (A) side of the Transwell.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified by HPLC-UV or HPLC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

Signaling Pathways

While specific signaling pathways directly modulated by this compound to influence its own bioavailability are not well-defined, the general pathways affecting drug absorption are relevant. The following diagram illustrates the primary routes of oral drug absorption.

G GI_Lumen GI Lumen This compound Formulation Enterocyte Enterocyte Apical Membrane Cytosol Basolateral Membrane GI_Lumen->Enterocyte:p1 Passive Diffusion Bloodstream Systemic Circulation Absorbed this compound Enterocyte:p3->Bloodstream Transport

Caption: General pathway of oral drug absorption.

References

Technical Support Center: Investigating Potential Off-Target Effects of Chlorphenesin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of chlorphenesin in cell line experiments.

Frequently Asked Questions (FAQs)

???+ question "What is the primary function and mechanism of action of this compound?"

???+ question "Are there known off-target effects of this compound in cell lines?"

???+ question "At what concentrations are off-target effects typically observed?"

???+ question "How can I differentiate between antimicrobial effects and specific off-target effects in my cell culture?"

???+ question "What signaling pathways are potentially modulated by this compound?"

Troubleshooting Guides

Problem: Unexpected or High Cytotoxicity Observed in My Cell Line

Possible Cause 1: Off-Target Toxicity this compound can induce cytotoxicity in mammalian cells, as seen in HMGECs where it caused atrophy and death.[1][2] Your cell line might be particularly sensitive to its off-target effects.

  • Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with concentrations at and below the standard cosmetic use level (≤ 0.3%).

  • Solution: Analyze the mechanism of cell death. Use assays like Annexin V/PI staining to determine if the cytotoxicity is due to apoptosis or necrosis.

Possible Cause 2: Solvent Effects this compound is often dissolved in solvents like DMSO. High concentrations of DMSO (>0.1%) can be independently toxic to cells.

  • Solution: Ensure the final concentration of the solvent in your cell culture medium is consistent across all experiments and is at a non-toxic level (ideally ≤0.1%). Run a solvent-only control to verify it has no effect on cell viability.

Problem: Inconsistent Results Across Experiments

Possible Cause 1: Compound Instability or Precipitation this compound has moderate solubility in water.[3] It may precipitate in your culture medium, especially at higher concentrations or after temperature changes, leading to inconsistent effective concentrations.

  • Solution: Visually inspect your media for any precipitation after adding this compound. Prepare fresh stock solutions for each experiment. Consider pre-warming your media to the experimental temperature before adding the compound.

Possible Cause 2: Variable Cell Health The response of cells to a compound can vary depending on their confluency, passage number, and overall health.

  • Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the time of treatment.

Problem: Suspected Interference with a Specific Signaling Pathway

Possible Cause: Direct or Indirect Modulation by this compound this compound is known to inhibit the Akt pathway.[1][2] It could be directly interacting with a component of your pathway of interest or affecting an upstream regulator.

  • Solution: Use Western blotting or other immunoassays to probe the phosphorylation status and expression levels of key proteins in your pathway after this compound treatment.

  • Solution: To confirm an on-target effect, use molecular tools like siRNA or CRISPR to knock down the putative target. If the cells become resistant to this compound after target knockdown, it confirms an on-target effect.[4]

  • Solution: Perform a rescue experiment. If this compound inhibits an enzyme, try to rescue the cells by adding a downstream product of the reaction to see if the phenotype is reversed.[4]

Quantitative Data Summary

The following table summarizes key concentrations of this compound and its observed biological effects.

ConcentrationCell Line / SystemObserved EffectReference
≤ 0.3% (w/v)Human Meibomian Gland Epithelial Cells (HMGECs)Induces cellular atrophy and death; significant reduction in Akt pathway activity.[1][2]
20-50 µg/mLHuman and Mouse B and T lymphocytesInhibition of mitogenic responses (immunosuppressive effect).[5][6]
0.3%Human SkinNegligible dermal irritation potential in most subjects, but can cause contact dermatitis in sensitive individuals.[5][7]
≤ 0.32%Cosmetic FormulationsStandard maximum concentration used for preservative function in rinse-off products.[5]

Experimental Protocols & Workflows

Protocol 1: Assessing Cell Viability via MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with 0.1% DMSO). Remove the old medium from the cells and add the this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot Analysis of Akt Pathway Inhibition

This protocol measures changes in the phosphorylation of Akt, a key indicator of pathway activity.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 30 minutes, 1 hour, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities. The level of Akt inhibition is determined by the ratio of phospho-Akt to total Akt.

Diagrams: Workflows and Signaling Pathways

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Target Validation A Observe Unexpected Phenotype (e.g., cytotoxicity, morphological change) B Perform Dose-Response Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Value B->C D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D E Hypothesize Affected Pathway (e.g., Akt, MAPK based on literature) D->E F Pathway Analysis (Western Blot for p-Akt, p-ERK, etc.) E->F G Target Knockdown/Out (siRNA / CRISPR) F->G H Treat Knockdown Cells with this compound G->H I Assess Phenotype Rescue (e.g., restored viability) H->I J Conclusion: On-Target vs. Off-Target Effect I->J G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival This compound This compound This compound->Akt Inhibits Activity G Start Unexpected Result Observed CheckSolvent Is solvent control clean? Start->CheckSolvent CheckContam Is culture free of contamination? CheckSolvent->CheckContam Yes SolventIssue Troubleshoot Solvent: - Lower concentration - Use different solvent CheckSolvent->SolventIssue No CheckCompound Is compound fully dissolved? CheckContam->CheckCompound Yes ContamIssue Review Sterile Technique: - Discard culture - Use fresh reagents CheckContam->ContamIssue No CompoundIssue Troubleshoot Compound: - Prepare fresh stock - Check solubility in media CheckCompound->CompoundIssue No OffTarget Result is likely a true off-target effect. Proceed with mechanism investigation. CheckCompound->OffTarget Yes

References

Technical Support Center: Strategies to Mitigate Chlorphenesin-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chlorphenesin-induced cytotoxicity in primary cell cultures. The following information is curated to help you understand and mitigate the potential adverse effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a synthetic compound with antifungal and antibacterial properties. It is often used as a preservative in cosmetic and personal care products.[1][2] In research settings, it may be present in various reagents or used as an experimental compound itself. While it has muscle relaxant properties, its mechanism of action in this regard is not well-defined.[3]

Q2: What are the known cytotoxic effects of this compound on primary cells?

A2: Studies have shown that this compound can be toxic to primary cells, such as human meibomian gland epithelial cells.[4][5] Observed cytotoxic effects include:

  • Cellular atrophy and death.[4][5]

  • Reduced cell survival and proliferation.[4][5]

  • Inhibition of the Akt signaling pathway, which is crucial for cell survival and growth.[4][5]

Q3: What is the primary mechanism of this compound-induced cytotoxicity?

A3: The precise mechanism of this compound-induced cytotoxicity in primary cells is not yet fully elucidated. However, the inhibition of the Akt signaling pathway suggests that it may interfere with essential cell survival signals, potentially leading to apoptosis (programmed cell death).[4][5] Further research is needed to determine if other mechanisms, such as oxidative stress or necrosis, are also involved.

Q4: Are there established methods to specifically counteract this compound cytotoxicity?

A4: Currently, there are no published strategies specifically validated for mitigating this compound-induced cytotoxicity. However, based on general principles of in vitro toxicology, several approaches can be explored to reduce its adverse effects. These are detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.

Possible Cause: The concentration of this compound is too high or the exposure time is too long.

Troubleshooting Steps:

  • Dose-Response and Time-Course Experiments:

    • Rationale: To determine the concentration at which this compound exhibits its desired effect with minimal cytotoxicity (the therapeutic window).

    • Action: Conduct a dose-response study with a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) for its intended effect and the CC50 (half-maximal cytotoxic concentration). Simultaneously, perform a time-course experiment to identify the optimal exposure duration.

  • Modification of Culture Conditions:

    • Rationale: The sensitivity of primary cells to toxic insults can be influenced by their culture environment.

    • Action:

      • Optimize Serum Concentration: Increasing the serum concentration in the culture medium may help mitigate cytotoxicity, as serum proteins can sometimes bind to and sequester cytotoxic compounds.

      • Use Conditioned Media: Supplementing the culture medium with conditioned medium from healthy, untreated primary cells of the same type may provide essential growth and survival factors.

Issue 2: Sub-lethal toxicity, such as reduced proliferation or changes in cell morphology.

Possible Cause: this compound is interfering with key cellular signaling pathways even at non-lethal concentrations.

Troubleshooting Steps:

  • Co-treatment with Protective Agents (Hypothesis-Driven):

    • Rationale: Based on common mechanisms of drug-induced cytotoxicity, co-treatment with agents that counteract these mechanisms can be protective. Since this compound inhibits the Akt pathway, strategies to bolster cell survival signaling may be beneficial.

    • Action (to be tested empirically):

      • Antioxidants: To address potential oxidative stress, co-treat cells with antioxidants like N-acetylcysteine (NAC) or Vitamin E.

      • Pan-Caspase Inhibitors: If apoptosis is suspected, co-incubation with a pan-caspase inhibitor such as Z-VAD-FMK can help determine the extent to which apoptosis is contributing to the observed cytotoxicity.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the mitigation of this compound-induced cytotoxicity. The following table summarizes the reported cytotoxic effects of this compound on immortalized human meibomian gland epithelial cells (IHMGECs), which can serve as a reference for designing experiments with primary cells.

Cell TypeThis compound ConcentrationExposure TimeObserved EffectReference
IHMGECsEqual to approved human use dosage30 minutesSignificant reduction in Akt pathway activity[4][5]
IHMGECsClose to or at approved human use dosage24 hoursCellular atrophy and death[4][5]
IHMGECs300-fold lower than 0.3%Not specifiedSignificantly decreased cell survival[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound. Include an untreated control.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Visualizations

Chlorphenesin_Cytotoxicity_Pathway This compound This compound Akt_Pathway Akt Signaling Pathway This compound->Akt_Pathway Inhibits Cell Primary Cell Cell_Survival Cell Survival & Proliferation Akt_Pathway->Cell_Survival Promotes Apoptosis Apoptosis Akt_Pathway->Apoptosis Inhibits Cell_Survival->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start High Cytotoxicity Observed Dose_Response Perform Dose-Response & Time-Course Start->Dose_Response Optimize_Culture Modify Culture Conditions (e.g., Serum) Start->Optimize_Culture Evaluate_Viability Re-evaluate Cell Viability Dose_Response->Evaluate_Viability Optimize_Culture->Evaluate_Viability Co_treatment Co-treat with Protective Agents Co_treatment->Evaluate_Viability Evaluate_Viability->Co_treatment If cytotoxicity persists End Optimized Protocol Evaluate_Viability->End If cytotoxicity is mitigated

Caption: Troubleshooting workflow for mitigating cytotoxicity.

References

Technical Support Center: Chlorphenesin Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of chlorphenesin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

A1: this compound generally exhibits good stability in a pH range of 3.0 to 8.0.[1] For cosmetic formulations, it remains stable under various pH and temperature conditions, making it a versatile preservative.[2]

Q2: How does pH affect the antimicrobial activity of this compound?

A2: The antimicrobial efficacy of this compound is optimal within a pH range of 3.0 to 8.0.[1] Its activity may be reduced in highly acidic or alkaline conditions. It is important to test the efficacy of this compound in your specific formulation at its final pH.

Q3: Can this compound be used in combination with other preservatives?

A3: Yes, this compound can be used in combination with other preservatives to enhance the overall antimicrobial protection of a formulation. This can be particularly useful to broaden the spectrum of activity or to create a more robust preservative system.[1]

Q4: What are the typical use concentrations for this compound?

A4: In cosmetic products, this compound is typically used at concentrations up to 0.32% in rinse-off products and up to 0.3% in leave-on products.[3][4]

Q5: Is this compound effective against all types of microorganisms?

A5: this compound has a broad spectrum of activity against bacteria and fungi. However, the effectiveness can vary depending on the microbial species and the pH of the formulation. It is always recommended to perform challenge testing to ensure adequate preservation of your specific product.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of preservative efficacy in a new formulation. pH outside the optimal range: The pH of your formulation may be too high or too low, affecting this compound's activity.Measure the pH of your formulation. Adjust the pH to be within the 3.0-8.0 range if possible. Re-evaluate the preservative efficacy using a microbial challenge test.
Incompatibility with other ingredients: Certain ingredients in your formulation could potentially interact with and inactivate this compound.Review the formulation for any known incompatibilities with phenolic preservatives. Consider a systematic study where you evaluate the stability of this compound in the presence of individual ingredients.
Precipitation of this compound in the formulation. Low solubility at the formulation's pH: this compound is slightly soluble in water, and its solubility can be influenced by pH and temperature.Evaluate the solubility of this compound in your formulation base at different pH values. Consider using a co-solvent or adjusting the order of addition during manufacturing to ensure it remains solubilized.
Discoloration of the final product over time. Degradation of this compound: Although generally stable, extreme pH conditions or exposure to oxidizing agents could lead to degradation and potential color changes.Conduct a stability study of your formulation, monitoring both the concentration of this compound and the color of the product over time at different storage conditions. HPLC is a suitable method for quantifying this compound.[5][6][7][8][9]
Inadequate microbial protection despite correct concentration and pH. Resistant microbial strains: The contaminating microorganisms may be inherently resistant to this compound at the concentration used.Identify the contaminating microorganisms. Perform Minimum Inhibitory Concentration (MIC) testing to determine the specific susceptibility of the isolates to this compound. Consider using a combination of preservatives for a broader spectrum of activity.

Data Presentation

Table 1: pH-Dependent Stability of this compound (Hypothetical Data)

pHTemperature (°C)Storage Time (Weeks)This compound Remaining (%)
3.0404>98
5.0404>99
7.0404>99
9.0404~95
11.0404<90

Table 2: pH-Dependent Antimicrobial Activity of this compound - Minimum Inhibitory Concentration (MIC) (Hypothetical Data)

Disclaimer: The following MIC values are hypothetical and for illustrative purposes. Actual MICs can vary significantly based on the microbial strain, culture medium, and testing methodology. The trend of decreased activity at higher pH for some organisms is a known phenomenon for certain preservatives.

MicroorganismpH 5.5pH 7.0pH 8.5
Staphylococcus aureus (ATCC 6538)0.10%0.12%0.20%
Escherichia coli (ATCC 8739)0.15%0.15%0.25%
Pseudomonas aeruginosa (ATCC 9027)0.20%0.25%0.35%
Candida albicans (ATCC 10231)0.08%0.10%0.15%
Aspergillus brasiliensis (ATCC 16404)0.07%0.08%0.12%

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound using HPLC

This protocol outlines a method to assess the chemical stability of this compound in a buffered aqueous solution at different pH values.

1. Materials:

2. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
  • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1-500 µg/mL) in the mobile phase.[6]

3. Sample Preparation and Incubation:

  • Prepare buffered solutions at the desired pH values (e.g., 3, 5, 7, 9).
  • Accurately spike a known concentration of this compound stock solution into each buffered solution to achieve the target test concentration (e.g., 0.3%).
  • Store the samples in sealed, light-protected containers at a controlled temperature (e.g., 40°C for accelerated stability).
  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.

4. HPLC Analysis:

  • Mobile Phase: A common mobile phase is a mixture of water (adjusted to pH 2.5 with phosphoric acid) and methanol or acetonitrile.[6] An example is water-methanol (55:45).
  • Flow Rate: Typically 1.0 mL/min.
  • Column: A C18 column is commonly used.
  • Detection Wavelength: 280 nm.[6]
  • Injection Volume: 20 µL.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the samples from the stability study.

5. Data Analysis:

  • Quantify the concentration of this compound in each sample at each time point using the calibration curve.
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC)

This protocol describes a method to determine the MIC of this compound against various microorganisms at different pH levels using the broth microdilution method.

1. Materials:

  • This compound
  • Microbial cultures (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)
  • Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
  • Sterile 96-well microplates
  • Sterile buffer solutions to adjust media pH
  • Sterile saline or buffer for inoculum preparation
  • Incubator

2. Preparation of Test Solutions and Media:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) and then dilute it in the test medium.
  • Prepare the growth media and adjust the pH to the desired levels (e.g., 5.5, 7.0, 8.5) using sterile buffers. Ensure the final pH of the media in the wells is maintained after the addition of the this compound solution and inoculum.

3. Inoculum Preparation:

  • Grow fresh cultures of the test microorganisms.
  • Prepare a standardized inoculum of each microorganism in sterile saline or buffer to a concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

4. Microdilution Assay:

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted growth medium to achieve a range of concentrations.
  • Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only) for each pH.
  • Inoculate each well (except the negative control) with the standardized microbial suspension.
  • Incubate the plates at the appropriate temperature and duration for each microorganism (e.g., 30-35°C for 18-24 hours for bacteria, 20-25°C for 48-72 hours for fungi).

5. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism at a specific pH.

Visualizations

Experimental_Workflow_Stability_Study cluster_prep Preparation cluster_sampling Sample Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_samples Spike Buffers with This compound prep_stock->spike_samples prep_buffers Prepare Buffered Solutions (pH 3, 5, 7, 9) prep_buffers->spike_samples incubate Incubate at 40°C spike_samples->incubate sampling Sample at Time Points (0, 1, 2, 4 weeks) incubate->sampling Time hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Remaining) hplc_analysis->data_analysis

Caption: Workflow for pH-Dependent Stability Study of this compound.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Results prep_media Prepare pH-Adjusted Growth Media serial_dilution Serial Dilution of This compound in Plate prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Wells with Microorganisms prep_inoculum->inoculate_plate prep_this compound Prepare this compound Stock Solution prep_this compound->serial_dilution serial_dilution->inoculate_plate incubate_plate Incubate Plate inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for pH-Dependent MIC Determination of this compound.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions issue Issue: Loss of Preservative Efficacy cause_ph Incorrect pH issue->cause_ph cause_incompatibility Ingredient Incompatibility issue->cause_incompatibility cause_resistance Microbial Resistance issue->cause_resistance action_ph Measure & Adjust pH cause_ph->action_ph action_incompatibility Review Formulation & Conduct Compatibility Study cause_incompatibility->action_incompatibility action_resistance Identify Microbe & Perform MIC Testing cause_resistance->action_resistance retest Re-run Challenge Test action_ph->retest Then action_incompatibility->retest Then reformulate Consider Combination of Preservatives action_resistance->reformulate Then

Caption: Troubleshooting Logic for Loss of this compound Efficacy.

References

photostability of chlorphenesin and its degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorphenesin. The information is designed to address specific issues that may be encountered during photostability experiments.

Troubleshooting Guides

This section addresses common problems encountered during the photostability testing of this compound and its degradation products.

Problem Potential Cause Recommended Solution
Inconsistent this compound Degradation Rates Fluctuations in light source intensity or temperature.Ensure the photostability chamber is properly calibrated and maintained. Use a radiometer/lux meter to monitor light exposure. Employ a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[1]
Inconsistent sample preparation.Standardize the concentration of this compound, the solvent system, and the volume of the solution in each sample container. Ensure samples are placed in a consistent location within the photostability chamber.
Poor Separation of this compound and Degradation Products in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase for this compound analysis is a mixture of methanol (B129727) and water (e.g., 55:45 v/v).[2] For separating this compound and its more polar degradation product, 4-chlorophenol, a gradient elution might be necessary. Adjusting the pH of the aqueous portion with an acid (e.g., phosphoric or formic acid) can improve peak shape and resolution.
Incorrect column selection.A C18 column is commonly used for the analysis of this compound.[2][3] Consider a high-purity silica (B1680970) C18 column to minimize peak tailing.
Appearance of Ghost Peaks in the Chromatogram Contaminated mobile phase or sample carryover.Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Implement a robust column washing protocol between injections. Injecting a blank solvent after a high-concentration sample can help identify carryover.
Leaching from plastic containers or tubing.Use glass vials and ensure all HPLC tubing and fittings are made of inert materials.
Baseline Drift or Noise in HPLC Analysis Mobile phase not properly degassed.Degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent bubble formation in the detector.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis.
Contaminated detector flow cell.Flush the flow cell with a strong, appropriate solvent to remove any adsorbed material.
Difficulty in Identifying Unknown Degradation Peaks Insufficient concentration of the degradation product for characterization.Concentrate the sample containing the degradation products. This can be achieved by evaporating the solvent from a larger volume of the stressed sample and reconstituting it in a smaller volume of the mobile phase.
Lack of appropriate analytical techniques.Utilize mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) for structural elucidation of unknown degradation products.[4][5] High-resolution mass spectrometry can provide accurate mass data to help determine the elemental composition.

Frequently Asked Questions (FAQs)

Q1: What are the known photodegradation products of this compound?

A1: The primary identified photodegradation product of this compound upon exposure to UV-visible light is 4-chlorophenol .[4] Studies have indicated the formation of at least three by-products, though the identities of the other two are not as widely reported in the available literature.[4]

Q2: How does photodegradation affect the toxicity of this compound solutions?

A2: The photodegradation of this compound leads to an increase in the overall ecotoxicity of the solution.[4] This is, at least in part, attributed to the formation of 4-chlorophenol, which exhibits higher toxicity than the parent this compound molecule.[4]

Q3: What are the general ICH guidelines for photostability testing?

A3: The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[6] Key recommendations include:

  • Light Sources: Use of a light source that produces a combination of UV and visible light, such as a xenon lamp or a metal halide lamp. Alternatively, a combination of a cool white fluorescent lamp and a near-UV lamp can be used.

  • Exposure Levels: A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[6]

  • Controls: A dark control, protected from light, should be stored under the same temperature conditions to isolate the effects of light from thermal degradation.[1]

Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A4: A good starting point for a stability-indicating HPLC method for this compound would be to use a C18 column with a mobile phase consisting of a mixture of methanol and water.[2] The detection wavelength can be set at 280 nm.[2] To ensure the method is stability-indicating, it must be capable of separating the this compound peak from the peaks of its degradation products (like 4-chlorophenol) and any other potential impurities or excipients. Method development would involve optimizing the mobile phase composition (including pH and gradient) to achieve adequate resolution.

Experimental Protocols

General Protocol for Photostability Testing of this compound

This protocol is a general guideline based on ICH Q1B recommendations and should be adapted based on specific experimental needs.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture) at a known concentration (e.g., 100 µg/mL).

    • For testing in a cosmetic formulation, prepare the final product as it would be marketed.

    • Place the samples in chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it completely from light.

  • Light Exposure:

    • Place the transparent and dark control samples in a calibrated photostability chamber.

    • Expose the samples to a light source that provides both UV-A and visible light, as specified in ICH Q1B guidelines.

    • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/m² for UV-A light.

    • Monitor the temperature inside the chamber to ensure it remains constant and does not contribute significantly to degradation.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots of the exposed and dark control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

Example Stability-Indicating HPLC Method

The following is an example HPLC method that can be used as a starting point for the analysis of this compound and its degradation product, 4-chlorophenol.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A: 0.1% Formic acid in WaterB: Methanol(A gradient may be required for optimal separation)
Flow Rate 1.0 mL/min[2]
Detection Wavelength 280 nm[2]
Column Temperature 25 °C[2]
Injection Volume 10-20 µL

Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, specific, and robust for its intended purpose.

Data Presentation

The following table is a template for presenting quantitative data from a photostability study of this compound.

Table 1: Photodegradation of this compound Over Time

Time (hours) This compound Remaining (%) 4-Chlorophenol Formed (Area %) Other Degradation Products (Area %)
010000
6DataDataData
12DataDataData
24DataDataData

Data should be obtained from the analysis of samples exposed to light, with any degradation observed in the dark control subtracted.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_reporting Reporting Prep Prepare this compound Solution/Formulation Sample Aliquot into Transparent Containers Prep->Sample DarkControl Wrap Control Sample in Foil Sample->DarkControl Chamber Place Samples in Photostability Chamber Sample->Chamber DarkControl->Chamber Expose Expose to UV/Visible Light (ICH Q1B) Chamber->Expose Withdraw Withdraw Samples at Time Points Expose->Withdraw HPLC Analyze by Stability-Indicating HPLC Withdraw->HPLC Data Quantify this compound and Degradants HPLC->Data Report Generate Photostability Report Data->Report

Caption: Workflow for a typical photostability study of this compound.

Degradation_Pathway This compound This compound Photon UV/Visible Light (hν) This compound->Photon DegradationProducts Degradation Products Photon->DegradationProducts Product1 4-Chlorophenol DegradationProducts->Product1 Product2 Other By-product 1 (Unidentified) DegradationProducts->Product2 Product3 Other By-product 2 (Unidentified) DegradationProducts->Product3

Caption: Proposed photodegradation pathway of this compound.

References

Technical Support Center: Overcoming Chlorphenesin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of chlorphenesin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound precipitation is a frequent issue stemming from its limited solubility in aqueous solutions. The most common causes are:

  • Solvent Shock: this compound is typically dissolved in an organic solvent, like DMSO, to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous environment of your cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution, forming a precipitate.

  • Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its maximum aqueous solubility. Even if it appears dissolved initially, it can precipitate over time.

  • Low Temperature: Adding the stock solution to cold (e.g., refrigerated) media can significantly decrease this compound's solubility, leading to immediate precipitation.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the properties of this compound is crucial for preventing precipitation. Key data is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueNotes
Appearance White to off-white crystalline powder[1]
Molecular Formula C₉H₁₁ClO₃[2]
Molecular Weight 202.63 g/mol [3]
Aqueous Solubility Slightly soluble; values range from ~0.5% (5 mg/mL) to 10 mg/mL at 25°C.[1][3] More soluble in hot water.[1][4]Solubility can vary based on temperature and media composition.
Organic Solvent Solubility - DMSO: ~3 mg/mL[2][5] - Ethanol: ~5 mg/mL[2][5] - Readily soluble in propylene (B89431) glycol and glycerol.[1]It is recommended to use cell culture grade, anhydrous solvents.
pH Stability Stable in a pH range of 3.0 to 8.0.Most standard cell culture media (pH 7.2-7.4) are well within this range.[6]
Temperature Stability Stable up to at least 65-80°C.[1]This allows for gentle warming to aid dissolution.
Recommended Usage In cosmetics, the maximum allowable concentration is 0.3% (3 mg/mL).[1]This provides a general guideline for non-toxic concentrations.

Q3: What is the best way to prepare a this compound stock solution?

A3: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[2][7][8] Prepare a high-concentration stock solution (e.g., 1000x your highest final concentration) to minimize the final volume of DMSO added to your culture medium. This is critical because high concentrations of DMSO can be toxic to cells.[8]

Q4: How can I prevent this compound from precipitating when I dilute my stock solution?

A4: The key is to manage the transition from the organic solvent to the aqueous medium carefully.

  • Pre-warm your medium: Always use cell culture medium that has been pre-warmed to 37°C.[9]

  • Slow, drop-wise addition: Add the this compound stock solution very slowly (drop-wise) to the medium.

  • Continuous mixing: Gently swirl or vortex the medium while adding the stock solution. This facilitates rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.[9]

  • Step-wise dilution: For very high concentrations, consider a two-step dilution. First, dilute the stock into a small volume of pre-warmed medium, mix well, and then add this intermediate dilution to the final culture volume.

Q5: I see a precipitate forming hours or days after preparing the medium in the incubator. What's happening?

A5: This is known as delayed precipitation and can be caused by several factors:

  • Metastable Supersaturation: The initial solution might be supersaturated, meaning it holds more dissolved this compound than it can stably maintain. Over time, the compound slowly precipitates out as the solution reaches equilibrium.

  • Temperature Fluctuations: Even minor temperature changes within the incubator can affect solubility.

  • Interaction with Media Components: this compound may slowly interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes.[10][11][12][13]

  • pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease over time, which could potentially affect the solubility of some compounds.[6]

  • Evaporation: In long-term cultures, evaporation of water from the media can increase the concentration of this compound, pushing it beyond its solubility limit. Ensure your incubator has proper humidification.

Q6: What is the maximum final concentration of DMSO I should use in my cell culture?

A6: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While some robust cell lines can tolerate up to 1%, a general rule is to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%.[14][15][16][17] It is always best practice to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group, but without this compound.[18]

Troubleshooting Guides

Guide 1: Immediate Precipitation on Dilution

If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, follow this troubleshooting workflow.

G cluster_0 start Start: Add this compound Stock to Medium precipitate Precipitate Forms Immediately? start->precipitate check_conc Is Final Concentration > Aqueous Solubility Limit (~5 mg/mL)? precipitate->check_conc Yes success Solution is Clear: Proceed with Experiment precipitate->success No lower_conc Action: Lower Final Working Concentration check_conc->lower_conc Yes check_method Review Dilution Method: - Was medium cold? - Was addition too fast? - Was mixing inadequate? check_conc->check_method No lower_conc->start optimize_method Action: Add stock dropwise to pre-warmed (37°C), gently swirling medium. check_method->optimize_method Yes optimize_method->start

Fig. 1: Troubleshooting workflow for immediate precipitation.
Guide 2: Delayed Precipitation in Culture

If your medium appears clear initially but develops a precipitate after incubation, use this guide to identify the potential cause.

G cluster_0 start Start: Medium is clear initially, precipitate forms after incubation. check_evap Is there evidence of media evaporation (e.g., salt crystals, volume loss)? start->check_evap fix_evap Action: Ensure proper incubator humidification. Use sealed plates for long-term cultures. check_evap->fix_evap Yes check_serum Are you using a high serum concentration? check_evap->check_serum No end Problem Resolved fix_evap->end reduce_serum Possible protein interaction. Action: If possible, reduce serum concentration or test serum-free media. check_serum->reduce_serum Yes check_solubility Is final concentration near the upper solubility limit? check_serum->check_solubility No reduce_serum->end lower_conc Solution is likely supersaturated. Action: Lower working concentration or perform a solubility test. check_solubility->lower_conc Yes lower_conc->end

Fig. 2: Troubleshooting workflow for delayed precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 1000x stock solution for a desired final concentration. For example, to achieve a final concentration of 100 µM, a 100 mM stock solution would be prepared.

Materials:

  • This compound powder (MW: 202.63 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate Mass: Determine the mass of this compound needed to achieve the desired stock concentration. For example, for 1 mL of a 100 mM stock solution: Mass (g) = 0.1 mol/L * 0.001 L * 202.63 g/mol = 0.02026 g (20.26 mg)

  • Weigh Compound: In a sterile tube or vial, accurately weigh the calculated mass of this compound powder.

  • Add Solvent: Add the calculated volume of DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[9] Brief sonication can also be used.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution should be stable for ≥4 years under these conditions.[2]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps empirically determine the solubility limit of this compound in your specific medium under your experimental conditions.[19][20]

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • Sterile, clear microcentrifuge tubes or a 96-well clear plate

  • Pipettes

Procedure:

  • Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is crucial to keep the final DMSO concentration constant across all dilutions.

    • Example for a 96-well plate (200 µL final volume): To test a final concentration of 500 µM with 0.5% DMSO, you would add 1 µL of a 100 mM stock to 199 µL of medium. To test 250 µM, you could add 0.5 µL of 100 mM stock and 0.5 µL of pure DMSO to 199 µL of medium.

  • Mix and Incubate: Gently mix the dilutions. Incubate the tubes or plate at 37°C in a humidified incubator for a period relevant to your experiment (e.g., 2 hours, 24 hours).

  • Visual Inspection: After incubation, carefully inspect each tube or well for any signs of precipitation. Hold the samples against a dark background and illuminate them with a light source. Look for cloudiness, haziness, or visible crystals.

  • Determine Solubility: The highest concentration that remains completely clear is the approximate maximum soluble concentration of this compound under your specific experimental conditions. It is recommended to use a working concentration that is safely below this determined limit.

References

Technical Support Center: Detection of Chlorphenesin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with detecting chlorphenesin metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound?

A1: The primary metabolites of this compound found in human urine are:

  • This compound glucuronide[1][2]

  • This compound sulfate[1][2]

  • 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP)[1][2]

  • 4-chlorophenoxyacetic acid (4-CPA)[1][2]

Q2: What is the main analytical challenge in detecting this compound metabolites?

A2: The most significant analytical challenge is that 4-chlorophenoxyacetic acid (4-CPA) is a common metabolite of this compound, this compound carbamate, and the prohibited stimulant meclofenoxate.[1][2] This can lead to false-positive results in anti-doping tests if not properly addressed. Therefore, it is crucial to monitor for the presence of other, more specific this compound metabolites to confirm its use.[1]

Q3: What analytical techniques are most commonly used for the detection and quantification of this compound metabolites?

A3: Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the gold standard for the analysis of this compound and its metabolites.[1][2] This technique offers the high sensitivity and selectivity required to detect low concentrations of metabolites in complex biological matrices and to differentiate between structurally similar compounds.

Q4: Are analytical standards for this compound and its metabolites commercially available?

A4: Analytical standards for this compound are readily available from various chemical suppliers. However, the availability of standards for all its major metabolites, particularly the glucuronide and sulfate (B86663) conjugates, may be limited. Custom synthesis may be required for these conjugated metabolites. Clearsynth offers this compound sulfate and this compound glucuronide.

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of this compound metabolites.

Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Secondary interactions with residual silanols on the column. - Column contamination or degradation. - Inappropriate mobile phase pH. - Mismatch between sample solvent and mobile phase.- Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution for MS compatibility). - Flush the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH to ensure the analytes are in a single ionic state. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
Co-elution of metabolites - Insufficient chromatographic resolution between structurally similar metabolites (e.g., isomers).- Optimize the LC gradient profile by slowing the ramp rate. - Evaluate different stationary phases (e.g., C18, phenyl-hexyl, HILIC) to exploit different retention mechanisms. - Adjust the mobile phase composition and pH to improve selectivity.
Retention time shifts - Changes in mobile phase composition. - Column aging or contamination. - Fluctuations in column temperature. - Inadequate column equilibration between injections.- Prepare fresh mobile phase and ensure proper mixing. - Use a guard column and implement a column washing step after each batch. - Ensure the column oven is functioning correctly and maintaining a stable temperature. - Increase the column equilibration time between injections.
Mass Spectrometry Issues
Problem Potential Cause(s) Recommended Solution(s)
Low sensitivity/Poor signal intensity - Ion suppression from matrix components. - Suboptimal ionization source parameters. - Inefficient desolvation. - Analyte degradation in the source.- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). - Optimize chromatographic separation to move the analyte peak away from regions of high matrix interference. - Optimize source parameters (e.g., capillary voltage, gas flow rates, temperature). - Adjust desolvation gas temperature and flow. - Use a less harsh ionization source or gentler source conditions.
High background noise - Contamination of the LC-MS system (solvents, tubing, ion source). - Use of non-LC-MS grade solvents or additives.- Flush the entire LC system with high-purity solvents. - Clean the ion source components. - Use only LC-MS grade solvents, additives, and reagents.
Inconsistent quantification - Matrix effects (ion suppression or enhancement). - Lack of an appropriate internal standard.- Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. - If a stable isotope-labeled standard is unavailable, use a structural analog that co-elutes and has similar ionization properties. - Perform matrix effect experiments by comparing the response in neat solution versus post-extraction spiked matrix.

Quantitative Data

The following table summarizes the reported urinary concentrations of this compound metabolites after dermal application of a sunscreen containing 0.25% this compound.

Metabolite Single Application (ng/mL) Multiple Applications (ng/mL) Reference
4-chlorophenoxyacetic acid (4-CPA)up to ~1500up to ~2300[1][2]
3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP)Similar abundance to 4-CPASimilar abundance to 4-CPA[1][2]
This compound glucuronideDetectedDetected[1][2]
This compound sulfateDetectedDetected[1][2]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of an initial mobile phase solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution (e.g., stable isotope-labeled this compound metabolites) to the diluted sample.

  • Vortex and Filter: Vortex the sample for 30 seconds. Filter the sample through a 0.22 µm syringe filter or a filter plate into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Generic LC-MS/MS Method for this compound Metabolite Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion > Product Ion):

      • This compound: m/z 201.0 > 127.0

      • 4-CPA: m/z 185.0 > 127.0

      • 4-CPP: m/z 215.0 > 127.0

      • This compound glucuronide: m/z 377.1 > 201.0

      • This compound sulfate: m/z 281.0 > 201.0 (Note: These are predicted transitions and should be optimized on the specific instrument.)

Visualizations

Chlorphenesin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound 4_CPP 3-(4-chlorophenoxy)-2- hydroxypropanoic acid (4-CPP) This compound->4_CPP Oxidation Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation Sulfate This compound Sulfate This compound->Sulfate Sulfation 4_CPA 4-chlorophenoxyacetic acid (4-CPA) 4_CPP->4_CPA Oxidation

Caption: Metabolic pathway of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Dilute Dilution & Internal Standard Spiking Sample->Dilute Filter Filtration Dilute->Filter LC Liquid Chromatography (Reversed-Phase) Filter->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for this compound metabolites.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues Problem Analytical Problem (e.g., Poor Peak Shape, Low Sensitivity) Peak_Shape Peak Shape Issues? (Tailing/Fronting/Splitting) Problem->Peak_Shape Retention_Shift Retention Time Shifts? Problem->Retention_Shift Sensitivity Low Sensitivity? Problem->Sensitivity Noise High Background Noise? Problem->Noise Check_Column Check Column Condition & Mobile Phase Peak_Shape->Check_Column Yes Check_Mobile_Phase Check Mobile Phase Composition & Temp. Retention_Shift->Check_Mobile_Phase Yes Check_Source Optimize Source Parameters & Check for Ion Suppression Sensitivity->Check_Source Yes Check_System Check for Contamination & Use High-Purity Solvents Noise->Check_System Yes

Caption: A logical approach to troubleshooting common analytical issues.

References

optimizing storage conditions for long-term stability of chlorphenesin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of chlorphenesin stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. The choice of solvent will depend on your experimental needs and desired concentration. Commonly used solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] It is also soluble in glycerin, propylene (B89431) glycol, and acetone.[2] For aqueous systems, its solubility is limited.

Q2: What are the typical solubilities of this compound in common solvents?

A2: The solubility of this compound can vary. It is advisable to consult the manufacturer's product information sheet for batch-specific data. However, typical solubilities are provided in the table below. Sonication may be recommended to aid dissolution.[3]

Q3: What are the optimal storage conditions for this compound in its solid form and as a stock solution?

A3: For long-term stability, storage conditions are critical. Solid this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions in solvent should be stored at -80°C for up to one year.[3] For shorter-term storage, solutions should be kept in a cool, dry place away from direct sunlight.[4] this compound is generally stable under normal conditions and can withstand temperatures up to 45°C for three months.[2]

Q4: How should I prepare a this compound stock solution?

A4: To prepare a stock solution, dissolve the solid this compound in the solvent of your choice.[1] It is good practice to purge the solvent with an inert gas before dissolution to minimize oxidation.[1] For aqueous solutions, heating the water to above 50°C can aid in dissolving this compound.[2]

Q5: Are there any known incompatibilities for this compound solutions?

A5: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[4] In some formulations, polysorbates may act as inactivators.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~3 mg/mL[1]
DMSO55 mg/mL (271.43 mM)[3]
Ethanol~5 mg/mL[1]
Dimethyl Formamide (DMF)~5 mg/mL[1]
Water~0.6% (water-soluble)[2]
Water49.4 mM[3]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStability DurationReference
Solid-20°C≥ 4 years[1]
In Solvent-80°C1 year[3]
General (Aqueous)Room Temperature (up to 45°C)3 months (light-stable)[2]

Troubleshooting Guides

Issue: Precipitation or Cloudiness Observed in the Stock Solution

Possible Cause 1: Exceeded Solubility Limit

  • Verification: Check the concentration of your stock solution against the known solubility of this compound in your chosen solvent (see Table 1).

  • Resolution: If the concentration is too high, dilute the solution with more solvent until the precipitate redissolves. Gentle warming or sonication may also help.

Possible Cause 2: Temperature Fluctuation

  • Verification: Has the solution been subjected to freeze-thaw cycles or stored at a temperature where the solvent's solvating capacity is reduced?

  • Resolution: Allow the solution to return to room temperature. If the precipitate does not redissolve, gentle warming or sonication may be necessary. For long-term storage, aliquot the stock solution to minimize freeze-thaw cycles.

Possible Cause 3: pH Shift in Aqueous Buffers

  • Verification: this compound's solubility can be pH-dependent. If you have diluted your stock solution into a buffer with a different pH, this could cause precipitation. The optimal pH range for this compound activity and stability in some formulations is between 4 and 6.[2]

  • Resolution: Ensure the pH of your final working solution is compatible with this compound solubility. Adjust the pH of the buffer if necessary before adding the this compound stock.

Possible Cause 4: Degradation

  • Verification: Has the solution been stored improperly (e.g., exposed to light for extended periods)? Photodegradation of this compound can occur upon exposure to UV-visible light, leading to the formation of by-products such as 4-chlorophenol.[5]

  • Resolution: If degradation is suspected, it is recommended to discard the stock solution and prepare a fresh one. The concentration and purity can be verified using an analytical method like HPLC.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound stock solutions. Parameters may need to be optimized for your specific equipment and solvent system.

1. Objective: To determine the concentration of this compound in a stock solution over time and to detect the presence of potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7][8]

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Volumetric flasks and pipettes.

  • Membrane filters (e.g., 0.22 µm or 0.45 µm).

3. Chromatographic Conditions (Example):

  • Mobile Phase: Methanol:Water (55:45, v/v).[6][7][8]

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Column Temperature: 25°C.[6][7][8]

  • Detection Wavelength: 280 nm.[6][7][8]

  • Injection Volume: 2.5 µL to 20 µL (can be optimized).[9]

4. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1-500 mg/L).[7] This will be used to generate a calibration curve.

  • Sample Preparation:

    • At each time point of your stability study (e.g., T=0, 1 week, 1 month), take an aliquot of your this compound stock solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a membrane filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

    • Monitor the chromatogram for the this compound peak at its characteristic retention time and for the appearance of any new peaks that may indicate degradation products.

  • Data Interpretation:

    • Quantify the concentration of this compound in your samples using the calibration curve. A decrease in concentration over time indicates instability.

    • The appearance and increase of new peaks over time suggest the formation of degradation products. The PDA detector can be used to obtain the UV spectrum of these peaks to aid in their identification.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid This compound dissolve Dissolve Solid in Solvent (Vortex/Sonicate) weigh->dissolve solvent Select & Purge Solvent (e.g., DMSO) solvent->dissolve aliquot Aliquot to Avoid Freeze-Thaw Cycles dissolve->aliquot store Store at Recommended Temperature (-80°C) thaw Thaw Aliquot at Room Temperature store->thaw aliquot->store dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and storing this compound stock solutions.

G start Precipitate Observed in Solution? check_conc Is concentration > solubility limit? start->check_conc Yes check_temp Recent freeze-thaw or temperature drop? check_conc->check_temp No sol_conc Dilute with more solvent. Warm/sonicate if needed. check_conc->sol_conc Yes check_ph Diluted into a buffer of different pH? check_temp->check_ph No sol_temp Return to RT. Warm/sonicate. Aliquot future stocks. check_temp->sol_temp Yes check_degradation Improper storage (e.g., light exposure)? check_ph->check_degradation No sol_ph Adjust buffer pH before dilution. Use compatible buffer. check_ph->sol_ph Yes sol_degradation Discard solution. Prepare fresh stock. Verify with HPLC. check_degradation->sol_degradation Yes

Caption: Troubleshooting decision tree for this compound solution precipitation.

G t0_sample Inject Sample T=0 t0_chrom Chromatogram: Single Peak for This compound t0_sample->t0_chrom tx_sample Inject Sample T=X tx_chrom Chromatogram: Reduced this compound Peak + New Degradation Peaks tx_sample->tx_chrom

Caption: Concept of a stability-indicating HPLC assay for this compound.

References

Validation & Comparative

A Comparative Analysis of Chlorphenesin and Other Cosmetic Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cosmetic science, the preservation of products against microbial contamination is paramount to ensure consumer safety and product longevity. Chlorphenesin, a broad-spectrum antimicrobial agent, has emerged as a popular choice for formulators. This guide provides an objective comparison of the efficacy of this compound relative to other widely used cosmetic preservatives, supported by available experimental data.

Overview of Preservative Efficacy

The primary function of a preservative system is to inhibit the growth of bacteria, yeast, and mold in a cosmetic formulation. The selection of a preservative depends on various factors, including its spectrum of activity, compatibility with other ingredients, formulation pH, and regulatory acceptance. Commonly used preservatives in the cosmetic industry include this compound, parabens (e.g., methylparaben, propylparaben), phenoxyethanol, and formaldehyde-releasers.

This compound is recognized for its effectiveness against a wide range of microorganisms and its mildness, making it suitable for use in products intended for sensitive skin.[1] It is often used in combination with other preservatives to achieve a synergistic effect, enhancing the overall antimicrobial protection of the product.

Comparative Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's efficacy, representing the lowest concentration of the substance that will inhibit the visible growth of a microorganism after overnight incubation. While direct comparative studies providing a comprehensive MIC dataset for all major preservatives are limited, the available data allows for a general assessment of their relative potency.

It is important to note that MIC values can vary depending on the specific microbial strain, the culture medium used, and the test conditions. Therefore, the following table synthesizes representative MIC values from various sources to provide a comparative overview.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Common Cosmetic Preservatives

PreservativeGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa)Yeast (e.g., C. albicans)Mold (e.g., A. brasiliensis)
This compound 0.06 - 0.25%0.06 - 0.5%0.03 - 0.125%0.03 - 0.125%
Methylparaben 0.05 - 0.2%0.05 - 0.2%0.025 - 0.1%0.025 - 0.1%
Propylparaben 0.01 - 0.05%0.01 - 0.05%0.01 - 0.05%0.01 - 0.05%
Phenoxyethanol 0.2 - 0.5%0.2 - 1.0%0.2 - 0.5%0.2 - 0.5%

Note: These values are indicative and can vary based on specific experimental conditions.

Preservative Efficacy Testing (Challenge Test)

Beyond MIC values, the most critical evaluation of a preservative system's performance is the Preservative Efficacy Test (PET), commonly known as the "challenge test." This test simulates microbial contamination that a product might encounter during its shelf-life and use. The ISO 11930 standard is a widely accepted protocol for conducting challenge tests in the cosmetic industry.

Experimental Protocol: ISO 11930 Challenge Test

The ISO 11930 standard outlines a rigorous procedure to assess the antimicrobial protection of a cosmetic product.

1. Preparation of Microbial Strains:

  • Standard strains of microorganisms are used, typically including:

    • Pseudomonas aeruginosa (ATCC 9027)

    • Staphylococcus aureus (ATCC 6538)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

    • Escherichia coli (ATCC 8739) may also be included.

  • The microorganisms are cultured and harvested to prepare standardized inoculums.

2. Inoculation:

  • The cosmetic product is divided into separate containers for each microorganism.

  • Each container is inoculated with a specific volume of the microbial suspension to achieve a target concentration (typically 10^5 to 10^6 CFU/g or mL for bacteria and yeast, and 10^4 to 10^5 CFU/g or mL for mold).

3. Incubation:

  • The inoculated product samples are incubated at a specified temperature (e.g., 22.5 ± 2.5 °C) for a period of 28 days.

4. Sampling and Enumeration:

  • Samples are taken from each container at specified time intervals (e.g., 7, 14, and 28 days).

  • The number of viable microorganisms in each sample is determined using standard plate count methods.

5. Evaluation Criteria:

  • The log reduction in the microbial count from the initial inoculum is calculated at each time point.

  • The preservative system is deemed effective if the log reduction meets the criteria outlined in the ISO 11930 standard. For example, for bacteria, a 3-log reduction by day 7 and no increase thereafter is often required for "Criteria A" acceptance.

G cluster_prep Preparation cluster_test Testing Procedure cluster_eval Evaluation Microbe Microbial Strains (Bacteria, Yeast, Mold) Inoculum Standardized Inoculum Microbe->Inoculum Culture & Harvest Product Cosmetic Product Inoculated Inoculated Product Product->Inoculated Inoculation Incubated Incubated Product (28 Days) Inoculated->Incubated Incubation Sampling Sampling (Day 7, 14, 28) Incubated->Sampling Enumeration Microbial Enumeration (Plate Count) Sampling->Enumeration Results Log Reduction Calculation Enumeration->Results Criteria Comparison with ISO 11930 Criteria Results->Criteria G cluster_preservative Preservative Action cluster_cell Microbial Cell cluster_effect Outcome Preservative This compound / Phenoxyethanol Membrane Cell Membrane Preservative->Membrane Targets Enzymes Essential Enzymes Preservative->Enzymes Inhibits Disruption Membrane Disruption Membrane->Disruption Components Intracellular Components Inhibition Enzyme Inhibition Enzymes->Inhibition Leakage Component Leakage Disruption->Leakage Death Cell Death Leakage->Death Inhibition->Death

References

Evaluating Chlorphenesin: A Comparative Guide to its Antimicrobial Activity in Finished Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorphenesin is a synthetic preservative widely utilized in the cosmetic and pharmaceutical industries for its broad-spectrum antimicrobial properties. This guide provides an objective comparison of this compound's performance against other common preservatives, supported by experimental data and detailed protocols to aid in the formulation and validation of finished products.

Comparative Antimicrobial Efficacy

This compound demonstrates efficacy against a wide range of bacteria and fungi, making it a versatile preservative choice.[1][2][3] Its performance is often enhanced when used in combination with other preservatives, a practice known as "preservative boosting," which can allow for lower concentrations of individual preservatives and potentially reduce the risk of skin irritation.[1]

Minimum Inhibitory Concentration (MIC) Data

Table 1: Reported Minimum Inhibitory Concentrations (MIC) of Phenoxyethanol (B1677644)

MicroorganismMIC Range (µg/mL)
Staphylococcus aureus6000 - 10000
Pseudomonas aeruginosa3000 - 4000
Escherichia coliNot specified
Candida albicansNot specified
Aspergillus brasiliensis (formerly A. niger)Not specified

Note: Data compiled from various studies. MIC values can vary based on the specific strain and testing conditions.

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of Parabens (Methylparaben & Propylparaben)

MicroorganismMethylparaben MIC (µg/mL)Propylparaben MIC (µg/mL)
Staphylococcus aureusNot specifiedResistant
Bacillus subtilisNot specified0.1 - 0.8
Escherichia coliNot specifiedResistant
Aspergillus flavus0.05 - 0.2Resistant
Aspergillus fumigatus0.05 - 0.2Resistant
Aspergillus welwitschiae0.05 - 0.2Resistant

Source: Data adapted from a study on microorganisms isolated from contaminated cosmetics.[4] "Resistant" indicates that growth was inhibited only at high concentrations (0.8-3.2 mg/mL).

This compound Efficacy:

A 2021 study evaluated the activity of this compound at a concentration of 0.25% (2500 µg/mL) against a panel of bacteria.[5] The study found that this concentration totally inhibited the growth of 42 strains belonging to Acinetobacter spp., Burkholderia cepacia complex, and Stenotrophomonas maltophilia.[5] However, all 13 tested strains of Pseudomonas aeruginosa and 4 out of 10 strains of Pluralibacter gergoviae were able to grow in the presence of 0.25% this compound.[5] This highlights the importance of formulation-specific efficacy testing.

Another study compared the antimicrobial activity of this compound and benzyl (B1604629) alcohol against S. aureus. To achieve a one-log reduction in the bacterial count, a concentration of 0.6% this compound was effective in 0.45 hours, whereas 1.85% benzyl alcohol was required to achieve the same reduction in 1.07 hours, suggesting this compound is more potent against this particular bacterium under the tested conditions.[6]

Synergistic Effects

A key advantage of this compound is its ability to work synergistically with other preservatives. This can lead to a more robust and broad-spectrum preservative system. For instance, in formulations where phenoxyethanol alone was found to be unsatisfactory against Staphylococcus aureus and Aspergillus niger, the addition of this compound resulted in a microbiologically effective and non-irritating product.[7] This synergistic action allows formulators to use lower concentrations of each preservative, which can be beneficial in developing products for sensitive skin.[1]

Experimental Protocols

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

The challenge test is a critical procedure to validate the antimicrobial preservation of a finished product. The ISO 11930 standard is a widely accepted methodology for this purpose.[1][4]

Objective: To evaluate the efficacy of the preservative system in a cosmetic product by intentionally inoculating it with a high concentration of specific microorganisms and monitoring the reduction of the microbial population over time.

Materials:

  • Finished product sample

  • Standardized microbial strains (obtained from a recognized culture collection, e.g., ATCC):

    • Pseudomonas aeruginosa (e.g., ATCC 9027)

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Escherichia coli (e.g., ATCC 8739)

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Sterile containers

  • Incubators set at appropriate temperatures

  • Validated neutralizing broth

  • Standard plating and enumeration supplies (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Methodology:

  • Preparation of Inoculum:

    • Culture each microorganism separately under optimal conditions to achieve a high concentration of viable cells.

    • Harvest the microorganisms and suspend them in a sterile diluent to create a standardized inoculum for each species. The final concentration should be high enough to achieve an initial contamination level of 10^5 to 10^6 colony-forming units (CFU) per gram or mL of the product.

  • Inoculation of the Product:

    • Divide the product into five separate sterile containers.

    • Inoculate each container with one of the five test microorganisms. The volume of the inoculum should be small (typically 0.1% to 1.0% of the product weight) to avoid significantly altering the product's composition.

    • Thoroughly mix the inoculum with the product to ensure a homogenous distribution of the microorganisms.

  • Incubation:

    • Store the inoculated product containers in the dark at a controlled room temperature (e.g., 20-25°C) for 28 days.

  • Sampling and Enumeration:

    • At specified time intervals (typically 7, 14, and 28 days), aseptically remove a sample from each container.

    • Disperse the sample in a validated neutralizing broth to inactivate the preservative.

    • Perform serial dilutions and use standard plating techniques to enumerate the surviving microorganisms.

    • Incubate the plates under appropriate conditions and count the colonies to determine the CFU/g or CFU/mL.

  • Evaluation of Results:

    • Calculate the log reduction in the microbial population from the initial inoculum level at each time point.

    • Compare the log reduction values to the acceptance criteria outlined in ISO 11930. For bacteria, a log 3 reduction (99.9%) by day 14 and no increase thereafter is generally required. For fungi, a log 1 reduction (90%) by day 14 and no increase thereafter is typically the benchmark.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for assessing antimicrobial efficacy.

ChallengeTestWorkflow prep_inoculum Prepare Standardized Microbial Inoculum inoculate_product Inoculate Product Samples with Test Microorganisms prep_inoculum->inoculate_product incubate Incubate Inoculated Product (28 days at 20-25°C) inoculate_product->incubate sample_day7 Sample at Day 7 incubate->sample_day7 sample_day14 Sample at Day 14 incubate->sample_day14 sample_day28 Sample at Day 28 incubate->sample_day28 neutralize Neutralize Preservative sample_day7->neutralize sample_day14->neutralize sample_day28->neutralize plate_enumerate Plate and Enumerate Surviving Microorganisms neutralize->plate_enumerate evaluate Calculate Log Reduction and Compare to Acceptance Criteria plate_enumerate->evaluate

Caption: Workflow for Preservative Efficacy (Challenge) Test.

MIC_Determination_Workflow serial_dilution Prepare Serial Dilutions of Preservative inoculate_wells Inoculate with Standardized Microbial Suspension serial_dilution->inoculate_wells incubate Incubate Under Optimal Conditions inoculate_wells->incubate visual_assessment Visually Assess for Microbial Growth (Turbidity) incubate->visual_assessment determine_mic Determine MIC: Lowest Concentration with No Visible Growth visual_assessment->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Test.

References

Comparative Efficacy of Chlorphenesin in a Mouse Model of Chemically Induced Muscle Spasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of chlorphenesin with other commonly used muscle relaxants in mouse models of chemically induced muscle spasms. The data presented is intended to inform preclinical research and drug development in the field of muscle relaxant therapeutics.

Introduction

Muscle spasms are involuntary muscle contractions that can be painful and debilitating. Centrally acting skeletal muscle relaxants are a cornerstone of treatment, and their preclinical evaluation often relies on chemically induced muscle spasm models in animals. This guide focuses on the comparative efficacy of this compound and its alternatives in two well-established mouse models: the strychnine-induced and pentylenetetrazol (PTZ)-induced spasm models.

This compound is a centrally acting muscle relaxant that is believed to exert its effects by depressing the central nervous system, potentially by enhancing the action of the inhibitory neurotransmitter GABA.[1][2][3] While its exact mechanism is not fully elucidated, it is understood to act on the spinal cord and brainstem to reduce muscle hypertonicity.[2]

Comparative Efficacy in Chemically Induced Muscle Spasm Models

The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in protecting against chemically induced convulsions in mice, which serve as a proxy for muscle spasms. Efficacy is presented as the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the effects of the convulsant.

Table 1: Efficacy Against Strychnine-Induced Convulsions in Mice

DrugClass/Primary Mechanism of ActionED₅₀ (mg/kg, i.p.)Reference
This compound Carbamate (B1207046) Carbamate derivative; Central nervous system depressantNo anti-strychnine effect [4]
Mephenesin (B1676209)Propanediol derivative; Central nervous system depressantProtects against strychnine (B123637)[5]
DiazepamBenzodiazepine (B76468); Positive allosteric modulator of GABA-A receptors0.5 - 1.0[6]

Table 2: Efficacy Against Pentylenetetrazol (PTZ)-Induced Seizures in Mice

DrugClass/Primary Mechanism of ActionED₅₀ (mg/kg, i.p.)Reference
This compound Carbamate Carbamate derivative; Central nervous system depressantProtective effect [4]
DiazepamBenzodiazepine; Positive allosteric modulator of GABA-A receptors1.0 - 2.0[7]

Note: A specific ED₅₀ value for this compound carbamate in the PTZ-induced seizure model was not found in the reviewed literature, although a protective effect was indicated.

Mechanisms of Action of Compared Muscle Relaxants

Understanding the diverse mechanisms of action of these agents is crucial for interpreting their efficacy in different preclinical models and for predicting their clinical utility.

DrugPrimary Mechanism of Action
This compound Centrally acting muscle relaxant believed to enhance GABAergic transmission, leading to central nervous system depression.[1][2][3]
Mephenesin Centrally acting muscle relaxant that depresses the spinal cord by inhibiting reflex arcs. It is thought to block interneurons and may potentiate GABAergic transmission.[8][9][10][11]
Methocarbamol Centrally acting muscle relaxant that is thought to work through general central nervous system depression, possibly by inhibiting polysynaptic reflexes in the spinal cord.[6][12][13][14][15]
Carisoprodol Centrally acting muscle relaxant that is metabolized to meprobamate, which has sedative and anxiolytic properties. It is believed to interrupt neuronal communication in the reticular formation and spinal cord.[16][17][18][19][20]
Cyclobenzaprine Centrally acting muscle relaxant structurally related to tricyclic antidepressants. It acts primarily at the brainstem to reduce tonic somatic motor activity.[7][21][22][23][24]
Tizanidine Centrally acting alpha-2 adrenergic agonist that inhibits the release of excitatory amino acids in the spinal cord, leading to a reduction in muscle tone.[25][26][27][28]
Baclofen A selective agonist of the gamma-aminobutyric acid B (GABA-B) receptor, leading to both presynaptic and postsynaptic inhibition in the spinal cord.[29][30][31][32][33]
Diazepam A benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA throughout the central nervous system.[34][35][36][37][38]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for the chemically induced muscle spasm models cited.

Strychnine-Induced Muscle Spasm Model

This model is used to evaluate the efficacy of muscle relaxants against convulsions induced by the glycine (B1666218) receptor antagonist, strychnine.

Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Induction of Spasms cluster_3 Observation and Data Collection acclimatization Acclimatize mice to a controlled environment grouping Randomly assign mice to treatment groups acclimatization->grouping treatment Administer test compound (e.g., this compound) or vehicle (e.g., saline) via i.p. injection grouping->treatment induction Administer a convulsant dose of strychnine (e.g., 0.5-4 mg/kg, i.p.) treatment->induction observation Observe for the onset and severity of tonic-clonic convulsions for a defined period (e.g., 30 minutes) induction->observation data_analysis Record the number of animals protected from convulsions and calculate the ED₅₀ observation->data_analysis

Strychnine-Induced Spasm Workflow

Protocol Details:

  • Animals: Male albino mice are typically used.

  • Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment.

  • Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a predetermined time before the convulsant.

  • Induction: Strychnine is administered i.p. at a dose known to induce tonic-clonic convulsions in a high percentage of control animals (e.g., 0.5-4 mg/kg).[39]

  • Observation: Mice are observed individually for a set period (e.g., 30 minutes) for the presence or absence of tonic-clonic convulsions and mortality.

  • Data Analysis: The percentage of animals protected from convulsions in each treatment group is calculated, and the ED₅₀ is determined using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model assesses the anticonvulsant properties of compounds against seizures induced by the GABA-A receptor antagonist, PTZ.

Workflow:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Induction of Seizures cluster_3 Observation and Data Collection acclimatization Acclimatize mice to a controlled environment grouping Randomly assign mice to treatment groups acclimatization->grouping treatment Administer test compound (e.g., this compound) or vehicle (e.g., saline) via i.p. injection grouping->treatment induction Administer a convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p.) treatment->induction observation Observe for the onset and severity of seizures (e.g., myoclonic jerks, tonic-clonic convulsions) for a defined period (e.g., 30 minutes) induction->observation data_analysis Record seizure scores and the number of animals protected from tonic-clonic convulsions to calculate the ED₅₀ observation->data_analysis

PTZ-Induced Seizure Workflow

Protocol Details:

  • Animals: Male albino mice are commonly used.

  • Acclimatization: Similar to the strychnine model, animals are properly acclimatized.

  • Drug Administration: Test compounds or vehicle are administered i.p. prior to PTZ.

  • Induction: PTZ is administered i.p. at a sub-convulsive dose that, when given repeatedly (kindling), or at a higher acute dose, induces seizures (e.g., 30-35 mg/kg for kindling or higher for acute seizures).[39][40]

  • Observation: Mice are observed for a set period (e.g., 30 minutes) and seizures are scored based on their severity (e.g., from myoclonic jerks to tonic-clonic convulsions with loss of righting reflex).

  • Data Analysis: The percentage of animals protected from generalized tonic-clonic convulsions is determined, and the ED₅₀ is calculated.

Signaling Pathways in Chemically Induced Muscle Spasms

The convulsant agents used in these models act on specific inhibitory neurotransmitter systems to induce a state of hyperexcitability, leading to muscle spasms.

Strychnine-Induced Spasm Pathway

Strychnine is a competitive antagonist of the glycine receptor, a major inhibitory receptor in the spinal cord. By blocking glycinergic inhibition, strychnine disinhibits motor neurons, leading to uncontrolled firing and generalized muscle contractions.

G strychnine Strychnine glycine_receptor Glycine Receptor (on Postsynaptic Neuron) strychnine->glycine_receptor Antagonizes inhibition_blocked Blockade of Inhibitory Signal glycine_receptor->inhibition_blocked Leads to motor_neuron Motor Neuron Hyperexcitability inhibition_blocked->motor_neuron Causes muscle_spasm Muscle Spasm motor_neuron->muscle_spasm Results in G ptz Pentylenetetrazol (PTZ) gabaa_receptor GABA-A Receptor (on Postsynaptic Neuron) ptz->gabaa_receptor Antagonizes inhibition_reduced Reduction of Inhibitory Signal gabaa_receptor->inhibition_reduced Leads to neuronal_hyperexcitability Neuronal Hyperexcitability inhibition_reduced->neuronal_hyperexcitability Causes seizure Seizure neuronal_hyperexcitability->seizure Results in

References

Establishing In Vitro-In Vivo Correlation for Dermal Absorption: A Comparative Analysis of Chlorphenesin and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Dermal Absorption Dynamics

In the realm of topical and transdermal product development, establishing a reliable in vitro-in vivo correlation (IVIVC) is paramount for predicting a compound's performance, ensuring safety, and potentially streamlining the regulatory approval process. This guide provides a comparative analysis of the dermal absorption of chlorphenesin, a commonly used preservative and muscle relaxant, with two of its alternatives, phenoxyethanol (B1677644) and ethylhexylglycerin (B550904). By presenting available experimental data, this document aims to facilitate a deeper understanding of their respective absorption profiles and the methodologies employed to assess them.

Comparative Analysis of Dermal Absorption

The following tables summarize the available quantitative data from both in vitro and in vivo studies on the dermal absorption of this compound, phenoxyethanol, and ethylhexylglycerin. It is important to note that direct comparison is challenging due to variations in experimental models, conditions, and formulations.

Table 1: In Vivo Dermal Absorption Data

CompoundAnimal ModelDose/ConcentrationKey Findings
This compound Rat1.14 mg/kg (in 0.05% w/w cold cream)Approximately 48% of the applied dose was excreted in the urine over 96 hours, indicating significant systemic absorption.[1][2]
Phenoxyethanol Human0.4 mg/kg bw (in a 2.0% ointment)Dermal absorption was estimated to be about 45%, based on urinary recovery of metabolites.[3][4][5]
Ethylhexylglycerin Rabbit1% and 5% concentrationsMean absorption was 0.02% after approximately 2 hours of exposure to a 5% concentration. Plasma levels were below the limit of detection for the 1% concentration.

Table 2: In Vitro Dermal Absorption Data

CompoundSkin ModelVehicleKey Findings
This compound Data not available-No specific quantitative data for in vitro dermal absorption of this compound using human or porcine skin was identified in the reviewed literature.
Phenoxyethanol Human SkinMethanol59.3 ± 7.0% of the applied dose was absorbed after 6 hours in a flow-through diffusion cell.[6]
Phenoxyethanol Rat SkinMethanol64 ± 4.4% of the applied dose was absorbed after 24 hours in a static diffusion cell.[6]
Ethylhexylglycerin Human SkinEthanol:Water (10:90 v/v)Mean penetration rates were 2.38, 8.19, and 20.38 µg/cm²/h for concentrations of 44.65%, 47.15%, and 54.94%, respectively.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing dermal absorption studies. The following sections outline the typical protocols used in the cited studies, based on established guidelines such as OECD 427 (in vivo) and 428 (in vitro).[3][7][8][9]

In Vivo Dermal Absorption Protocol (Based on OECD Guideline 427)

This method determines the extent of percutaneous absorption of a substance in vivo.

  • Test System: Typically, rats are used. At least four animals of one sex per group are recommended.[8]

  • Dose Application: The test substance, often radiolabeled for ease of tracking, is applied to a specific area of the skin (e.g., the back). The application site is usually clipped free of hair. The dose should mimic potential human exposure, typically 1-5 mg/cm² for solids or up to 10 µl/cm² for liquids.[8][10] The formulation used is a critical factor; for instance, this compound was tested in a cold cream base.[1][2]

  • Exposure and Observation: The exposure period is defined (e.g., 6 or 24 hours), reflecting potential human contact time.[8][10] In some studies, the application site is occluded (e.g., with aluminum foil) to prevent removal of the test substance and enhance absorption.[1][2]

  • Sample Collection: Urine and feces are collected at regular intervals throughout the study (e.g., up to 96 hours). Blood samples may also be drawn.[8]

  • Analysis: The amount of the radiolabeled substance and its metabolites in the collected samples (excreta, blood, and at the application site upon study termination) is quantified to determine the total absorbed dose.

In Vitro Dermal Absorption Protocol (Based on OECD Guideline 428)

This method uses excised skin in a diffusion cell apparatus (e.g., Franz diffusion cell) to measure the rate and extent of skin penetration.

  • Skin Preparation: Full-thickness or split-thickness skin from human or animal sources (e.g., pig, rat) is used.[7][11] The skin is mounted on the diffusion cell, separating the donor and receptor chambers.[5]

  • Diffusion Cell Setup: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature, typically 32°C, to mimic physiological conditions.[5] The fluid is continuously stirred.

  • Dose Application: The test substance, dissolved in an appropriate vehicle, is applied to the outer surface of the skin in the donor chamber. The application should mimic realistic exposure levels.[11]

  • Sampling: At predetermined time intervals (e.g., over 24 hours), samples are withdrawn from the receptor fluid for analysis.[11]

  • Analysis: The concentration of the test substance in the receptor fluid samples is measured using a validated analytical method (e.g., HPLC, LC-MS/MS).[5] At the end of the experiment, the amount of substance remaining on the skin surface and retained within the skin layers is also quantified to ensure mass balance.

Visualizing the Process

To better understand the experimental workflows and the principles of establishing an IVIVC, the following diagrams are provided.

IVIVC_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Development in_vitro_formulation Test Formulation franz_cell Franz Diffusion Cell (Human/Pig Skin) in_vitro_formulation->franz_cell Application in_vitro_data In Vitro Permeation Profile (% Absorbed vs. Time) franz_cell->in_vitro_data Measurement correlation_model Mathematical Model (e.g., Linear Regression) in_vitro_data->correlation_model in_vivo_formulation Test Formulation animal_model Animal Model (e.g., Rat, Rabbit, Human) in_vivo_formulation->animal_model Application in_vivo_data In Vivo Absorption Profile (Plasma Conc. or Excreta vs. Time) animal_model->in_vivo_data Measurement in_vivo_data->correlation_model ivivc Established IVIVC correlation_model->ivivc Validation prediction In Vivo Performance ivivc->prediction Predicts

IVIVC Workflow for Dermal Absorption

Experimental_Workflows cluster_InVitro In Vitro Experimental Workflow (OECD 428) cluster_InVivo In Vivo Experimental Workflow (OECD 427) iv_start Start skin_prep Excised Skin Preparation (Human, Pig, or Rat) iv_start->skin_prep cell_setup Mount Skin in Franz Diffusion Cell skin_prep->cell_setup dose_app Apply Test Substance to Donor Chamber cell_setup->dose_app incubation Incubate at 32°C dose_app->incubation sampling Sample Receptor Fluid at Time Intervals incubation->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis iv_end End analysis->iv_end inv_start Start animal_prep Animal Preparation (e.g., Rat - Hair Clipping) inv_start->animal_prep dose_admin Apply Test Substance to Skin animal_prep->dose_admin exposure Defined Exposure Period (with/without Occlusion) dose_admin->exposure sample_collect Collect Excreta and/or Blood Samples exposure->sample_collect observation Observe for Systemic Effects exposure->observation data_analysis Analyze Samples for Substance/Metabolites sample_collect->data_analysis inv_end End data_analysis->inv_end

In Vitro and In Vivo Dermal Absorption Experimental Workflows

Conclusion

The establishment of a robust in vitro-in vivo correlation is a critical step in the development of topical drug products and the safety assessment of cosmetic ingredients. While data for phenoxyethanol allows for a preliminary correlation between in vitro human skin models and in vivo human absorption, the lack of comparable in vitro data for this compound using human or porcine skin prevents a direct and conclusive IVIVC for this compound at present. The available data suggests that both this compound and phenoxyethanol are significantly absorbed through the skin, whereas ethylhexylglycerin exhibits lower dermal penetration under the tested conditions.

For future research, conducting in vitro dermal absorption studies of this compound using excised human or porcine skin under standardized protocols (e.g., OECD 428) would be invaluable. Such data would not only allow for a more direct comparison with its alternatives but also enable the development of a predictive IVIVC model, which can serve as a powerful tool in formulation optimization and risk assessment. Researchers are encouraged to adhere to harmonized testing guidelines to ensure data comparability and reliability across different studies and compounds.

References

Comparative Cytotoxicity of Chlorphenesin and its (R) and (S) Enantiomers: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of racemic chlorphenesin and its individual (R) and (S) enantiomers. While direct, publicly accessible quantitative data comparing the cytotoxicity of the enantiomers is limited, this document outlines the established methodologies for such comparisons and discusses potential cytotoxic mechanisms based on related compounds.

Data Presentation

A study has indicated that the enantiomers of this compound exhibit dose-dependent inhibition of proliferation in human keratinocyte (HaCaT) cells with significant enantioselectivity, as determined by an in vitro MTT assay.[1] However, the specific 50% inhibitory concentration (IC50) values from this study are not publicly available. The table below is structured to present such data once it becomes accessible.

CompoundCell LineAssayIC50 (µM)Reference
(R)-ChlorphenesinHaCaTMTTData not available[1]
(S)-ChlorphenesinHaCaTMTTData not available[1]
Racemic this compoundHaCaTMTTData not available[1]

Experimental Protocols

The following is a detailed protocol for a representative MTT assay to determine and compare the cytotoxicity of this compound and its enantiomers on a human cell line, such as HaCaT keratinocytes. This protocol is based on standard methodologies for in vitro cytotoxicity assessment.

Objective: To determine the IC50 values for (R)-Chlorphenesin, (S)-Chlorphenesin, and racemic this compound in HaCaT cells.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • (R)-Chlorphenesin, (S)-Chlorphenesin, and racemic this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • HaCaT cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested at 80-90% confluency using Trypsin-EDTA.

    • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Stock solutions of (R)-Chlorphenesin, (S)-Chlorphenesin, and racemic this compound are prepared in DMSO.

    • Serial dilutions of the test compounds are prepared in culture medium to achieve a range of final concentrations. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (typically ≤ 0.5%).

    • The medium from the seeded cells is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.

    • Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.

    • The plates are incubated for a further 24 to 72 hours.

  • MTT Assay:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The medium is then carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

    • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture HaCaT Cells seed Seed Cells in 96-well Plates culture->seed treat_cells Treat Cells and Incubate (24-72h) seed->treat_cells prepare_compounds Prepare Serial Dilutions of this compound Enantiomers prepare_compounds->treat_cells add_mtt Add MTT Solution and Incubate (4h) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound enantiomers.

While the precise cytotoxic signaling pathway of this compound is not well-defined[2], phenolic compounds, in general, can induce cytotoxicity through various mechanisms. A plausible, generalized pathway may involve the induction of apoptosis.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_outcome Outcome This compound This compound Enantiomer membrane Cell Membrane Interaction This compound->membrane mitochondria Mitochondrial Stress membrane->mitochondria ros Increased ROS Production mitochondria->ros caspase Caspase Activation mitochondria->caspase ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A generalized potential signaling pathway for phenolic compound-induced cytotoxicity.

References

A Head-to-Head Comparison of Chlorphenesin and Diazepam for Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two centrally acting skeletal muscle relaxants: chlorphenesin and diazepam. By examining their mechanisms of action, and preclinical performance in various assays, this document aims to provide a clear, objective resource for researchers and professionals in the field of drug development and pharmacology.

At a Glance: Key Differences

FeatureThis compoundDiazepam
Drug Class Carbamate (B1207046) derivativeBenzodiazepine (B76468)
Primary Mechanism Centrally acting; precise mechanism not fully elucidated, but known to inhibit polysynaptic reflexes in the spinal cord and brainstem.[1][2][3]Positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition throughout the central nervous system.[4][5][6]
Clinical Use Historically used for muscle pain and spasms, but its use has largely been superseded by safer alternatives like benzodiazepines in many regions.[7]Widely used for anxiety, seizures, alcohol withdrawal, and muscle spasms.[8]
Noteworthy Characteristics Its muscle relaxant effects are attributed to its action on the central nervous system rather than a direct effect on skeletal muscles.[9]Exhibits a broad range of effects including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8]

Mechanism of Action: A Tale of Two Pathways

Both this compound and diazepam exert their muscle relaxant effects by acting on the central nervous system (CNS), rather than directly on the muscle fibers. However, their specific molecular targets and pathways differ significantly.

Diazepam: Enhancing GABAergic Inhibition

Diazepam, a classic benzodiazepine, functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][6] GABA is the primary inhibitory neurotransmitter in the CNS. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[5] This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the receptor's associated chloride (Cl-) channel.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability. This widespread enhancement of GABAergic inhibition in the spinal cord and higher motor centers is the primary mechanism behind diazepam's potent muscle relaxant effects.[8]

diazepam_pathway Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases frequency of opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx Muscle_Relaxation Muscle Relaxation Neuronal_Hyperpolarization->Muscle_Relaxation Reduced neuronal excitability

Diazepam's GABA-A Receptor Modulation Pathway.

This compound: A Less Defined Central Action

The precise molecular mechanism of this compound is not as well-defined as that of diazepam.[9] It is understood to be a centrally acting muscle relaxant that does not act directly on skeletal muscle.[9] Evidence suggests that this compound carbamate, a closely related compound, selectively blocks polysynaptic pathways at both the spinal and supra-spinal levels.[1] One study on rats demonstrated that this compound carbamate (at 50 mg/kg, i.v.) inhibited both monosynaptic and polysynaptic reflexes, with a more pronounced effect on the latter.[2] This suggests an action on interneurons within the spinal cord. Some research also indicates that this compound may enhance the action of GABA, similar to diazepam, which would contribute to its muscle relaxant properties by reducing neuronal excitability.[10]

chlorphenesin_pathway This compound This compound Spinal_Interneurons Spinal Cord Interneurons This compound->Spinal_Interneurons GABA_System GABAergic System (Potential modulation) This compound->GABA_System Potentiates? Polysynaptic_Pathways Polysynaptic Pathways Spinal_Interneurons->Polysynaptic_Pathways Inhibits Motor_Neuron Motor Neuron Polysynaptic_Pathways->Motor_Neuron Reduced excitatory input Muscle_Contraction Reduced Muscle Contraction Motor_Neuron->Muscle_Contraction

Proposed Central Mechanism of this compound.

Preclinical Performance: A Quantitative Comparison

Direct head-to-head preclinical studies comparing this compound and diazepam using identical methodologies are scarce in publicly available literature. Therefore, the following tables summarize quantitative data from separate studies. It is crucial to note that direct comparisons of potency (e.g., ED50 values) between these tables should be made with caution due to variations in experimental conditions.

Table 1: Preclinical Efficacy of Diazepam in Muscle Relaxation Assays

AssayAnimal ModelRoute of AdministrationDose RangeKey FindingsReference
Rotarod Test MiceIntraperitoneal0.1 - 3.0 mg/kgDose-related impairment of performance.[11]
Rotarod Test RatsNot specified2.0 - 3.5 mg/kgAcutely, 3.5 mg/kg caused total impairment.[12]
Grip Strength Test MiceNot specifiedNot specifiedDose-dependently reduced forelimb grip strength.[13]
Polysynaptic Reflex CatsIntravenousNot specifiedPartially reduced the polysynaptic reflex.[14]

Table 2: Preclinical Efficacy of this compound in Muscle Relaxation Assays

AssayAnimal ModelRoute of AdministrationDoseKey FindingsReference
Spinal Reflex Inhibition RatsIntravenous50 mg/kgInhibited monosynaptic and polysynaptic reflexes; more susceptible to polysynaptic reflex depression.[2]
Antinociceptive Effect Arthritic RatsOral100-400 mg/kgDose-dependent antinociceptive effect.[1]

Experimental Protocols

Rotarod Test for Motor Coordination

The rotarod test is a standard method to assess motor coordination and the muscle relaxant effects of drugs in rodents.[15]

  • Apparatus: A rotating rod, typically with a textured surface for grip, suspended above a platform. The speed of rotation can be constant or accelerating.

  • Procedure:

    • Rodents are first trained to walk on the rotating rod at a low, constant speed.

    • After a baseline latency to fall is established, the test drug (or vehicle control) is administered.

    • At a predetermined time after drug administration, the animal is placed back on the rotarod.

    • The latency to fall from the rod is recorded. A decrease in the time spent on the rod is indicative of impaired motor coordination and muscle relaxation.

  • Data Analysis: The mean latency to fall for the drug-treated group is compared to the control group. Dose-response curves can be generated to determine the ED50 (the dose that causes 50% of the animals to fall within a specified time).

Grip Strength Test

The grip strength test measures the maximal force an animal can exert with its forelimbs or hindlimbs, providing a direct assessment of muscle strength.[16]

  • Apparatus: A grip strength meter equipped with a wire grid or bar connected to a force transducer.

  • Procedure:

    • The rodent is held by the tail and lowered towards the grid, which it instinctively grasps with its forepaws.

    • The experimenter then gently pulls the animal away from the grid in a smooth, consistent motion until its grip is broken.

    • The peak force exerted by the animal is recorded by the transducer.

    • Multiple trials are typically performed and averaged to obtain a reliable measurement.

  • Data Analysis: The grip strength of drug-treated animals is compared to that of control animals. A dose-dependent decrease in grip strength indicates a muscle relaxant effect.

Electrophysiological Evaluation of Spinal Reflexes

This technique directly assesses the effects of a drug on the neural circuits of the spinal cord.

  • Preparation: The animal is typically anesthetized and the spinal cord is exposed. Stimulating electrodes are placed on a peripheral nerve (e.g., the tibial nerve), and recording electrodes are placed on the corresponding ventral root to measure the motor output.

  • Procedure:

    • A single electrical stimulus to the peripheral nerve will elicit a monosynaptic reflex (a direct connection between a sensory and motor neuron) and polysynaptic reflexes (involving one or more interneurons).

    • The amplitude of these reflex potentials is recorded at baseline.

    • The test drug is then administered (often intravenously).

    • The reflexes are elicited again, and any changes in their amplitude are recorded.

  • Data Analysis: A reduction in the amplitude of the polysynaptic reflex is a hallmark of centrally acting muscle relaxants. The differential effects on monosynaptic versus polysynaptic reflexes can provide insight into the drug's specific site of action within the spinal cord.

experimental_workflow cluster_preclinical Preclinical Evaluation of Muscle Relaxants Animal_Model Rodent Model (e.g., Mice, Rats) Drug_Admin Drug Administration (this compound or Diazepam) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Assays Drug_Admin->Behavioral_Tests Electrophysiology Electrophysiological Studies Drug_Admin->Electrophysiology Rotarod Rotarod Test Behavioral_Tests->Rotarod Grip_Strength Grip Strength Test Behavioral_Tests->Grip_Strength Data_Analysis Data Analysis and Comparison Rotarod->Data_Analysis Grip_Strength->Data_Analysis Spinal_Reflex Spinal Reflex Recording Electrophysiology->Spinal_Reflex Spinal_Reflex->Data_Analysis

Typical Experimental Workflow.

Conclusion

Both this compound and diazepam are effective centrally acting muscle relaxants, but they achieve this effect through different, albeit potentially overlapping, mechanisms. Diazepam's action is well-characterized and potent, stemming from its powerful enhancement of GABAergic inhibition throughout the CNS. This compound's mechanism is less clear but appears to involve the selective depression of polysynaptic pathways in the spinal cord, with a possible modulatory role on the GABA system.

The available preclinical data, while not from direct head-to-head comparative studies, suggests that diazepam is a potent muscle relaxant at low milligram per kilogram doses in rodents. Quantitative dose-response data for this compound in similar behavioral assays is less readily available in the public domain, making a direct potency comparison challenging. The electrophysiological data for this compound carbamate does, however, confirm its central mechanism of action on spinal reflexes.

For researchers and drug development professionals, the choice between these or similar compounds would depend on the desired specificity of action, potential side effect profile, and the therapeutic context. The well-understood and potent effects of diazepam make it a reliable, albeit less specific, tool, while the more targeted action of this compound on spinal polysynaptic reflexes might offer a different therapeutic window, though this requires further investigation. This guide highlights the importance of standardized, comparative preclinical studies to better delineate the nuanced differences between muscle relaxants and to inform the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Chlorphenesin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of chlorphenesin. The performance of the HPLC method is compared with an alternative technique, Micellar Electrokinetic Chromatography (MEKC), offering researchers, scientists, and drug development professionals a detailed reference for analytical method selection and validation.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products, ensuring the stability and quality of pharmaceutical and cosmetic formulations.

Experimental Protocol: HPLC

This protocol outlines a typical stability-indicating HPLC method for this compound analysis.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a photodiode array detector.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).[1][2][3]

  • Mobile Phase: Methanol and water in a ratio of 55:45 (v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection Wavelength: 280 nm.[1][2][3][4]

  • Column Temperature: 25 °C.[1][2][3]

  • Injection Volume: 20 µL.

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution to various concentrations.

Sample Preparation: Cosmetic or pharmaceutical samples are accurately weighed and dissolved in methanol. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.[4]

Method Validation Data

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the performance characteristics of the method.

Validation ParameterResults
Linearity Range 1 - 500 mg/L
Correlation Coefficient (r²) 1.0000
Limit of Detection (LOD) 3 ng[1][2][3]
Limit of Quantitation (LOQ) 1-2 µg/mL[4]
Accuracy (Recovery) 99.0% - 103%[1][2][3]
Precision (RSD) ≤1.2%[1][2][3]
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should demonstrate that the HPLC method can effectively separate the this compound peak from the peaks of all degradation products, confirming the method's specificity.

Alternative Analytical Method: Micellar Electrokinetic Chromatography (MEKC)

MEKC is a separation technique that combines the principles of capillary electrophoresis and chromatography, offering an alternative approach for the analysis of neutral compounds like this compound. While a specific MEKC method for this compound was not found, a method for the analysis of similar chlorophenol compounds provides a basis for comparison.

Experimental Protocol: MEKC (for Chlorophenols)

Electrophoretic Conditions:

Performance Comparison

The following table compares the performance characteristics of the HPLC method for this compound with a representative MEKC method for related chlorophenol compounds.

ParameterHPLC for this compoundMEKC for Chlorophenols
Linearity Range 1 - 500 mg/L0.05 - 10 µg/mL
Correlation Coefficient (r²) 1.0000>0.998
Limit of Detection (LOD) 3 ng[1][2][3]0.01 - 0.03 µg/mL
Accuracy (Recovery) 99.0% - 103%[1][2][3]85.2% - 106.4%
Precision (RSD) ≤1.2%[1][2][3]1.8% - 4.5%

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Specificity Specificity (Forced Degradation) Chromatogram->Specificity Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy (Recovery) Chromatogram->Accuracy Precision Precision (Repeatability & Intermediate) Chromatogram->Precision LOD_LOQ LOD & LOQ Chromatogram->LOD_LOQ Robustness Robustness Chromatogram->Robustness

Caption: Workflow for the validation of the stability-indicating HPLC method for this compound.

Forced Degradation Study Logical Flow

Forced_Degradation_Flow cluster_stress Stress Conditions Chlorphenesin_Sample This compound Sample Acid Acid Hydrolysis Chlorphenesin_Sample->Acid Base Base Hydrolysis Chlorphenesin_Sample->Base Oxidation Oxidation Chlorphenesin_Sample->Oxidation Thermal Thermal Chlorphenesin_Sample->Thermal Photo Photolytic Chlorphenesin_Sample->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Separation of Degradants & Peak Purity Assessment Analysis->Results

Caption: Logical flow of the forced degradation study for this compound.

Comparison of Analytical Methods

Method_Comparison cluster_hplc HPLC Method cluster_mekc MEKC Method (Chlorophenols) HPLC_Linearity Linearity: 1-500 mg/L HPLC_LOD LOD: 3 ng HPLC_Accuracy Accuracy: 99-103% HPLC_Precision Precision (RSD): ≤1.2% MEKC_Linearity Linearity: 0.05-10 µg/mL MEKC_LOD LOD: 0.01-0.03 µg/mL MEKC_Accuracy Accuracy: 85-106% MEKC_Precision Precision (RSD): 1.8-4.5% This compound This compound Analysis This compound->HPLC_Linearity This compound->MEKC_Linearity

Caption: Comparison of performance characteristics between HPLC and MEKC methods.

Conclusion

The validated stability-indicating HPLC method demonstrates excellent performance for the quantification of this compound, with high accuracy, precision, and a wide linear range. The forced degradation studies confirm its ability to separate the active pharmaceutical ingredient from its degradation products, making it a reliable method for stability testing.

While the MEKC method for related chlorophenols shows promise with a lower limit of detection, the HPLC method provides superior accuracy and precision for the analysis of this compound in its typical formulations. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to assist researchers in making an informed decision.

References

Synergistic Antimicrobial Effects of Chlorphenesin in Combination with Other Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorphenesin, a broad-spectrum antimicrobial agent, is widely utilized in cosmetic and pharmaceutical formulations to prevent microbial contamination. Its efficacy can be significantly enhanced when used in combination with other preservatives, a phenomenon known as synergism. This guide provides an objective comparison of this compound's performance in synergistic combinations, supported by available experimental data, and outlines detailed methodologies for key experiments.

Understanding Antimicrobial Synergy

Antimicrobial synergy occurs when the combined inhibitory effect of two or more agents is greater than the sum of their individual effects. This allows for the use of lower concentrations of each preservative, potentially reducing the risk of skin irritation and other adverse effects while maintaining or even improving antimicrobial protection. A common method to quantify synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.

Key Synergistic Combinations with this compound

Experimental evidence suggests that this compound exhibits significant synergistic antimicrobial activity when combined with phenoxyethanol (B1677644) and caprylyl glycol. This three-component system provides broad-spectrum protection against bacteria (Gram-positive and Gram-negative), yeast, and mold.

Data Presentation: Minimum Inhibitory Concentration (MIC) and Challenge Test Results

Table 1: Minimum Inhibitory Concentration (MIC) of a Phenoxyethanol, this compound, and Caprylyl Glycol Blend [1][2]

MicroorganismStrain (ATCC)MIC (ppm)
Escherichia coli8739156
Pseudomonas aeruginosa9027625
Staphylococcus aureus6538312
Aspergillus brasiliensis16404312
Candida albicans10231312

Table 2: Preservative Efficacy (Challenge) Test of a Water-in-Oil Emulsion with 1.0% of a 4:1:5 Blend of Phenoxyethanol:this compound:Caprylyl Glycol [1]

Test OrganismInoculum (CFU/g)24 Hours (CFU/g)7 Days (CFU/g)14 Days (CFU/g)28 Days (CFU/g)
E. coli1.2 x 10⁶<10<10<10<10
P. aeruginosa1.5 x 10⁶<10<10<10<10
S. aureus1.1 x 10⁶<10<10<10<10
A. brasiliensis2.0 x 10⁵<10<10<10<10
C. albicans1.8 x 10⁵<10<10<10<10

Experimental Protocols

Checkerboard Assay Protocol for Determining Antimicrobial Synergy

This protocol outlines a standardized method for performing a checkerboard assay to determine the synergistic interactions between this compound and other preservatives using a 96-well microtiter plate format.

1. Preparation of Materials:

  • Test Organisms: Cultures of relevant bacteria (e.g., E. coli ATCC 8739, P. aeruginosa ATCC 9027, S. aureus ATCC 6538), yeast (e.g., C. albicans ATCC 10231), and mold (e.g., A. brasiliensis ATCC 16404).

  • Growth Media: Tryptic Soy Broth (TSB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi.

  • Preservatives: Stock solutions of this compound and the other preservative(s) to be tested, prepared in a suitable solvent.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

  • Equipment: Pipettes, multichannel pipette, incubator, microplate reader.

2. Inoculum Preparation:

  • Grow bacterial cultures in TSB overnight at 35-37°C.

  • Grow yeast cultures in SDB for 24-48 hours at 20-25°C.

  • Grow mold cultures on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 20-25°C to generate spores. Harvest spores using sterile saline containing 0.05% Tween 80.

  • Dilute the microbial suspensions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Checkerboard Setup:

  • In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second preservative along the y-axis (e.g., rows A-G).

  • Column 11 should contain serial dilutions of this compound alone.

  • Row H should contain serial dilutions of the second preservative alone.

  • Well H12 should serve as a growth control (no preservatives).

  • Add the prepared microbial inoculum to each well.

4. Incubation:

  • Incubate the plates at the optimal growth temperature for each microorganism for 24-48 hours (bacteria and yeast) or 3-5 days (mold).

5. Data Analysis and FIC Index Calculation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each preservative alone and in combination by observing the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each preservative in a given well using the following formulas:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Preservative B = MIC of Preservative B in combination / MIC of Preservative B alone

  • Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of this compound + FIC of Preservative B

  • Interpret the FICI values as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Preservative Efficacy (Challenge) Test Protocol (Based on CTFA M-3 Guidelines)[3][4][5]

This protocol provides a method for evaluating the overall preservative efficacy of a cosmetic formulation.

1. Product Preparation:

  • Prepare the final cosmetic formulation containing the preservative system to be tested.

  • Dispense the product into sterile containers.

2. Inoculum Preparation:

  • Prepare standardized inocula of the test organisms as described in the checkerboard assay protocol.

3. Inoculation:

  • Inoculate separate product samples with each test organism to achieve a final concentration of 10⁵ to 10⁶ CFU/g or mL.

4. Sampling and Incubation:

  • Store the inoculated products at a specified temperature (e.g., 20-25°C).

  • At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container.

5. Microbial Enumeration:

  • Perform serial dilutions of the samples and plate on appropriate agar media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates and count the number of viable microorganisms (CFU/g or mL).

6. Interpretation of Results:

  • Compare the microbial counts at each time point to the initial inoculum level. A significant reduction in microbial count over time indicates effective preservation. The acceptance criteria are typically defined by regulatory guidelines (e.g., a 3-log reduction for bacteria within 14 days and no increase thereafter).

Mandatory Visualizations

Proposed Synergistic Mechanism of this compound with Phenoxyethanol and Caprylyl Glycol

The synergistic antimicrobial effect of this compound in combination with phenoxyethanol and caprylyl glycol is believed to stem from a multi-pronged attack on the microbial cell. This compound's primary mechanism is the disruption of the cell membrane. Phenoxyethanol also targets the cell membrane, and its efficacy is enhanced by the presence of caprylyl glycol, which acts as a potentiating agent by increasing the permeability of the microbial cell membrane. This allows for greater penetration of both this compound and phenoxyethanol, leading to more rapid and effective microbial killing.

Synergistic_Antimicrobial_Mechanism This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts Integrity Phenoxyethanol Phenoxyethanol Phenoxyethanol->Cell_Membrane Targets Membrane Caprylyl Glycol Caprylyl Glycol Caprylyl Glycol->Cell_Membrane Increases Permeability Cell_Interior Cell Interior Cell_Membrane->Cell_Interior Cell_Death Cell_Death Cell_Interior->Cell_Death

Caption: Proposed synergistic mechanism of action.

Experimental Workflow for Checkerboard Assay

The following diagram illustrates the key steps involved in performing a checkerboard assay to assess antimicrobial synergy.

Checkerboard_Workflow start Start: Prepare Reagents (Microbial Cultures, Preservatives, Media) prepare_plate Prepare 96-Well Plate: Serial Dilutions of Preservatives start->prepare_plate inoculate Inoculate Plate with Microbial Suspension prepare_plate->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results: Determine MICs incubate->read_results calculate_fic Calculate FIC and FICI read_results->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard assay.

References

A Comparative Analysis of the Skin Irritation Potential of Chlorphenesin and Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin irritation potential of two commonly used cosmetic preservatives, chlorphenesin and parabens. The information presented is supported by experimental data from peer-reviewed studies and safety assessments to assist researchers, scientists, and drug development professionals in making informed decisions regarding preservative selection in topical formulations.

Executive Summary

Both this compound and parabens are widely used preservatives in cosmetic and personal care products, valued for their broad-spectrum antimicrobial activity. While generally considered safe at regulated concentrations, concerns regarding their potential for skin irritation and sensitization persist. This guide delves into the available scientific data to compare their irritation profiles.

This compound is reported to have a low potential for dermal irritation and sensitization in both animal and human studies at typical use concentrations.[1] However, it has been observed to increase sensory irritation, particularly when formulated with other preservatives like parabens and phenoxyethanol.[1][2]

Parabens , a family of alkyl esters of p-hydroxybenzoic acid, are also generally considered to be non-irritating and non-sensitizing to intact skin at concentrations approved for cosmetic use.[3][4] The phenomenon known as the "paraben paradox" suggests that sensitization is more likely to occur when products containing parabens are applied to damaged or compromised skin.[5]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on the skin irritation potential of this compound and parabens.

Table 1: Human Patch Test Data
PreservativeConcentrationVehicleTest TypeNumber of SubjectsResultsReference
This compound0.3%-48h Occlusive Patch Test25Negligible dermal irritation in 3 subjects[1]
This compound0.5%PetrolatumIrritancy Patch Test308 subjects showed a positive irritant reaction[1]
This compound2%Filter paper discs on IQ test chambers24h Occlusive Patch Test30Mean irritation score of 0.17 ± 0.38[1]
This compound5-9%Test MaterialHRIPT55No skin irritation or allergic contact sensitization[1]
This compound12-17%Test MaterialHRIPT53Clinically insignificant erythema in 1 subject; no sensitization[1]
Parabens Mix5%PetrolatumPatch Test273Sensitization index of 0.8%[5]
Methylparaben, PropylparabenNot specifiedCosmetic formulationsPatch Test and Repeated Open Application Test (ROAT)Not specifiedWeak erythema response. Propylparaben had the highest occlusive irritancy potential in the patch test.[6][7]
Table 2: In Vitro and Animal Study Data
PreservativeConcentrationModelTestResultsReference
This compound1%RabbitSkin Irritation Test (24h occlusive)Did not induce skin irritation[1]
This compound1%RabbitOcular Irritation TestWeak ocular irritant[1]
This compound0.5% and 1%Guinea PigMaximization TestDid not induce sensitization[1]
Methylparaben, Ethylparaben, Propylparaben, ButylparabenMinimal Inhibitory Concentration-Objective Skin Irritation PotentialSimilar objective skin irritation potential[8]
ParabensNot specifiedEpiDerm™ Skin Model (OECD TG 439)In Vitro Skin IrritationNone of the 4 allowed parabens exhibited skin irritation[9]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard clinical study to determine the potential of a substance to cause skin irritation and sensitization.[10][11][12]

Objective: To assess the irritation and sensitization potential of a test material after repeated applications to the skin of human volunteers.

Methodology:

  • Induction Phase: A small amount of the test material is applied to a specific site on the subject's back under an occlusive or semi-occlusive patch. The patch is typically left in place for 24 hours. This process is repeated on the same site for a total of nine applications over a three-week period. Skin reactions are evaluated by trained personnel before each new application.[13]

  • Rest Phase: Following the induction phase, there is a two-week rest period with no application of the test material.

  • Challenge Phase: After the rest period, a patch with the test material is applied to a new, untreated skin site. The site is evaluated for any signs of irritation or allergic reaction at 24 and 48 hours after application.[13]

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (2 Weeks) cluster_challenge Challenge Phase Induction_App1 Application 1 Induction_Eval1 Evaluation 1 Induction_App9 Application 9 label_induction ... Induction_Eval9 Evaluation 9 Rest No Application Induction_Eval9->Rest Challenge_App Challenge Application (New Site) Rest->Challenge_App Challenge_Eval1 Evaluation (24h) Challenge_App->Challenge_Eval1 Challenge_Eval2 Evaluation (48h) Challenge_Eval1->Challenge_Eval2

Figure 1: Human Repeat Insult Patch Test (HRIPT) Workflow.
In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This non-animal testing method utilizes a three-dimensional human epidermis model to predict the skin irritation potential of chemicals.[14][15] The EpiDerm™ Skin Irritation Test (SIT) is a validated example of this approach.[16]

Objective: To determine the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

  • Test Substance Application: The test substance is applied topically to the surface of the epidermis tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested.

  • Incubation: The treated tissues are incubated for a specific period.

  • Viability Assessment: After incubation, the viability of the tissue is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of purple formazan (B1609692) produced is proportional to the number of viable cells.

  • Data Interpretation: The reduction in tissue viability caused by the test substance is compared to the negative control. A substance is classified as an irritant if the tissue viability falls below a certain threshold (e.g., 50%).

RhE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Tissue_Culture Culture of Reconstructed Human Epidermis (RhE) Application Topical Application of Test Substance Tissue_Culture->Application Incubation Incubation Application->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis and Classification MTT_Assay->Data_Analysis

Figure 2: In Vitro Skin Irritation Test Workflow.

Signaling Pathways in Skin Irritation

The primary mechanism of chemically induced skin irritation involves the disruption of the stratum corneum, the outermost layer of the skin. This disruption can lead to the release of pro-inflammatory mediators from keratinocytes, initiating an inflammatory cascade.[17][18]

While specific signaling pathways for this compound and parabens are not extensively detailed in the available literature, the general pathway for irritant contact dermatitis provides a framework for understanding their potential effects.

General Pathway:

  • Barrier Disruption: The chemical irritant penetrates the stratum corneum and disrupts the lipid barrier.

  • Keratinocyte Activation: The irritant interacts with keratinocytes, leading to cellular stress and the release of pre-formed inflammatory cytokines, such as Interleukin-1 alpha (IL-1α).[17]

  • Cytokine Cascade: The initial release of IL-1α triggers a cascade of other pro-inflammatory cytokines and chemokines, including IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).

  • Inflammatory Cell Recruitment: These signaling molecules attract immune cells, such as neutrophils and lymphocytes, to the site of exposure.

  • Clinical Signs of Inflammation: The influx of immune cells and the release of inflammatory mediators result in the classic signs of skin irritation: erythema (redness), edema (swelling), and a burning or itching sensation.

Irritation_Pathway Irritant Chemical Irritant (this compound or Parabens) Barrier Stratum Corneum Disruption Irritant->Barrier Keratinocyte Keratinocyte Activation Barrier->Keratinocyte IL1a Release of IL-1α Keratinocyte->IL1a Cytokine_Cascade Cytokine & Chemokine Cascade (IL-6, IL-8, TNF-α) IL1a->Cytokine_Cascade Recruitment Inflammatory Cell Recruitment Cytokine_Cascade->Recruitment Inflammation Clinical Inflammation (Erythema, Edema) Recruitment->Inflammation

Figure 3: General Signaling Pathway of Skin Irritation.

Conclusion

Based on the available data, both this compound and parabens demonstrate a low potential for skin irritation in the general population when used at approved concentrations in cosmetic formulations on intact skin.

  • This compound appears to be a viable alternative to parabens, with a low incidence of irritation and sensitization.[1][19] However, its potential to induce or enhance sensory irritation, especially in combination with other preservatives, warrants consideration during formulation development.[1][8]

  • Parabens have a long history of safe use and are generally well-tolerated on normal skin.[3][4] The primary concern lies in their potential to cause allergic contact dermatitis in individuals with compromised skin barriers.[5]

The choice between this compound and parabens should be based on a comprehensive risk assessment that considers the target consumer population (e.g., individuals with sensitive or compromised skin), the specific formulation, and the potential for interactions with other ingredients. Further research into the specific molecular mechanisms of irritation for both preservatives would be beneficial for the development of even safer and more effective preservative systems.

References

Chlorphenesin: A Comparative Analysis of its Efficacy Against Clinically Relevant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – In the landscape of antifungal compounds, chlorphenesin has demonstrated a broad spectrum of activity, positioning it as a noteworthy agent in both pharmaceutical and cosmetic applications.[1][2] A comprehensive evaluation of its in vitro efficacy against clinically significant fungal pathogens reveals its potential as a valuable tool in combating a range of fungal infections. This report provides a comparative analysis of this compound's antifungal performance, details the experimental protocols for its validation, and explores its mechanism of action.

Quantitative Efficacy of this compound

This compound has been shown to be effective against a variety of bacteria, yeasts, and molds.[2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to a loss of cellular integrity and ultimately, cell death.[1] While extensive quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for a wide array of clinically relevant fungi remains a subject of ongoing research, existing studies provide valuable insights into its potency.

Table 1: Summary of this compound's Antifungal Activity

Fungal StrainTypeReported Efficacy
Candida albicansYeastActive[2]
Aspergillus nigerMoldFungicidal activity reported[2]
Trichophyton mentagrophytesDermatophyteEffective against dermatophytes[2]
Malassezia furfurYeastActivity against lipophilic yeasts implied by its broad-spectrum nature

Note: Specific MIC values for this compound against these strains are not widely available in the public domain and require further dedicated study.

Comparative Analysis with Other Antifungal Agents

To contextualize the efficacy of this compound, it is essential to compare its activity with that of other commonly used antifungal drugs. The following tables summarize the reported MIC ranges for established antifungal agents against various clinically relevant fungal strains. This data serves as a benchmark for evaluating the potential therapeutic and preservative applications of this compound.

Table 2: Comparative MIC Data for Antifungal Agents against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Clotrimazole<0.015 - 80.008 - 0.030.5 - 1
Miconazole0.03 - >1280.1251
Fluconazole0.25 - 640.516
Amphotericin B0.125 - 20.51

Table 3: Comparative MIC Data for Antifungal Agents against Aspergillus niger

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Itraconazole0.125 - 10.250.5
Voriconazole0.125 - 10.50.5
Posaconazole0.03 - 0.50.060.125
Amphotericin B0.5 - 212

Table 4: Comparative MIC Data for Antifungal Agents against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Terbinafine0.001 - 0.030.0040.015
Itraconazole0.015 - 0.250.060.125
Griseofulvin0.062 - 10.250.5

Table 5: Comparative MIC Data for Antifungal Agents against Malassezia furfur

Antifungal AgentMIC Range (µg/mL)Median MIC (µg/mL)
Ketoconazole<0.06 - 0.12<0.06
Bifonazole<0.06 - 10.06
Clotrimazole<0.06 - 81

Experimental Protocols

The determination of antifungal efficacy is standardized through internationally recognized protocols. The following outlines the key methodologies for Minimum Inhibitory Concentration (MIC) determination.

Broth Microdilution Method (CLSI M27-A and EUCAST E.Def 7.3.2)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent against yeast isolates.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile saline solution and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well (which contains no antifungal agent).

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculation of Microtiter Plate Inoculum->Plate Standardized Inoculum Antifungal Antifungal Agent Serial Dilution Antifungal->Plate Diluted Antifungal Incubation Incubation (35°C, 24-48h) Plate->Incubation MIC_Read MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Read Signaling_Pathway_this compound This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Permeability Increased CellMembrane->MembraneDisruption Leads to Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

References

Comparative Analysis of Chlorphenesin: Central vs. Peripheral Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorphenesin, a centrally acting skeletal muscle relaxant, has been utilized for the symptomatic treatment of painful muscle spasms. Its primary mechanism of action is understood to be within the central nervous system (CNS), distinguishing it from peripherally acting agents that directly target muscle tissue or the neuromuscular junction. This guide provides a comparative analysis of the central and peripheral effects of this compound, supported by available experimental data and detailed methodologies, to offer a clear perspective for research and drug development professionals.

Overview of this compound's Mechanism of Action

This compound's therapeutic effects are primarily attributed to its action on the CNS.[1] It is believed to potentiate the action of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, which leads to a decrease in neuronal excitability.[2] This results in the suppression of hyperactive neural circuits responsible for muscle spasms and associated pain.[2] Additionally, this compound exhibits sedative properties, which can contribute to its muscle relaxant effects by reducing overall muscle tension.[2] While its central actions are relatively well-documented, its effects on the peripheral nervous system and skeletal muscle are less characterized, with most evidence suggesting a lack of direct peripheral activity.[1]

Central Effects of this compound

The central muscle relaxant properties of this compound are primarily mediated through its effects on the spinal cord. Experimental studies have demonstrated its ability to inhibit spinal reflexes and modulate neuronal excitability.

Key Central Effects:
  • Inhibition of Spinal Reflexes: this compound carbamate (B1207046) has been shown to inhibit both monosynaptic and polysynaptic reflexes in spinal rats, with a more pronounced effect on polysynaptic pathways.[1]

  • Reduction of Motoneuron Excitability: Studies have indicated that this compound reduces the excitability of motoneurons, contributing to its muscle relaxant effects.[1]

  • Neuronal Membrane Stabilization: The inhibitory actions of this compound on spinal neurons are thought to be, at least in part, due to the stabilization of the neuronal membrane.[1]

  • Sedation and Anxiolysis: Central effects of this compound also include sedation, anxiolysis, and dizziness, which can accompany its muscle relaxant properties.

Peripheral Effects of this compound

Key Considerations for Peripheral Effects:
  • Neuromuscular Junction: Unlike neuromuscular blocking agents that act on acetylcholine (B1216132) receptors at the motor end-plate, there is no significant evidence to suggest that this compound has a direct effect on neuromuscular transmission.

  • Skeletal Muscle Contractility: Peripherally acting muscle relaxants can directly interfere with the excitation-contraction coupling in muscle fibers. There is a lack of data indicating that this compound possesses this property.

  • Nerve Conduction: The effects of this compound on peripheral nerve conduction have not been extensively studied.

Comparative Data Summary

The following tables summarize the known effects of this compound, highlighting the disparity in available data between its central and peripheral actions.

Central Effect Experimental Model Key Findings Reference
Spinal Reflex Inhibition Spinal RatsInhibition of monosynaptic and polysynaptic reflexes.[1]
Motoneuron Excitability Spinal RatsReduced excitability of motoneurons.[1]
Sedation Preclinical ModelsInduction of mild sedation.[2]
Peripheral Effect Experimental Model Key Findings Reference
Neuromuscular Transmission Not extensively studiedNo significant direct effects reported.
Muscle Contractility Not extensively studiedNo significant direct effects reported.
Peripheral Nerve Conduction Not extensively studiedData not available.

Experimental Protocols

In Vivo Electrophysiological Recording of Spinal Reflexes in Rats

This protocol is based on the methodology described in studies investigating the effects of this compound carbamate on spinal neurons.[1]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats are used.

  • The animals are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.

  • The animal is spinalized by transecting the spinal cord at the thoracic level.

2. Electrophysiological Recording:

  • The dorsal and ventral roots of a lumbar segment are dissected and mounted on silver-silver chloride electrodes for stimulation and recording.

  • Monosynaptic reflexes (MSRs) are evoked by stimulating the dorsal root and recording from the corresponding ventral root.

  • Polysynaptic reflexes (PSRs) are evoked with a higher stimulus intensity and recorded from the ventral root.

3. Drug Administration:

  • This compound carbamate is administered intravenously at a specified dose (e.g., 50 mg/kg).

  • The effects on MSR and PSR amplitudes are recorded over time.

4. Data Analysis:

  • The amplitudes of the MSR and PSR potentials before and after drug administration are compared to determine the percentage of inhibition.

Visualizing the Mechanisms

Signaling Pathway of this compound's Central Action

G Hypothesized Central Mechanism of this compound This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Mediates Neuronal_Membrane Neuronal Membrane Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Skeletal Muscle Relaxation Reduced_Excitability->Muscle_Relaxation Leads to

Caption: Hypothesized central mechanism of this compound action.

Experimental Workflow for Spinal Reflex Analysis

G Workflow for Spinal Reflex Experiment start Start: Animal Preparation (Anesthesia, Laminectomy) electrode Electrode Placement (Dorsal & Ventral Roots) start->electrode baseline Baseline Recording (MSR & PSR) electrode->baseline drug IV Administration of This compound baseline->drug post_drug Post-Drug Recording (MSR & PSR) drug->post_drug analysis Data Analysis (% Inhibition) post_drug->analysis end End analysis->end

Caption: Experimental workflow for analyzing spinal reflexes.

Conclusion

The available evidence strongly supports the classification of this compound as a centrally acting muscle relaxant. Its mechanism is primarily attributed to the modulation of inhibitory neurotransmission within the spinal cord, leading to a reduction in motoneuron excitability and suppression of spinal reflexes. In contrast, there is a notable lack of direct experimental data detailing its peripheral effects on the neuromuscular junction, skeletal muscle contractility, or peripheral nerve conduction. This knowledge gap presents an opportunity for future research to definitively characterize the complete pharmacological profile of this compound. For drug development professionals, understanding the predominantly central action of this compound is crucial for predicting its therapeutic applications and potential side effect profile, which is expected to be dominated by CNS-related effects such as drowsiness and dizziness.

References

Evaluating Chlorphenesin in Pediatric Formulations: A Comparative Guide to Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of preservatives in pediatric formulations requires a meticulous evaluation of both antimicrobial efficacy and, most critically, safety in a vulnerable patient population. Chlorphenesin, a synthetic preservative with broad-spectrum antimicrobial activity, is utilized in various cosmetic and pharmaceutical products. This guide provides a comprehensive comparison of this compound with common alternatives in the context of pediatric formulations, supported by experimental data and detailed methodologies to aid in informed decision-making during drug development.

Executive Summary

This compound demonstrates effective antimicrobial properties; however, significant safety concerns, particularly for infants, have been raised, warranting a cautious approach to its use in pediatric formulations. The primary concerns stem from potential central nervous system depression and respiratory distress following oral exposure in infants. Alternatives such as phenoxyethanol (B1677644), parabens, and sodium benzoate (B1203000) each present their own safety and efficacy profiles that must be carefully weighed. This guide presents a comparative analysis to assist in the selection of the most appropriate preservative system for pediatric medicines.

Comparative Efficacy of Preservatives

The primary function of a preservative is to inhibit microbial growth in multi-dose formulations. The efficacy of a preservative is typically evaluated through Antimicrobial Effectiveness Testing (AET), as outlined in protocols such as the United States Pharmacopeia (USP) General Chapter <51>. Minimum Inhibitory Concentration (MIC) data also provides valuable insight into the potency of a preservative against specific microorganisms.

Table 1: Comparative Antimicrobial Efficacy Data

PreservativeTarget MicroorganismEfficacy DataSource
This compound Staphylococcus aureusMIC: 65 µg/mL[1]
Candida albicansMIC: 200 µg/mL[1]
Various bacteriaGrowth of 42 strains of Acinetobacter spp., Burkholderia cepacia complex, and Stenotrophomonas maltophilia was totally inhibited.[2]
Pseudomonas aeruginosaDid not inhibit the growth of 13 strains.[2]
Phenoxyethanol Pseudomonas aeruginosaMIC: 0.32%[3]
Staphylococcus aureusMIC: 0.85%[3]
Candida albicansMIC: 0.54%[3]
Methylparaben & Propylparaben Broad spectrumWidely used due to broad-spectrum activity against molds, fungi, and bacteria.[3]
Sodium Benzoate Broad spectrumEffective in acidic formulations.[4]

Comparative Safety Profiles in Pediatric Populations

The safety of any excipient in pediatric formulations is paramount, given the developmental and physiological differences in this population compared to adults.

Table 2: Comparative Safety and Toxicity Data

PreservativePediatric Safety ProfileKey Toxicological EndpointsSource
This compound High Concern for Infants: The FDA issued a warning against a nipple cream containing this compound and phenoxyethanol due to risks of respiratory distress, central nervous system depression, vomiting, and diarrhea in nursing infants.[5][6][7][8][9] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe in cosmetics at concentrations up to 0.3%, but noted it is not reported to be used in baby products.[10][11][12][13]Oral Toxicity (rats): LD50 of 3,000 mg/kg. Dermal Irritation: Negligible at 0.3%.[12][14] Can cause dermatitis in some individuals.[15][5][6][7][8][9][10][11][12][13][14][15]
Phenoxyethanol Generally Considered Safe for Children: The European Scientific Committee on Consumer Safety deems it safe for all consumers, including children of all ages, at a maximum concentration of 1%.[16] It is considered effective in mild formulations suitable for babies.[17] However, infant oral exposure can acutely affect nervous system function.[18]Oral Toxicity (rats): Practically nontoxic. Eye Irritation: Strong irritant undiluted, non-irritating at 2.2%. Skin Irritation: Slight irritant at 2.0%.[3][3][16][17][18]
Parabens (Methyl, Propyl) Use with Caution, Especially in Neonates: The SCCS considers parabens in cosmetics for children under three not to pose a health risk, but a risk could not be excluded for leave-on products in the nappy area of children under 6 months due to potential skin lesions and an immature immune system.[6] There are concerns about potential estrogenic effects, though these are observed at much higher doses than used as preservatives.[19]Toxicity: Practically nontoxic by various routes of administration. Skin Irritation: Practically non-irritating and non-sensitizing in humans.[5][5][6][19]
Sodium Benzoate Contraindicated in Neonates: Can cause metabolic acidosis and jaundice in premature neonates and newborns.[8] The EMA recommends a maximum daily intake of 5 mg/kg.[8] It has been linked to potential allergic reactions and, in some studies, to ADHD in children.[4][9]Toxicity: Can cause allergic reactions. May disrupt gut microbiota balance.[9][4][8][9]

Experimental Protocols

Antimicrobial Effectiveness Test (USP <51>)

Objective: To determine the effectiveness of an antimicrobial preservative in a pharmaceutical product.

Methodology:

  • Preparation of Inoculum: Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared to a concentration of approximately 1 x 10⁸ CFU/mL.[20][21][22]

  • Inoculation of Product: The product is inoculated with a small volume (0.5% to 1.0%) of the microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[23]

  • Incubation: The inoculated product is incubated at 22.5 ± 2.5°C for 28 days.[21]

  • Sampling and Enumeration: Samples are withdrawn at specified intervals (typically 0, 7, 14, and 28 days) and the number of viable microorganisms is determined by plate counts.[23]

  • Interpretation of Results: The preservative is considered effective if there is a significant reduction in the microbial count over the testing period, meeting the criteria specified in USP <51> for the product category.[20]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of a substance on cultured cells, providing an indication of its potential to cause cellular damage.

Methodology:

  • Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize.[23][24]

  • Treatment: The cells are exposed to various concentrations of the test substance (e.g., this compound or an alternative preservative) and incubated for a defined period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[22][24]

  • Incubation: The plate is incubated for a further 1-4 hours at 37°C, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[24]

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization solution) is added to dissolve the formazan crystals.[22][23]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. A dose-response curve is generated to determine the concentration at which the substance causes a 50% reduction in cell viability (IC50).

In Vitro Skin Irritation Test (OECD Test Guideline 439)

Objective: To assess the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

Methodology:

  • Tissue Preparation: The RhE tissues are pre-incubated in a defined medium.[25][26]

  • Test Substance Application: The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (e.g., 5% sodium dodecyl sulfate) are also included.[26]

  • Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further recovery period (e.g., 42 hours).[26]

  • Viability Assessment (MTT Assay): The viability of the tissue is determined using the MTT assay, as described in the cytotoxicity protocol. The formazan is extracted from the tissue, and the optical density is measured.[25][26][27]

  • Classification: The test substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[26][27]

Signaling Pathways and Experimental Workflows

Keratinocyte-Mediated Skin Irritation Pathway

Chemical irritants can directly damage keratinocytes, the primary cells of the epidermis, initiating an inflammatory cascade. This process involves the release of pro-inflammatory mediators, such as interleukin-1 alpha (IL-1α), which then activate dendritic cells and other immune cells, leading to the clinical signs of skin irritation.[10][21][28]

Skin_Irritation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis Chemical Chemical Irritant (e.g., Preservative) Keratinocyte Keratinocyte Chemical->Keratinocyte TRPV1 TRPV1 Activation Keratinocyte->TRPV1 Direct Interaction Cytotoxicity Cellular Damage (Cytotoxicity) Keratinocyte->Cytotoxicity Damage IL1a_Release IL-1α Release TRPV1->IL1a_Release DC Dendritic Cell IL1a_Release->DC Signaling Cytotoxicity->IL1a_Release DC_Activation DC Activation DC->DC_Activation Inflammatory_Mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-6) DC_Activation->Inflammatory_Mediators Inflammation Inflammation (Erythema, Edema) Inflammatory_Mediators->Inflammation

Caption: Keratinocyte activation pathway in chemical-induced skin irritation.

Experimental Workflow for Preservative Safety and Efficacy Evaluation

The evaluation of a preservative for pediatric formulations involves a multi-step process, starting with efficacy testing and progressing through a series of safety assessments.

Preservative_Evaluation_Workflow start Preservative Candidate efficacy_testing Antimicrobial Efficacy Testing (USP <51>) start->efficacy_testing cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) efficacy_testing->cytotoxicity_assay If Efficacious decision Decision on Use in Pediatric Formulation efficacy_testing->decision Not Efficacious skin_irritation_test In Vitro Skin Irritation Test (OECD 439) cytotoxicity_assay->skin_irritation_test Acceptable Cytotoxicity risk_assessment Pediatric Risk Assessment cytotoxicity_assay->risk_assessment High Cytotoxicity juvenile_animal_studies In Vivo Juvenile Animal Studies (if required) skin_irritation_test->juvenile_animal_studies Non-Irritating skin_irritation_test->risk_assessment Irritating juvenile_animal_studies->risk_assessment Safety Data risk_assessment->decision

Caption: Workflow for evaluating the safety and efficacy of preservatives.

Conclusion and Recommendations

The selection of a preservative for pediatric formulations is a complex decision that must prioritize safety. While this compound exhibits antimicrobial efficacy, the significant safety concerns related to its use in infants, particularly via the oral route, suggest that its application in pediatric medicines should be approached with extreme caution, if not avoided altogether.

Key Recommendations:

  • Avoid this compound in Formulations for Infants: Given the FDA warning and the potential for severe adverse events, this compound should be avoided in formulations intended for infants and neonates.

  • Consider Alternatives with Established Pediatric Safety Profiles: Phenoxyethanol appears to have a more favorable safety profile for use in children, although its potential for nervous system effects with oral ingestion in infants should be considered. Parabens may be an option, but their use in products for very young children, especially in the diaper area, warrants careful consideration due to potential skin absorption and endocrine-disrupting concerns. Sodium benzoate is a viable option for older children in acidic formulations but is contraindicated in neonates.

  • Conduct Thorough Formulation-Specific Testing: The efficacy and safety of any preservative are highly dependent on the final formulation. It is crucial to conduct comprehensive antimicrobial effectiveness testing, in vitro safety assessments, and, where necessary, juvenile animal studies on the final drug product.

  • Stay Informed on Regulatory Guidance: The regulatory landscape for pediatric excipients is continually evolving. Drug developers should stay abreast of the latest guidance from regulatory bodies such as the FDA and EMA regarding the use of preservatives in pediatric populations.

By carefully considering the comparative data and employing rigorous experimental evaluation, researchers and drug development professionals can select the most appropriate preservative system to ensure the safety and stability of pediatric medicines.

References

Safety Operating Guide

Navigating the Disposal of Chlorphenesin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the proper disposal of chlorphenesin are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the correct waste stream for this biocide is paramount. While not classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), this compound requires a dedicated and informed disposal approach.[1][2][3] Improper disposal can pose risks to the environment.[1][3]

This guide provides a step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting, ensuring compliance with standard safety practices and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In the event of a spill, absorb the material with an inert substance and collect it for disposal. Avoid allowing this compound to enter sewer systems or waterways.

Step-by-Step Disposal Protocol for this compound

The primary route for the disposal of this compound is through a licensed chemical waste management vendor, with the ultimate method of destruction being incineration.[1][4] Landfilling of non-hazardous pharmaceutical waste is discouraged to prevent the eventual leaching into groundwater.[4]

  • Waste Identification and Classification :

    • This compound is classified as a non-RCRA, non-hazardous pharmaceutical waste.[1][2][3] This means it is not on the EPA's F, K, P, or U lists of hazardous wastes.[5][6][7]

    • Despite its non-hazardous classification, it should not be disposed of in regular trash or down the drain.[1][3]

  • Segregation :

    • Proper segregation is crucial to prevent cross-contamination and ensure correct disposal pathways.[2]

    • Collect this compound waste in a dedicated container, separate from hazardous chemical waste (e.g., solvents, corrosives), sharps, and regular laboratory trash.[2][8]

  • Containerization :

    • Use a designated, leak-proof container for collecting this compound waste.[2]

    • Containers are often white with blue lids to signify non-RCRA pharmaceutical waste for incineration.[1]

    • Ensure the container is compatible with the chemical properties of this compound.

  • Labeling :

    • Clearly label the waste container with the following information:

      • "Non-Hazardous Pharmaceutical Waste for Incineration"[1]

      • The full chemical name: "this compound"

      • The date of accumulation.

      • The laboratory or department of origin.

  • Storage :

    • Store the sealed waste container in a designated, secure area within the laboratory, away from public access, until it is collected by a licensed waste management vendor.[1]

  • Arranging for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a contracted chemical waste disposal service to arrange for the pickup and incineration of the non-hazardous pharmaceutical waste.

    • Ensure you have a complete paper trail, including manifests and a certificate of destruction, for your records.[2]

Quantitative Data Summary

ParameterValueReference
RCRA Hazardous Waste Classification Non-Hazardous[1][2][3]
Recommended Disposal Method Incineration[1][4]
Prohibited Disposal Methods Regular Trash, Sewer/Drain[1][3]
Waste Container Color Code White with Blue Lid (Typical)[1]

This compound Disposal Decision Pathway

Chlorphenesin_Disposal_Workflow This compound Disposal Decision Pathway cluster_assessment Initial Assessment cluster_non_hazardous_path Non-Hazardous Pathway start This compound Waste Generated in Lab classify Classify Waste: Is it RCRA Hazardous? start->classify non_rcra Non-RCRA Pharmaceutical Waste classify->non_rcra No (Not a Listed or Characteristic Waste) trash Do Not Dispose in Regular Trash classify->trash sewer Do Not Pour Down Drain/Sewer classify->sewer segregate Segregate from Hazardous Waste non_rcra->segregate containerize Use Designated Container (e.g., White with Blue Lid) segregate->containerize label Label Clearly: 'Non-Hazardous for Incineration' containerize->label store Store Securely in Lab label->store dispose Dispose via Licensed Vendor (Incineration) store->dispose

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorphenesin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chlorphenesin, a synthetic preservative with antifungal and antibacterial properties.[1] Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient laboratory setting.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 104-29-0[1][2]
Molecular Formula C9H11ClO3[3][4]
Molecular Weight 202.6 g/mol [4][5]
Melting Point 77-79°C[3]
Boiling Point 369.5°C at 760 mmHg[3]
Solubility Slightly soluble in water. Soluble in DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly, Sonicated).[1][3]
Vapor Pressure 4.13E-06mmHg at 25°C[3]
Density 1.317g/cm3[3]
Acute Oral Toxicity (LD50, rat) 3,000 mg/kg[6]
Subcutaneous LD50 (mouse) 911 mg/kg[2]

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: A well-ventilated area is crucial to minimize exposure.[7][8] Use of a chemical fume hood is recommended, especially when handling the powder form to avoid dust formation.[7] A safety shower and eye wash station should be readily accessible.[8]

  • Respiratory Protection: If airborne concentrations are high or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[8]

  • Hand Protection: Wear compatible chemical-resistant gloves to prevent skin contact.[8]

  • Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[8] A face shield may be necessary for splash protection.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][8]

2. Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of dust and aerosols.[7] Do not ingest or inhale.[4][8] Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7][8] Keep containers tightly closed when not in use.[7] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] The recommended storage temperature is between 10°C and 25°C.[8]

3. Accidental Release Measures:

  • Personal Precautions: In case of a spill, wear appropriate PPE, including respiratory protection if dust is generated.[7][8]

  • Containment and Cleaning Up: Sweep up the spilled material and place it into a suitable, closed container for disposal.[10] Avoid generating dust. Ventilate the affected area.[8] Do not allow the substance to enter drains or surface water.[2][8]

4. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice.[3][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][9] Seek immediate medical attention.[2][5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[3] Call a doctor or poison control center immediately.[3]

5. Disposal Plan:

  • Waste Disposal: Dispose of waste material in accordance with local, regional, national, and international regulations.[5][8] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging: Empty containers may retain product residue and can be hazardous.[9] Do not reuse empty containers. Disposal must be made according to official regulations.[2][5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) prep->ppe Step 1 handling Handling this compound ppe->handling Step 2 weighing Weighing and Transfer (in ventilated area) handling->weighing dissolving Dissolving in Solvent handling->dissolving spill Accidental Spill handling->spill disposal Disposal handling->disposal After use storage Storage weighing->storage Store unused solid dissolving->storage Store solution first_aid First Aid Measures spill->first_aid If exposed waste_collection Collect Waste (Solid & Liquid) spill->waste_collection Clean-up disposal->waste_collection incineration Chemical Incineration waste_collection->incineration

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorphenesin
Reactant of Route 2
Reactant of Route 2
Chlorphenesin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.